molecular formula C14H11FN2O2 B1673488 AZD4694 CAS No. 1054629-49-0

AZD4694

Cat. No.: B1673488
CAS No.: 1054629-49-0
M. Wt: 258.25 g/mol
InChI Key: MYNQXTDIPMCJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flutafuranol, also widely known in scientific literature by its codes NAV4694 or AZD4694, is an F-18 labeled diagnostic radiopharmaceutical candidate developed for positron emission tomography (PET) imaging in Alzheimer's disease (AD) research. This small molecule functions as a beta-amyloid (Aβ) plaque modulator, exhibiting high binding affinity and specificity to cerebral Aβ aggregates, a key pathological hallmark of AD . Its primary research value lies in the in vivo detection and quantification of amyloid burden in the brain, facilitating the study of disease progression in animal models and human subjects. NAV4694 is noted for its strong cortical distribution and dynamic range, which is highly comparable to the well-established Pittsburgh Compound-B (C-11 PiB), along with a relatively lower degree of non-specific binding to white matter compared to some other F-18 amyloid tracers, resulting in superior image contrast between AD patients and healthy controls . This high sensitivity makes it a powerful tool for identifying individuals within the Alzheimer's continuum. Furthermore, Flutafuranol (NAV4694) is utilized in clinical trials to monitor the effectiveness of novel experimental therapeutics targeting amyloid pathology, such as β-secretase inhibitors and amyloid-targeting antibodies . The compound has been involved in Phase 3 clinical trials, and its development rights were recently acquired by Lantheus, underscoring its potential significance in the future of neurology diagnostics and drug development . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNQXTDIPMCJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1054629-49-0
Record name AZD 4694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUTAFURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to AZD4694 (NAV4694): Mechanism of Action for In Vivo Quantification of Amyloid-β in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4694, also known as NAV4694, is a high-affinity, fluorine-18 labeled positron emission tomography (PET) radioligand developed for the in vivo detection and quantification of cerebral beta-amyloid (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD). This document provides a detailed overview of its mechanism of action, quantitative binding characteristics, and the experimental protocols utilized for its validation and application. The primary mechanism of this compound is its specific and reversible binding to Aβ fibrils, enabling the visualization of amyloid pathology in the living human brain. Its favorable pharmacokinetic profile and low non-specific binding, particularly in white matter, make it a valuable tool for both diagnostic purposes and for monitoring the efficacy of anti-amyloid therapeutic interventions.

Core Mechanism of Action

The fundamental mechanism of action of this compound is not therapeutic but diagnostic. It functions as an imaging agent that binds with high affinity and selectivity to fibrillar Aβ deposits in the brain.[1][2] Structurally a benzofuran derivative, this compound is labeled with the positron-emitting isotope fluorine-18 (¹⁸F), which has a 110-minute half-life suitable for centralized synthesis and distribution.[1][3]

Upon intravenous administration, [¹⁸F]this compound crosses the blood-brain barrier.[1] In individuals with Alzheimer's disease, the radioligand preferentially binds to Aβ plaques concentrated in cortical gray matter.[1][3] The positrons emitted by ¹⁸F annihilate with nearby electrons, producing two 511 keV gamma photons that are detected by a PET scanner. The resulting data is reconstructed to generate a quantitative map of Aβ plaque distribution and density in the brain. The binding is reversible, and the compound is characterized by rapid entry into and clearance from the brain in tissue devoid of amyloid plaques.[1][3]

AZD4694_Binding_Mechanism cluster_blood Bloodstream AZD4694_inj [¹⁸F]this compound (Intravenous Injection) AZD4694_brain AZD4694_brain AZD4694_inj->AZD4694_brain Crosses BBB

Quantitative Data

This compound exhibits high binding affinity for Aβ fibrils and favorable properties compared to other radioligands, notably low non-specific binding in white matter.[2][3][4]

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 2.3 ± 0.3 nMIn vitro, synthetic Aβ fibrils[1][3][5][6][7]
Binding Affinity (Ki) 18.5 ± 2.4 nMIn vitro, Aβ₁₋₄₀ fibrils[8]
PET Radioactivity Mean: 203 ± 6 MBqHuman, intravenous bolus[5][9]
Specific Radioactivity 16 - 290 GBq/µmolAt time of administration[5][9]
Amyloid Positivity Cutoff 1.55 SUVRHuman PET Imaging[6][10]

Kd: Dissociation constant; Ki: Inhibition constant; MBq: Megabecquerel; GBq: Gigabecquerel; SUVR: Standardized Uptake Value Ratio.

Experimental Protocols

The characterization and validation of this compound have been conducted through a series of in vitro, ex vivo, and in vivo experiments.

In Vitro Autoradiography

This protocol is used to assess the binding affinity and specificity of the radioligand on post-mortem brain tissue.

  • Objective: To determine the binding characteristics of [³H]this compound in human brain tissue.

  • Tissue Preparation: Post-mortem cortical sections from confirmed Alzheimer's disease patients and healthy controls are used.

  • Radioligand: Tritiated this compound ([³H]this compound) is utilized for higher resolution in tissue sections.

  • Procedure:

    • Brain sections are incubated with [³H]this compound.

    • To determine non-specific binding, a parallel set of sections is co-incubated with a high concentration of unlabeled this compound to displace the specific binding of the radioligand.

    • After incubation, sections are washed to remove unbound radioligand.

    • Sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.

  • Outcome: This method demonstrated that [³H]this compound selectively labels Aβ deposits in gray matter with low non-displaceable binding in white matter.[1][3]

Ex Vivo Binding in Transgenic Mice

This protocol assesses the in vivo target engagement and pharmacokinetics of the compound.

  • Objective: To evaluate the selective binding of this compound to Aβ deposits in a living organism.

  • Animal Model: Aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein and develop Aβ plaques.

  • Procedure:

    • [³H]this compound is administered intravenously to the mice.

    • At various time points post-injection (e.g., up to 80 minutes), the animals are euthanized.[1]

    • The brains are removed, sectioned, and subjected to autoradiography.

  • Outcome: These studies showed selective and reversible binding to Aβ deposits in the mouse brains, confirming in vivo target engagement.[1][3]

Human PET Imaging Protocol

This protocol outlines the procedure for using [¹⁸F]this compound to quantify Aβ burden in human subjects.

  • Objective: To visualize and quantify Aβ plaque density in the brains of living humans.

  • Radiotracer Synthesis: [¹⁸F]this compound is produced via N-Boc–protected nitro precursor followed by acidic deprotection.[5]

  • Procedure:

    • A bolus of [¹⁸F]this compound (typically around 200 MBq) is injected intravenously.[5][9]

    • Dynamic PET data is acquired for 90-93 minutes post-injection.[5][9][11]

    • For quantitative analysis, static images are often generated from data acquired during a specific time window (e.g., 40-70 minutes post-injection) when tracer binding is considered to be in a state of pseudo-equilibrium.[6][12]

    • Anatomical MRI scans are co-registered with the PET data to define regions of interest (ROIs).

  • Data Analysis:

    • Tracer uptake is quantified using the Standardized Uptake Value Ratio (SUVR).

    • This is calculated by dividing the average tracer uptake in cortical ROIs (e.g., precuneus, prefrontal, parietal cortices) by the uptake in a reference region that is typically devoid of fibrillar Aβ, such as the cerebellar gray matter.[6][10]

    • The resulting SUVR value serves as a quantitative index of cerebral amyloid burden.

AZD4694_Workflow Start Patient Recruitment (e.g., Cognitive Impairment) Radiosynthesis Radiosynthesis of [¹⁸F]this compound Start->Radiosynthesis MRI_Scan Anatomical MRI Scan Start->MRI_Scan Injection Intravenous Bolus Injection (~200 MBq) Radiosynthesis->Injection PET_Scan Dynamic PET Scan (e.g., 90 minutes) Injection->PET_Scan Processing Image Processing: - Co-registration (PET/MRI) - ROI Definition PET_Scan->Processing MRI_Scan->Processing Quantification Quantification: - Calculate SUVR - Reference: Cerebellar Gray Matter Processing->Quantification Analysis Data Analysis: - Compare SUVR to cutoff (1.55) - Classify as Aβ-positive or Aβ-negative Quantification->Analysis End Diagnostic/Prognostic Information Analysis->End

Conclusion

This compound is a robust and highly specific PET radioligand for imaging fibrillar amyloid-β plaques. Its mechanism of action is centered on high-affinity binding to these pathological protein aggregates. Validated through comprehensive preclinical and clinical studies, it provides a reliable method for the in vivo quantification of cerebral amyloid load. Key advantages include its high affinity, favorable kinetic profile, and low non-specific white matter binding, which facilitates clearer image interpretation. As such, [¹⁸F]this compound serves as a critical biomarker in the diagnostic workup of cognitive impairment and as a surrogate outcome measure in clinical trials targeting the amyloid cascade in Alzheimer's disease.[6][13]

References

AZD4694: A Technical Guide to its High-Affinity Binding with Amyloid-Beta Plaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of AZD4694 (also known as NAV4694), a fluorinated radioligand designed for the in vivo imaging of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. This compound is structurally similar to Pittsburgh compound B (PiB) and is recognized for its high affinity for Aβ plaques and favorable imaging properties, including lower non-specific binding to white matter compared to other fluorinated tracers.[1][2] This document collates quantitative binding data, details experimental protocols from key studies, and presents visual workflows to offer a comprehensive resource for professionals in the field.

Quantitative Binding Affinity of this compound

This compound demonstrates a high and specific binding affinity for amyloid-beta fibrils. The equilibrium dissociation constant (Kd) has been consistently reported in the low nanomolar range, indicating a strong interaction with its target. A summary of these quantitative findings is presented below.

ParameterValue (nM)Experimental SystemSource
Kd 2.3 ± 0.3In vitro with synthetic Aβ fibrils[2][3][4]
Kd 2.3In vitro with synthetic Aβ fibrils[1][5]
IC50 (PiB displacement) 1.29 - 2.13Autoradiography on post-mortem human AD brain tissue[6]

Core Experimental Protocols

The characterization of this compound's binding affinity has been established through several key experimental methodologies, including in vitro binding assays with synthetic Aβ fibrils, autoradiography on post-mortem human brain tissue, and in vivo Positron Emission Tomography (PET) imaging.

In Vitro Binding Assays with Synthetic Aβ Fibrils

This methodology is fundamental for determining the intrinsic binding affinity of a ligand to its target in a controlled environment.

Objective: To quantify the equilibrium dissociation constant (Kd) of this compound for synthetic Aβ fibrils.

Protocol:

  • Fibril Preparation: Synthetic Aβ peptides (typically Aβ1-40 or Aβ1-42) are aggregated into fibrils under specific conditions of pH, temperature, and agitation.

  • Radioligand Incubation: A constant concentration of tritiated this compound ([³H]this compound) is incubated with increasing concentrations of the prepared Aβ fibrils.

  • Equilibrium: The mixture is incubated for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The fibril-bound radioligand is separated from the free radioligand, commonly achieved through filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: Saturation binding data are analyzed using non-linear regression to fit a one-site binding model, from which the Kd (the concentration of ligand at which 50% of the receptors are occupied at equilibrium) is derived.

Autoradiography on Human Brain Tissue

Autoradiography provides a visual and quantitative assessment of radioligand binding to Aβ plaques within the anatomical context of post-mortem brain tissue.

Objective: To determine the regional distribution and specificity of [³H]this compound or [¹⁸F]this compound binding to Aβ plaques in sections of human Alzheimer's disease brain.

Protocol:

  • Tissue Preparation: Post-mortem brain tissue from neuropathologically confirmed Alzheimer's disease cases and healthy controls is sectioned (e.g., 10-20 µm thickness) using a cryostat.

  • Incubation: The brain sections are incubated with a solution containing the radiolabeled this compound at a low nanomolar concentration.

  • Washing: To reduce non-specific binding, the sections are washed in a series of buffer solutions.

  • Drying: The washed sections are dried under a stream of cold air.

  • Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a set period to detect the radioactive signal.

  • Imaging and Analysis: The imaging plate is scanned, and the resulting digital autoradiograms are analyzed. The density of the signal in different brain regions (e.g., cortex vs. cerebellum) is quantified to determine the level of specific binding to plaques. For displacement studies, sections are co-incubated with the radioligand and increasing concentrations of a competing unlabeled ligand (like PiB) to determine the IC₅₀.[6]

G cluster_prep Tissue Preparation cluster_binding Binding Protocol cluster_analysis Data Acquisition & Analysis prep1 Obtain Post-Mortem AD & Control Brain Tissue prep2 Cryosectioning of Brain Tissue (10-20 µm) prep1->prep2 bind1 Incubate Sections with Radiolabeled this compound prep2->bind1 bind2 Wash to Remove Non-Specific Binding bind1->bind2 bind3 Dry Sections bind2->bind3 acq1 Expose to Phosphor Imaging Plate bind3->acq1 acq2 Scan Plate to Generate Digital Autoradiogram acq1->acq2 acq3 Quantify Signal Density in Different Brain Regions acq2->acq3

Workflow for In Vitro Autoradiography with this compound.
In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with [¹⁸F]this compound allows for the non-invasive visualization and quantification of Aβ plaque burden in the brains of living individuals.

Objective: To measure the cerebral Aβ plaque load in human subjects.

Protocol:

  • Radiotracer Administration: A bolus of [¹⁸F]this compound is injected intravenously into the subject.[3]

  • PET Scan Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 90 minutes) immediately following the injection.[3]

  • Image Reconstruction: The acquired data are reconstructed into a series of 3D images over time.

  • Image Analysis and Quantification:

    • Reference Region: The cerebellar gray matter, a region known to be largely devoid of Aβ plaques, is used as a reference region to estimate non-specific binding.[1][7]

    • Standardized Uptake Value Ratio (SUVR): The uptake of the radiotracer in cortical regions of interest (e.g., prefrontal, parietal, temporal cortices) is normalized to the uptake in the reference region. This ratio, the SUVR, serves as a quantitative index of amyloid plaque burden.[1] SUVR maps are typically calculated from data acquired during a specific time window post-injection (e.g., 40-70 minutes).

    • Kinetic Modeling: For more detailed quantification, kinetic models using metabolite-corrected arterial plasma input functions can be applied to estimate the distribution volume ratio (DVR), which is another measure of specific binding.[3]

G cluster_ligand Ligand Interaction cluster_detection Signal Detection This compound [¹⁸F]this compound Plaque Amyloid-Beta Plaque This compound->Plaque High-Affinity Binding (Kd ≈ 2.3 nM) Signal Positron Emission Signal Plaque->Signal generates PET PET Scanner Signal->PET detected by

Conceptual Diagram of this compound Binding and PET Detection.

Summary and Conclusion

This compound is a potent PET radioligand with a high binding affinity for amyloid-beta plaques, as demonstrated by consistent in vitro data.[2][4] Its favorable characteristics, including low non-specific white matter binding and the convenience of ¹⁸F-labeling, make it a valuable tool for both research and clinical applications.[1][3] The standardized protocols for in vitro binding, autoradiography, and in vivo PET imaging detailed in this guide provide a framework for the reliable and reproducible quantification of Aβ pathology. These methods are crucial for the early diagnosis of Alzheimer's disease, for tracking disease progression, and for assessing the efficacy of novel anti-amyloid therapeutic interventions.

References

An In-depth Technical Guide to the [18F]AZD4694 Radiotracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a fluorinated benzofuran derivative positron emission tomography (PET) radiotracer designed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1][2] Structurally analogous to the well-established [11C]Pittsburgh compound B ([11C]PiB), [18F]this compound offers the practical advantage of a longer radioactive half-life (approximately 110 minutes for fluorine-18 versus 20 minutes for carbon-11), which facilitates centralized manufacturing and distribution to PET centers without an on-site cyclotron.[1][3] This technical guide provides a comprehensive overview of the properties, characteristics, and experimental methodologies associated with [18F]this compound.

Core Properties and Characteristics

[18F]this compound exhibits a favorable profile for an Aβ imaging agent, characterized by high binding affinity to Aβ fibrils, advantageous pharmacokinetic properties, and lower non-specific binding compared to other fluorinated radiotracers.[4][5][6] These features contribute to its utility in both research and clinical trial settings for monitoring Aβ plaque burden.[1]

Quantitative Data Summary

The key quantitative properties of [18F]this compound are summarized in the table below for easy reference and comparison.

PropertyValueSpecies/SystemReference
Binding Affinity (Kd) 2.3 ± 0.3 nMIn vitro (Aβ fibrils)[2][7]
Radioactive Half-life ~110 minutes-[2][4]
Lipophilicity Not explicitly stated, but described as having lower non-specific white matter binding, suggesting favorable lipophilicity.In vivo (Human)[1][4]
In Vivo Brain Uptake Rapid brain entryRat, Human[2][8]
Brain Washout Rapid clearance from normal brain tissueRat, Human[2][8]
Metabolism Rapid, with metabolites being more polar than the parent compound.Human[9][10]
Test-Retest Variability 4-6% (using reference Logan analysis)Human[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application and interpretation of data generated using [18F]this compound. The following sections outline typical experimental protocols for radiolabeling, in vitro autoradiography, and in vivo PET imaging.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound typically involves a nucleophilic substitution reaction on a suitable precursor molecule. While specific details can vary between laboratories, a general workflow is described below.

General Protocol:

  • [18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron by irradiating [18O]H2O.[11]

  • [18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge. It is then eluted into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Nucleophilic Substitution: The dried [18F]fluoride is reacted with the precursor molecule (e.g., a tosylate or mesylate precursor of this compound) in a suitable solvent (e.g., dimethyl sulfoxide) at an elevated temperature.[12]

  • Deprotection (if necessary): If the precursor contains a protecting group, it is removed, often by acid hydrolysis.[12]

  • Purification: The crude reaction mixture is purified, commonly using semi-preparative high-performance liquid chromatography (HPLC).[11]

  • Formulation: The purified [18F]this compound fraction is collected, the HPLC solvent is removed (e.g., by solid-phase extraction), and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.[11]

The overall radiochemical yield is typically in the range of 5-15%, with high radiochemical purity (>95%) and specific activity.[7][10][12]

In Vitro Autoradiography

In vitro autoradiography on post-mortem human brain tissue is used to assess the binding characteristics of [18F]this compound to Aβ plaques.

General Protocol:

  • Tissue Preparation: Post-mortem brain tissue sections (e.g., from the prefrontal cortex) from confirmed AD cases and healthy controls are used.

  • Incubation: The brain sections are incubated with a solution containing [3H]this compound or [18F]this compound at a low nanomolar concentration.[2][13]

  • Washing: The sections are washed in buffer to remove unbound radiotracer.

  • Detection: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.

  • Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of radiotracer binding. To determine non-specific binding, adjacent sections are incubated with the radiotracer in the presence of a high concentration of a competing compound (e.g., unlabeled this compound or PiB).[13]

In Vivo PET Imaging in Humans

PET imaging with [18F]this compound is performed to quantify Aβ plaque burden in living subjects.

General Protocol:

  • Subject Preparation: Subjects are positioned in the PET scanner. A transmission scan may be performed for attenuation correction.

  • Radiotracer Administration: A bolus of [18F]this compound (typically around 200 MBq) is administered intravenously.[7][10]

  • PET Data Acquisition: Dynamic PET data are acquired for a period of time post-injection, often for 90 minutes.[7] For quantitative analysis using standardized uptake value ratios (SUVR), a static scan of 30 minutes, acquired 40 to 70 minutes post-injection, is common.[1][6]

  • Arterial Blood Sampling (for full kinetic modeling): For detailed pharmacokinetic modeling, arterial blood samples are drawn throughout the scan to measure the concentration of the parent radiotracer in plasma over time.[7][8]

  • Image Reconstruction and Processing: The PET data are reconstructed into a series of 3D images. These images are often co-registered with the subject's magnetic resonance imaging (MRI) scan for anatomical localization of the PET signal.[6]

  • Quantitative Analysis:

    • Full Kinetic Modeling: Time-activity curves from different brain regions are analyzed using compartment models (e.g., the two-tissue compartment model) with the arterial input function to estimate binding parameters.[8]

    • Reference Region Methods: To avoid the need for arterial blood sampling, simplified methods using a reference region with negligible specific binding (typically the cerebellar gray matter) are widely used.[1][7] The most common method is the calculation of the Standardized Uptake Value Ratio (SUVR), where the average radioactivity concentration in a target region of interest is divided by the average concentration in the reference region.[1][14] A cortical composite SUVR is often calculated by averaging the SUVRs from several cortical regions.[1] An SUVR threshold of 1.55 has been proposed to determine Aβ positivity.[1][4]

Visualizations

The following diagrams illustrate key workflows and relationships related to the use of [18F]this compound.

Radiosynthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module Proton_Irradiation Proton Irradiation of [18O]H2O F18_Production [18F]Fluoride Production Proton_Irradiation->F18_Production Trapping Anion Exchange Trapping F18_Production->Trapping Elution Elution with K2CO3/K2.2.2 Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Nucleophilic Substitution with Precursor Drying->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Solid-Phase Extraction & Formulation Purification->Formulation Final_Product [18F]this compound Final Product Formulation->Final_Product

Caption: General workflow for the radiosynthesis of [18F]this compound.

PET_Imaging_Workflow Subject_Preparation Subject Preparation (Positioning, Transmission Scan) Radiotracer_Injection Intravenous Injection of [18F]this compound Subject_Preparation->Radiotracer_Injection PET_Acquisition PET Data Acquisition (e.g., 40-70 min post-injection) Radiotracer_Injection->PET_Acquisition Image_Reconstruction Image Reconstruction PET_Acquisition->Image_Reconstruction MRI_Acquisition Structural MRI Acquisition Image_Processing Image Processing (Co-registration with MRI) MRI_Acquisition->Image_Processing Image_Reconstruction->Image_Processing Quantitative_Analysis Quantitative Analysis (e.g., SUVR Calculation) Image_Processing->Quantitative_Analysis Result Aβ Plaque Burden Quantification Quantitative_Analysis->Result

Caption: Standardized workflow for an in vivo [18F]this compound PET imaging study.

Binding_Principle Radiotracer [18F]this compound in Bloodstream BBB Blood-Brain Barrier Radiotracer->BBB Crosses Brain_Parenchyma Brain Parenchyma BBB->Brain_Parenchyma AB_Plaque Amyloid-β Plaque Brain_Parenchyma->AB_Plaque Binds to PET_Signal PET Signal Detection AB_Plaque->PET_Signal Emits Positrons

Caption: Conceptual diagram of [18F]this compound binding to amyloid-β plaques.

References

Preclinical Profile and Development of AZD4694: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZD4694, also known as NAV4694, is a fluorinated benzofuran derivative developed as a second-generation Positron Emission Tomography (PET) radioligand for the in vivo imaging and quantification of cerebral amyloid-β (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD).[1][2] Developed to overcome some limitations of earlier amyloid tracers, this compound exhibits high affinity for Aβ fibrils and a favorable pharmacokinetic profile, including lower non-specific binding to white matter.[3][4] This technical guide provides an in-depth overview of the preclinical studies that characterized this compound, detailing its binding properties, pharmacokinetic profile, and the experimental methodologies employed in its development.

Quantitative Data Summary

The preclinical and early clinical evaluation of this compound yielded key quantitative metrics that established its potential as a superior Aβ imaging agent. These data are summarized below.

ParameterValueSpecies/ModelExperimental MethodReference
Binding Affinity (Kd) 2.3 ± 0.3 nMIn vitro Aβ fibrilsRadioligand binding assay[1][5]
Binding Affinity (Ki) 18.5 ± 2.4 nMIn vitro Aβ1-40 fibrilsCompetition binding assay[6]
Selectivity 450- to 4500-fold higher for Aβ fibrilsIn vitroProtein binding assay against various enzymes, receptors, transporters, and ion channels[6]
White Matter Binding 40% lower than [18F]FlutemetamolSprague-Dawley ratsIn vivo PET imaging[3]
Aβ Positivity Threshold 1.55 SUVRHuman[18F]this compound PET imaging[4][7]

Experimental Protocols

The characterization of this compound involved a series of in vitro, ex vivo, and in vivo studies. The methodologies for these key experiments are detailed below.

In Vitro Binding and Autoradiography
  • Objective: To determine the binding affinity and selectivity of this compound for Aβ plaques in human brain tissue.

  • Tissue Preparation: Post-mortem cortical sections from neuropathologically confirmed Alzheimer's disease patients and healthy controls were used.[1][2]

  • Radioligand: [3H]this compound was used for these assays.[1]

  • Saturation Binding Assay (for Kd):

    • Brain tissue homogenates were incubated with increasing concentrations of [3H]this compound.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound or PiB).[6]

    • After incubation, bound and free radioligand were separated by filtration.

    • Radioactivity of the filters was measured, and data were analyzed using saturation binding kinetics to calculate the equilibrium dissociation constant (Kd) and maximum binding site density (Bmax).

  • Autoradiography:

    • Cryo-sectioned human AD brain slices were incubated with [3H]this compound.[1]

    • Adjacent sections were incubated with the radioligand plus an excess of a competing compound to define non-specific binding.

    • Slides were washed, dried, and apposed to phosphor imaging plates or film.

    • The resulting images were analyzed to visualize the specific binding of the radioligand to Aβ plaques in gray matter versus non-specific binding in white matter.[1][2]

Ex Vivo Binding Studies in Transgenic Mice
  • Objective: To assess the in vivo target engagement and selectivity of this compound in a living organism.

  • Animal Model: Aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop Aβ plaques.[1][3]

  • Procedure:

    • [3H]this compound was administered intravenously (i.v.) to the mice.[1]

    • At various time points post-injection (e.g., up to 80 minutes), the animals were euthanized, and their brains were rapidly removed and frozen.[1][3]

    • Brains were sectioned using a cryostat.

    • The sections were exposed to phosphor imaging plates to generate autoradiograms.

    • This method demonstrated the selective and reversible binding of the tracer to Aβ deposits in the mouse brain.[1]

In Vivo Pharmacokinetic Studies in Rats
  • Objective: To evaluate the brain uptake and clearance kinetics of this compound.

  • Animal Model: Normal Sprague-Dawley rats.[3]

  • Procedure:

    • Unlabeled this compound was administered intravenously.[1]

    • At sequential time points, blood samples were collected, and animals were euthanized to collect brain tissue.

    • Concentrations of this compound in plasma and brain tissue were measured using an appropriate analytical method (e.g., LC-MS/MS).

    • The results demonstrated that the compound rapidly entered the brain and was quickly cleared from normal brain tissue, a desirable characteristic for a PET radioligand.[1][3]

PET Imaging Protocol (Human Studies)
  • Objective: To quantify Aβ plaque burden in the human brain and validate noninvasive quantification methods.

  • Radiosynthesis: [18F]this compound was synthesized for PET imaging, with a radiochemical yield of approximately 6% and high specific radioactivity (16-290 GBq/μmol).[5]

  • Image Acquisition:

    • Subjects received an intravenous bolus injection of [18F]this compound (mean radioactivity ~203 MBq).[5]

    • Dynamic PET data were acquired for 93 minutes using a high-resolution research tomograph (HRRT).[5][8]

    • For quantitative modeling, arterial blood samples were taken to generate a metabolite-corrected plasma input function.[5][8]

  • Image Analysis and Quantification:

    • PET images were co-registered with the subject's structural MRI.[4]

    • Standardized Uptake Value Ratios (SUVRs) were calculated, typically for the 40-70 minute post-injection time window.[4]

    • The cerebellar gray matter, a region largely devoid of fibrillar Aβ, was used as the reference region.[4][5]

    • A cortical composite SUVR was calculated by averaging values from several regions of interest (e.g., precuneus, prefrontal, parietal, temporal, and cingulate cortices).[4]

    • Quantitative approaches like the reference Logan method were also applied to provide valid estimates of amyloid binding without the need for arterial sampling.[5][8]

Visualizations: Pathways and Workflows

AZD4694_Mechanism cluster_blood Bloodstream cluster_brain Brain Parenchyma AZD4694_blood [18F]this compound AZD4694_brain [18F]this compound AZD4694_blood->AZD4694_brain Crosses BBB Abeta Amyloid-β Plaque AZD4694_brain->Abeta Binds Reversibly PET PET Scanner Detection Abeta->PET Emits Positron

Caption: Mechanism of this compound action for Aβ plaque detection.

Preclinical_Workflow synthesis Radiolabeling ([3H] & [18F]) invitro In Vitro Studies (Binding Affinity, Autoradiography) synthesis->invitro invivo_pk In Vivo PK Studies (Rat Brain Uptake/Clearance) synthesis->invivo_pk exvivo Ex Vivo Studies (Tg2576 Mouse Autoradiography) synthesis->exvivo dosimetry Dosimetry & Toxicology invitro->dosimetry invivo_pk->dosimetry exvivo->dosimetry clinical Phase 1 Clinical Trials (Human PET Imaging) dosimetry->clinical

Caption: Preclinical development workflow for this compound.

Amyloid_Cascade APP Amyloid Precursor Protein (APP) cleavage Proteolytic Cleavage (β- & γ-secretase) APP->cleavage Abeta_mono Aβ Monomers cleavage->Abeta_mono Abeta_oligo Soluble Oligomers Abeta_mono->Abeta_oligo Abeta_plaques Insoluble Fibrils (Aβ Plaques) Abeta_oligo->Abeta_plaques pathology Neuronal Dysfunction & Neurodegeneration Abeta_oligo->pathology Target Target for this compound Abeta_plaques->Target Abeta_plaques->pathology

Caption: Simplified amyloid cascade hypothesis, the rationale for this compound.

References

AZD4694 vs. PiB for Amyloid Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prominent radiotracers used in positron emission tomography (PET) for the imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). The guide focuses on the initial assessment of [¹⁸F]AZD4694 (also known as NAV4694) and [¹¹C]Pittsburgh Compound B ([¹¹C]PiB), the latter being the benchmark for amyloid imaging.

Executive Summary

[¹¹C]PiB has long been the gold standard for amyloid PET imaging due to its high affinity and specificity for Aβ plaques. However, its short half-life of 20.4 minutes, owing to the Carbon-11 radiolabel, restricts its use to facilities with an on-site cyclotron. This limitation spurred the development of Fluorine-18 labeled tracers like this compound, which has a longer half-life of approximately 110 minutes, allowing for centralized production and broader distribution.[1][2] Head-to-head comparisons have demonstrated that [¹⁸F]this compound exhibits imaging characteristics nearly identical to those of [¹¹C]PiB, with the significant logistical advantage of the longer half-life.[3]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of this compound and PiB.

Table 1: Binding Characteristics

Parameter[¹⁸F]this compound[¹¹C]PiBCitation
Binding Affinity (Kd) 2.3 ± 0.3 nM~1-2 nM[1][4][5]
Primary Binding Target Fibrillar Aβ plaques (Aβ40 and Aβ42)Fibrillar Aβ plaques (Aβ40 and Aβ42)[6]

Table 2: Imaging Performance in Human Subjects

Parameter[¹⁸F]this compound[¹¹C]PiBCitation
Global Cortical SUVR (AD) 2.41 ± 0.452.45 ± 0.50[7]
Global Cortical SUVR (HC) 1.27 ± 0.221.31 ± 0.25[7]
Effect Size (AD vs. HC) 2.92.6[7]
Frontal Cortex to White Matter Ratio (AD) 1.33 ± 0.221.36 ± 0.22[7]
Frontal Cortex to White Matter Ratio (HC) 0.71 ± 0.160.72 ± 0.16[7]
Correlation (Neocortical SUVR) Excellent linear correlation (slope = 0.95, r = 0.99)[3]
Time to Apparent Steady State ~50 minutes post-injection~50 minutes post-injection[3][8]
Optimal Scan Window 40-70 minutes post-injection40-70 minutes post-injection[3][9]

SUVR: Standardized Uptake Value Ratio, using cerebellar cortex as the reference region. AD: Alzheimer's Disease; HC: Healthy Controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for amyloid PET imaging with this compound and PiB.

  • [¹⁸F]this compound: Synthesized via nucleophilic substitution on a suitable precursor. The final product is purified and formulated for intravenous injection.[4]

  • [¹¹C]PiB: Produced by the N-¹¹C-methylation of a precursor molecule using [¹¹C]methyl iodide.[10]

  • Administration: Both tracers are administered as an intravenous bolus injection.[4][11]

  • Subject Preparation: Subjects are typically positioned comfortably in the PET scanner to minimize motion.[12]

  • Tracer Injection: A specified dose of the radiotracer is injected intravenously.

  • Uptake Period: A period of rest is allowed for the tracer to distribute and incorporate into the brain.[12]

  • Scan Acquisition: Dynamic or static PET scans are acquired. For both tracers, a common imaging window is 40 to 70 minutes post-injection to calculate SUVR.[3][9]

  • Image Reconstruction and Correction: PET images are reconstructed and corrected for factors like attenuation and scatter. Motion correction may also be applied.[11]

  • Coregistration: PET images are coregistered with the subject's structural MRI to allow for accurate anatomical localization.[3]

  • Region of Interest (ROI) Definition: ROIs are defined on the coregistered MRI to measure tracer uptake in specific brain regions (e.g., prefrontal cortex, precuneus, and cerebellum).

  • SUVR Calculation: The average tracer uptake in cortical ROIs is normalized to the uptake in a reference region, typically the cerebellar cortex, to generate SUVR values.[3][7]

Visualizations

G Decision Framework: this compound vs. PiB start Initiate Amyloid PET Study cyclotron On-site Cyclotron Available? start->cyclotron pib [¹¹C]PiB (Benchmark Tracer) cyclotron->pib Yes logistics Need for Multi-Center Distribution or Longer Imaging Window? cyclotron->logistics No end Proceed with Selected Tracer pib->end azd [¹⁸F]this compound (Logistically Favorable) azd->end logistics->pib No (if cyclotron available) logistics->azd Yes

Caption: Decision framework for selecting between this compound and PiB.

G Generalized Amyloid PET Imaging Workflow cluster_pre Pre-Imaging cluster_imaging PET Imaging Session cluster_post Post-Imaging Analysis recruit Subject Recruitment & Consent mri Structural MRI Acquisition recruit->mri injection Radiotracer Injection ([¹⁸F]this compound or [¹¹C]PiB) mri->injection uptake Uptake Period (~50 min) injection->uptake scan PET Scan Acquisition (e.g., 40-70 min post-injection) uptake->scan processing Image Reconstruction & Correction scan->processing coreg PET-MRI Coregistration processing->coreg analysis ROI Analysis & SUVR Calculation coreg->analysis interpretation Data Interpretation analysis->interpretation

Caption: Workflow for a typical amyloid PET imaging study.

G Tracer Interaction with Aβ Plaques tracer Radiotracer ([¹⁸F]this compound or [¹¹C]PiB) in Bloodstream bbb Blood-Brain Barrier Penetration tracer->bbb brain Tracer in Brain Parenchyma bbb->brain binding Specific Binding brain->binding washout Washout from Non-Plaque Regions brain->washout plaque Fibrillar Aβ Plaque plaque->binding signal PET Signal Detection binding->signal

Caption: Pathway of tracer from injection to signal detection.

References

A Technical Guide to AZD4694 and its Structural Analogues for Amyloid-β Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4694, also known as NAV4694, is a highly significant radioligand developed for the in vivo imaging of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD), using Positron Emission Tomography (PET). This benzofuran derivative, labeled with fluorine-18, offers a distinct advantage over earlier carbon-11 labeled compounds due to its longer half-life, enabling broader clinical and research application. This document provides a comprehensive overview of this compound, its structural analogues, and their collective importance in the field of neuroimaging and AD drug development. We will delve into their comparative binding affinities, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Introduction: The Role of Amyloid Imaging in Alzheimer's Disease

The "amyloid cascade hypothesis" posits that the accumulation of Aβ peptides into extracellular plaques in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] PET imaging with Aβ-selective radioligands allows for the in vivo quantification and monitoring of this pathology, which is crucial for early diagnosis, patient stratification in clinical trials, and assessing the efficacy of anti-amyloid therapies.[2][3] The ideal amyloid PET tracer should exhibit high affinity and selectivity for Aβ plaques, rapid brain entry and washout from non-target tissues, and low non-specific binding, particularly to white matter.[2][4]

This compound ([¹⁸F]NAV4694) was developed to meet these criteria, offering a fluorine-18 labeled alternative to the first-generation carbon-11 labeled Pittsburgh Compound B ([¹¹C]PiB).[3][5] The longer half-life of fluorine-18 (approximately 110 minutes versus 20 minutes for carbon-11) allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[2][3]

This compound and Its Key Structural Analogues

The development of amyloid PET tracers has involved extensive structure-activity relationship (SAR) studies, leading to a variety of structural classes. This compound belongs to the benzofuran class of compounds and shares structural similarities with other key amyloid imaging agents.

  • This compound ([¹⁸F]NAV4694) : A benzofuran derivative with high affinity for Aβ fibrils and favorable imaging characteristics, including low white matter binding.[2][3] It has demonstrated imaging properties nearly identical to [¹¹C]PiB.[5][6]

  • [¹¹C]Pittsburgh Compound B ([¹¹C]PiB) : The "gold standard" for amyloid PET imaging, this benzothiazole derivative was the first to be widely used in humans.[1][5] Its main limitation is the short half-life of carbon-11.

  • Flutemetamol ([¹⁸F]GE067) : A fluorine-18 labeled analogue of PiB, it is also a benzothiazole derivative.[7] It has shown similar pharmacokinetic properties to PiB.[4]

  • FPYBF-2 and FPHBF-2 : These are monomethylamine-containing benzofuran analogues that have demonstrated excellent affinity for Aβ₁₋₄₂.[7] The introduction of a fluoro-pegylated side chain in similar compounds has been shown to improve pharmacokinetic properties.[7]

Significance of Structural Analogues

The development of structural analogues of this compound and other foundational compounds like PiB has been driven by several key objectives:

  • Improved Radiolabeling : The primary driver for developing analogues like this compound and Flutemetamol was to replace the short-lived ¹¹C with ¹⁸F, thereby enhancing clinical utility.[2][3]

  • Enhanced Pharmacokinetics : Modifications to the core structure, such as the addition of fluoro-pegylated side chains, have been explored to optimize brain uptake and washout rates, which can lead to clearer images and a better signal-to-noise ratio.[7]

  • Reduced Non-Specific Binding : A significant challenge in amyloid imaging is the non-specific retention of tracers in white matter, which can confound the interpretation of images.[2] this compound is noted for its lower white matter binding compared to some other ¹⁸F-labeled agents.[3][8]

  • Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of numerous analogues have provided valuable insights into the structural requirements for high-affinity binding to Aβ plaques, guiding the design of future imaging agents.[4]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and its key structural analogues for amyloid-beta.

CompoundTargetBinding Affinity (Kd or Ki)Reference(s)
This compound ([¹⁸F]NAV4694) Aβ FibrilsKd = 2.3 ± 0.3 nM[2][9][10]
Aβ₁₋₄₀ FibrilsKi = 18.5 ± 2.4 nM[7]
Flutemetamol Aβ₁₋₄₀ FibrilsKi = 15.3 ± 2.4 nM[7]
[¹¹C]PiB Aβ₁₋₄₂Ki = 9.0 nM[7]
FPYBF-2 Aβ₁₋₄₂Ki = 2.41 nM[7]
FPHBF-2 Aβ₁₋₄₂Ki = 3.85 nM[7]
¹⁸F-7B (Analogue) AD HomogenatesKd = 17.7 nM[11]
Aβ₁₋₄₂ FibrilsKd = 61 nM[11]

Experimental Protocols

The characterization of this compound and its analogues involves a series of standardized in vitro and in vivo experiments.

In Vitro Binding Assays
  • Objective : To determine the binding affinity (Kd or Ki) of the compounds for Aβ aggregates.

  • Methodology :

    • Preparation of Aβ Fibrils : Synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ peptides are aggregated in vitro to form fibrils.

    • Competition Binding Assay : A fixed concentration of a radiolabeled ligand (e.g., [³H]this compound or another known Aβ ligand) is incubated with the Aβ fibrils in the presence of varying concentrations of the unlabeled test compound (the "competitor").

    • Separation : The mixture is filtered to separate the bound from the free radioligand.

    • Quantification : The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • Data Analysis : The data are fitted to a one-site competition model to calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation. For saturation binding assays to determine Kd, increasing concentrations of the radioligand are incubated with the fibrils.[2][12]

In Vitro Autoradiography
  • Objective : To visualize the specific binding of a radioligand to Aβ plaques in postmortem human brain tissue.

  • Methodology :

    • Tissue Preparation : Cryostat sections (typically 10-20 µm thick) of postmortem brain tissue from confirmed AD patients and healthy controls are prepared.

    • Incubation : The tissue sections are incubated with a low nanomolar concentration of the radiolabeled tracer (e.g., [³H]this compound).[2]

    • Non-Specific Binding : To determine non-specific binding, adjacent sections are incubated with the radiotracer in the presence of a high concentration of an unlabeled Aβ ligand to block the specific binding sites.

    • Washing and Drying : The sections are washed to remove unbound tracer and then dried.

    • Imaging : The sections are exposed to a phosphor imaging plate or film to visualize the distribution of radioactivity.

    • Validation : The resulting autoradiograms are often compared with adjacent sections stained for Aβ plaques using immunohistochemistry (e.g., with antibodies like 4G8) or histological stains like thioflavin-S.[7]

In Vivo PET Imaging in Humans
  • Objective : To evaluate the pharmacokinetics, safety, and Aβ plaque imaging capability of the radioligand in living human subjects.

  • Methodology :

    • Subject Recruitment : Healthy controls and patients with a clinical diagnosis of AD are recruited.[13]

    • Radioligand Administration : A bolus of the ¹⁸F-labeled radioligand (e.g., [¹⁸F]this compound) is injected intravenously.[10][13]

    • Dynamic PET Scanning : Dynamic PET data are acquired for a period of time (e.g., 90-120 minutes) immediately following injection.[10]

    • Arterial Blood Sampling (for full kinetic modeling) : In some studies, arterial blood samples are taken throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma, creating a "metabolite-corrected arterial input function".[9][13]

    • Image Reconstruction and Analysis : PET data are reconstructed into a series of time-stamped images. Regions of interest (ROIs) are drawn on co-registered MRI scans.

    • Quantification :

      • Compartment Modeling : Time-activity curves for each ROI are analyzed using pharmacokinetic models (e.g., a two-tissue compartment model) with the arterial input function to calculate the distribution volume (VT).[13]

      • Reference Region Methods : To avoid invasive arterial sampling, simplified methods are often used. A region known to be largely devoid of Aβ plaques, such as the cerebellar gray matter, is used as a reference. The ratio of tracer uptake in a target region to the reference region at a late time point yields a Standardized Uptake Value Ratio (SUVR).[6][13][14] The Logan graphical analysis is another reference tissue-based method used to estimate the distribution volume ratio (DVR).[13]

Radiosynthesis of [¹⁸F]this compound
  • Objective : To chemically synthesize the fluorine-18 labeled this compound for PET imaging.

  • Methodology :

    • Precursor : The synthesis starts with a suitable precursor molecule, such as the N-Boc-protected nitro precursor of this compound.[15]

    • Radiofluorination : The precursor undergoes nucleophilic substitution with [¹⁸F]fluoride.

    • Deprotection : The Boc protecting group is removed, typically using an acid (e.g., hydrochloric acid).[15]

    • Purification : The final product, [¹⁸F]this compound, is purified using High-Performance Liquid Chromatography (HPLC).

    • Formulation : The purified radioligand is formulated in a physiologically compatible solution for intravenous injection.

Visualizations

Signaling and Pathological Pathways

Amyloid_Cascade cluster_processing APP Processing APP Amyloid Precursor Protein (APP) sAPPa sAPPα APP->sAPPa α-secretase Ab Aβ Monomers APP->Ab β-secretase, γ-secretase sAPPb sAPPβ Oligomers Soluble Oligomers Ab->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaques) Oligomers->Fibrils Synaptic Synaptic Dysfunction Oligomers->Synaptic Neurodegen Neurodegeneration Fibrils->Neurodegen Inflammation, etc. This compound This compound & Analogues (PET Ligands) This compound->Fibrils Binds to

Caption: The Amyloid Cascade Hypothesis and the binding target of this compound.

Experimental Workflows

PET_Ligand_Workflow Synthesis 1. Synthesis & Radiolabeling InVitro 2. In Vitro Characterization Synthesis->InVitro Binding Binding Assays (Ki, Kd) InVitro->Binding Autorad Autoradiography (Brain Tissue) InVitro->Autorad Preclinical 3. Preclinical In Vivo Evaluation (Animal Models) InVitro->Preclinical Promising Candidates PK Pharmacokinetics (Brain Uptake/Washout) Preclinical->PK PET_Animal PET Imaging (e.g., Tg2576 mice) Preclinical->PET_Animal Clinical 4. Clinical Trials (Human Subjects) Preclinical->Clinical Lead Candidate PET_Human Human PET Imaging (Safety, Efficacy) Clinical->PET_Human

Caption: Workflow for the development and evaluation of a novel PET radioligand.

Logical Relationships

Structural_Relationships Core_Structures Core Scaffolds for Aβ Binding Benzothiazole Benzothiazole Core_Structures->Benzothiazole Benzofuran Benzofuran Core_Structures->Benzofuran PiB [11C]PiB (Carbon-11 Label) Benzothiazole->PiB Parent Compound This compound This compound (Fluorine-18 Label) Benzofuran->this compound Other_Analogs Other Benzofuran Analogues (e.g., FPYBF-2) Benzofuran->Other_Analogs Flutemetamol Flutemetamol (Fluorine-18 Label) PiB->Flutemetamol 18F Analogue

Caption: Structural relationships between key amyloid PET imaging agents.

Conclusion

This compound and its structural analogues represent a critical evolution in the field of molecular neuroimaging. The transition from carbon-11 to fluorine-18, exemplified by the development of this compound, has significantly broadened the accessibility of amyloid PET imaging for both clinical diagnostics and therapeutic trials.[13] Head-to-head comparisons have confirmed that [¹⁸F]this compound performs similarly to the gold-standard [¹¹C]PiB, exhibiting high affinity for Aβ plaques and favorable kinetics with low non-specific white matter binding.[6] Ongoing research into novel analogues continues to refine the properties of these imaging agents, aiming for even greater sensitivity and specificity. These tools are indispensable for advancing our understanding of Alzheimer's disease and for the development of effective disease-modifying treatments.

References

In vitro autoradiography studies with AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro Autoradiography Studies with AZD4694

This guide provides a comprehensive overview of the methodologies and data related to in vitro autoradiography studies using this compound, a high-affinity radioligand for the detection of amyloid-beta (Aβ) plaques. This document is intended for researchers, scientists, and drug development professionals working in the field of Alzheimer's disease and neurodegenerative disorders.

Introduction

This compound, also known as NAV4694, is a fluorinated benzofuran derivative that demonstrates high affinity and selectivity for Aβ plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] Its tritiated form, [³H]this compound, is utilized for in vitro autoradiography to visualize and quantify Aβ plaques in post-mortem brain tissue, providing valuable insights into the distribution and density of these pathological protein aggregates.[1][3] This technique is crucial for the preclinical evaluation of novel anti-amyloid therapies and for correlating in vivo imaging findings with underlying pathology.

Quantitative Data Summary

The binding characteristics of this compound have been determined through various in vitro studies. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound
ParameterValueReference
Equilibrium Dissociation Constant (Kd)2.3 ± 0.3 nM[1][2]
Table 2: IC₅₀ Values from Displacement Study with Unlabeled PiB

This table presents the half-maximal inhibitory concentration (IC₅₀) values from a displacement study where unlabeled Pittsburgh compound B (PiB) was used to displace [¹⁸F]this compound binding in various regions of the human Alzheimer's disease brain. This demonstrates that both radioligands compete for the same binding site on Aβ plaques.[4]

Brain RegionIC₅₀ (nM)Reference
Prefrontal Cortex1.34[4]
Inferior Parietal Cortex2.13[4]
Posterior Cingulate Cortex1.29[4]
Hippocampus1.38[4]

Experimental Protocols

The following section details the experimental procedures for performing in vitro autoradiography with [³H]this compound on human brain tissue. This protocol is synthesized from standard autoradiography methodologies.[3][5]

Tissue Preparation
  • Cryosectioning: Frozen human brain tissue blocks are sectioned using a cryostat. It is recommended to cut 20 µm-thick sections.[6]

  • Thaw-Mounting: The tissue sections are thaw-mounted onto gelatin-coated microscope slides.

  • Storage: Slides are stored at -80°C until the day of the experiment.

In Vitro Autoradiography Procedure
  • Pre-incubation: To remove endogenous ligands, the slides are pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.[5]

  • Incubation:

    • Total Binding: Sections are incubated with [³H]this compound at a concentration typically in the low nanomolar range (e.g., 1-5 nM) in an assay buffer for 60-90 minutes at room temperature.[5]

    • Non-specific Binding: To determine non-specific binding, adjacent sections are incubated with [³H]this compound in the presence of a high concentration (e.g., 10 µM) of a competing non-radioactive ligand, such as unlabeled this compound or PiB.[3][5]

  • Washing: Following incubation, the slides are washed to remove unbound radioligand. This typically involves a series of short washes (e.g., 2-5 minutes each) in ice-cold assay buffer.[5] A final quick dip in ice-cold deionized water is performed to remove buffer salts.[5]

  • Drying: The slides are rapidly dried under a stream of cool, dry air.[5]

  • Exposure: The dried slides are apposed to a tritium-sensitive phosphor imaging plate in a light-tight cassette.[6] Calibrated tritium standards should be included to enable quantification.[5] The exposure time can range from several days to weeks, depending on the specific activity of the radioligand and the density of the target.[5]

Quantitative Image Analysis
  • Image Acquisition: The phosphor imaging plate is scanned using a phosphor imager to acquire a digital autoradiogram.[5]

  • Data Analysis:

    • Image analysis software (e.g., ImageJ) is used to delineate regions of interest (ROIs) corresponding to different brain structures.

    • The optical density or photostimulated luminescence within each ROI is measured.

    • These values are converted to radioactivity concentrations (e.g., nCi/mg tissue) using the standard curve generated from the co-exposed tritium standards.[5]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each ROI.[3]

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_analysis Data Acquisition & Analysis cryosectioning Cryosectioning (20 µm sections) thaw_mounting Thaw-Mounting on Slides cryosectioning->thaw_mounting storage Storage at -80°C thaw_mounting->storage pre_incubation Pre-incubation (e.g., 50 mM Tris-HCl) storage->pre_incubation incubation Incubation with [³H]this compound pre_incubation->incubation total_binding Total Binding incubation->total_binding nsb Non-specific Binding (+ unlabeled ligand) incubation->nsb washing Washing (Ice-cold buffer) total_binding->washing nsb->washing drying Drying washing->drying exposure Exposure to Phosphor Plate drying->exposure scanning Phosphor Imaging exposure->scanning quantification Quantitative Analysis (ROIs, Standard Curve) scanning->quantification specific_binding Calculate Specific Binding quantification->specific_binding G cluster_system Biological System: Alzheimer's Disease Brain Tissue cluster_detection Detection Method ab_plaque Amyloid-Beta Plaque autoradiography Autoradiography ab_plaque->autoradiography Visualization of Binding This compound [³H]this compound This compound->ab_plaque Specific Binding signal Radioactive Signal autoradiography->signal

References

In-Depth Technical Guide: Pharmacokinetics and Biodistribution of AZD4694 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694 when radiolabeled with fluorine-18 ([¹⁸F]this compound), is a potent and selective radioligand for imaging amyloid-beta (Aβ) plaques in the brain using Positron Emission Tomography (PET). Its favorable pharmacokinetic profile, characterized by rapid brain entry and washout from non-target tissues, makes it a promising tool for the diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of this compound in various animal models, compiling available data into a structured format to facilitate research and development.

Data Presentation: Pharmacokinetic and Biodistribution Summary

The following tables summarize the key pharmacokinetic and biodistribution characteristics of this compound and its radiolabeled variants in different animal models based on available preclinical data.

Table 1: Summary of this compound Pharmacokinetics in Animal Models

Animal ModelRadiotracerKey FindingsQuantitative Data
RatUnlabeled this compoundPossesses a pharmacokinetic profile consistent with a good PET radioligand, demonstrating rapid entry into and clearance from normal brain tissue.[1]Specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not detailed in the reviewed literature.
Tg2576 Mice (Aged)[³H]this compoundShows selective and reversible binding to amyloid-beta deposits. Plaque-bound tracer was detectable up to 80 minutes post-intravenous administration.[1]Detailed quantitative biodistribution data (%ID/g) for various organs were not available in the reviewed literature.
Cynomolgus Monkey[¹¹C]this compoundExhibits more rapid pharmacokinetics in the brain and slightly lower nonspecific binding in white matter compared to [¹¹C]Pittsburgh Compound B ([¹¹C]PiB).[2]Specific brain uptake values (e.g., SUV) and clearance rates were not provided in a quantitative format in the reviewed literature.

Table 2: Brain Uptake and Clearance Characteristics of this compound

Animal ModelRadiotracerBrain UptakeBrain ClearanceSpecific Binding
RatUnlabeled this compoundRapid entry into brain tissue.[1]Rapid clearance from normal brain tissue.[1]N/A
Tg2576 Mice (Aged)[³H]this compoundN/AN/ASelective and reversible binding to Aβ deposits.[1]
Cynomolgus Monkey[¹¹C]this compoundRapid uptake.Faster washout from the brain compared to [¹¹C]PiB.[2]Lower nonspecific binding in white matter than [¹¹C]PiB.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of preclinical studies. The following sections outline the typical protocols used for the evaluation of this compound in animal models, synthesized from the available literature.

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound for PET imaging studies in non-human primates typically involves the N-¹¹C-methylation of a suitable precursor.[2]

  • Precursor Synthesis: The immediate unlabeled precursor to [¹¹C]this compound is prepared through a multi-step convergent synthesis.[2]

  • Radiolabeling: The precursor is then reacted with [¹¹C]methyl iodide to yield [¹¹C]this compound.[2]

  • Purification and Formulation: The final product is isolated and formulated for intravenous injection.[2]

Animal Models
  • Rats: Sprague-Dawley rats have been used to assess the basic pharmacokinetic profile of unlabeled this compound.[1]

  • Transgenic Mice: Aged Tg2576 mice, a model for Alzheimer's disease, have been utilized for ex vivo binding studies with [³H]this compound to demonstrate specific binding to amyloid plaques.[1]

  • Non-Human Primates: Cynomolgus monkeys have been employed for in vivo PET imaging studies to compare the pharmacokinetic profile of [¹¹C]this compound with that of [¹¹C]PiB.[2]

In Vivo PET Imaging in Non-Human Primates

A typical PET imaging study in non-human primates involves the following steps:

  • Animal Preparation: The animal is anesthetized and positioned in the PET scanner.

  • Radiotracer Administration: A bolus of [¹¹C]this compound is administered intravenously.

  • Image Acquisition: Dynamic PET scans are acquired over a specified period (e.g., 90 minutes) to measure the radioactivity in the brain.

  • Data Analysis: Time-activity curves are generated for different brain regions to assess the uptake and washout kinetics of the radiotracer.

Ex Vivo Biodistribution and Binding Studies in Mice

Ex vivo studies in transgenic mice are performed to confirm the in vivo binding characteristics of the radiotracer:

  • Radiotracer Administration: [³H]this compound is administered intravenously to aged Tg2576 mice.[1]

  • Tissue Collection: At various time points post-injection (e.g., up to 80 minutes), the animals are euthanized, and the brains are collected.[1]

  • Autoradiography: Brain sections are prepared and exposed to a film or phosphor imaging plate to visualize the distribution of the radiotracer.

  • Data Analysis: The binding of the radiotracer to amyloid plaques is quantified and analyzed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the preclinical evaluation of this compound.

experimental_workflow_pet cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_prep Animal Preparation (Anesthesia) injection Intravenous Injection animal_prep->injection radiotracer_synthesis Radiotracer Synthesis ([¹¹C]this compound) radiotracer_synthesis->injection pet_scan Dynamic PET Scan (e.g., 90 min) injection->pet_scan image_recon Image Reconstruction pet_scan->image_recon tac_generation Time-Activity Curve Generation image_recon->tac_generation kinetic_modeling Kinetic Modeling tac_generation->kinetic_modeling

Caption: Workflow for a typical in vivo PET imaging study of this compound in animal models.

ex_vivo_biodistribution_workflow cluster_procedure Experimental Procedure cluster_collection Tissue Collection & Processing cluster_analysis Analysis animal_model Animal Model (e.g., Tg2576 Mice) tracer_admin Radiotracer Administration ([³H]this compound) animal_model->tracer_admin time_points Defined Time Points tracer_admin->time_points euthanasia Euthanasia time_points->euthanasia tissue_dissection Brain & Organ Dissection euthanasia->tissue_dissection sectioning Cryosectioning tissue_dissection->sectioning autoradiography Autoradiography sectioning->autoradiography quantification Binding Quantification autoradiography->quantification logical_relationship_this compound This compound This compound pk_profile Favorable Pharmacokinetic Profile This compound->pk_profile specific_binding High Affinity & Selectivity for Aβ Plaques This compound->specific_binding brain_penetration Rapid Brain Penetration pk_profile->brain_penetration rapid_clearance Rapid Washout from Non-Target Tissue pk_profile->rapid_clearance pet_utility Utility as a PET Imaging Agent for Alzheimer's Disease brain_penetration->pet_utility rapid_clearance->pet_utility specific_binding->pet_utility

References

An In-depth Technical Guide to the Discovery and Synthesis of AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a second-generation positron emission tomography (PET) radioligand developed for the in vivo imaging of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical characterization of this compound. The document is intended for researchers, scientists, and professionals involved in drug development and neuroimaging.

Discovery and Rationale

The development of this compound was driven by the need for a fluorine-18 (¹⁸F)-labeled PET tracer with improved properties over the first-generation carbon-11 (¹¹C)-labeled Pittsburgh Compound B (PiB). While PiB is a valuable research tool, its short half-life (20.4 minutes) limits its widespread clinical use. The longer half-life of ¹⁸F (109.7 minutes) allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.

The design of this compound aimed to retain the high binding affinity and specificity for Aβ plaques characteristic of PiB while incorporating a fluorine atom to create a suitable ¹⁸F-labeled radioligand. A key objective was to minimize non-specific binding to white matter, a limitation observed with some other ¹⁸F-labeled amyloid tracers, to enhance the signal-to-noise ratio and improve image interpretation.

Mechanism of Action

This compound is a benzofuran derivative that selectively binds to the fibrillar form of Aβ plaques in the brain.[1][2] The binding is reversible and characterized by high affinity.[1] This selective binding allows for the visualization and quantification of Aβ plaque burden in the brains of living individuals using PET imaging.

AZD4694_Mechanism_of_Action cluster_blood Bloodstream cluster_brain Brain Parenchyma AZD4694_blood [¹⁸F]this compound AZD4694_brain [¹⁸F]this compound AZD4694_blood->AZD4694_brain Crosses BBB AZD4694_brain->AZD4694_blood Washout Bound_complex [¹⁸F]this compound-Aβ Complex AZD4694_brain->Bound_complex Binds Abeta_plaque Amyloid-β Plaque PET_Signal PET Signal Detection Bound_complex->PET_Signal Emits Positrons Radiosynthesis_Workflow start Start fluoride_production [¹⁸F]Fluoride Production (Cyclotron) start->fluoride_production trapping Anion Exchange Cartridge Trapping fluoride_production->trapping elution_drying Elution & Azeotropic Drying trapping->elution_drying fluorination Nucleophilic Fluorination with Precursor elution_drying->fluorination deprotection Acidic Hydrolysis (Deprotection) fluorination->deprotection purification Purification (SPE/HPLC) deprotection->purification formulation Formulation in Injectable Solution purification->formulation qc Quality Control formulation->qc end Final Product: [¹⁸F]this compound qc->end

References

AZD4694: A Technical Guide for its Application as a Biomarker in Early-Stage Alzheimer's Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The development of reliable biomarkers for the early detection of AD pathology is crucial for timely diagnosis, patient stratification in clinical trials, and monitoring the efficacy of therapeutic interventions. Positron Emission Tomography (PET) imaging with amyloid-binding radiotracers has emerged as a key in vivo method for the visualization and quantification of Aβ plaques. AZD4694, also known as NAV4694, is a fluorinated benzofuran derivative that has demonstrated significant promise as a PET radioligand for imaging Aβ deposits. This technical guide provides an in-depth overview of this compound, focusing on its utility as a biomarker for the early detection of Alzheimer's disease.

Core Properties of this compound

This compound is a structural analog of the benchmark amyloid PET tracer, Pittsburgh Compound B (¹¹C-PiB). However, being labeled with fluorine-18, it possesses a significantly longer half-life (110 minutes versus 20.4 minutes for carbon-11), which allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[1] This characteristic enhances its feasibility for widespread clinical and research use.

Preclinical and clinical studies have highlighted the favorable characteristics of this compound, including high affinity for Aβ fibrils, rapid brain entry and washout, and low non-specific binding, particularly to white matter.[2][3] These properties contribute to high-quality images with excellent signal-to-noise ratios, facilitating accurate visual interpretation and quantitative analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a comparative overview of its performance.

Table 1: In Vitro Binding Characteristics of this compound

ParameterValueReference
Binding Affinity (Kd) for Aβ fibrils2.3 ± 0.3 nM[2]
IC₅₀ (PiB displacement) in Prefrontal Cortex1.34 nM[4]
IC₅₀ (PiB displacement) in Inferior Parietal Cortex2.13 nM[4]
IC₅₀ (PiB displacement) in Posterior Cingulate Cortex1.29 nM[4]
IC₅₀ (PiB displacement) in Hippocampus1.38 nM[4]

Table 2: Head-to-Head Comparison of Neocortical SUVR for ¹⁸F-AZD4694 and ¹¹C-PiB

Parameter¹⁸F-AZD4694¹¹C-PiBReference
Neocortical SUVR Dynamic Range1.0 - 3.21.1 - 3.3[5]
Linear Correlation (r)\multicolumn{2}{c}{0.99}[5]
Slope of Linear Correlation\multicolumn{2}{c}{0.95}[5]
Mean Global SUVR (AD vs. HC)90% greater in AD87% greater in AD[6]
Effect Size (AD vs. HC)2.92.6[6]

SUVR: Standardized Uptake Value Ratio, using the cerebellar cortex as the reference region. AD: Alzheimer's Disease; HC: Healthy Controls.

Table 3: White Matter Binding Characteristics

Parameter¹⁸F-AZD4694¹¹C-PiBReference
Frontal Cortex-to-White Matter Ratio (HC)0.71 ± 0.160.72 ± 0.16[3]
Frontal Cortex-to-White Matter Ratio (AD)1.33 ± 0.221.36 ± 0.22[3]

Table 4: Proposed Quantitative Threshold for Amyloid Positivity

MethodSUVR CutoffReference
Multiple Analytical Methods Convergence1.55[7][8]

Experimental Protocols

Detailed methodologies are critical for the reproducible application of this compound in research and clinical settings. The following sections outline the key experimental protocols.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is a multi-step process. A common method involves the N-¹¹C-methylation of the precursor with [¹¹C]methyl iodide to yield [¹¹C]this compound.[9] For the more clinically relevant fluorine-18 labeling, a tosylated precursor is typically used. The process involves the nucleophilic substitution of the tosyl group with [¹⁸F]fluoride, followed by purification.[10] A detailed, 10-step radiosynthesis for [¹⁴C]this compound has also been described for use in metabolite studies.[11][12]

PET Imaging Protocol

A standardized PET imaging protocol is essential for acquiring high-quality, quantifiable data. The following is a generalized protocol based on published studies:

  • Subject Preparation: Subjects should be comfortably positioned in the PET scanner to minimize motion artifacts. A preceding CT or MRI scan is typically performed for attenuation correction and anatomical co-registration.

  • Radiotracer Administration: A bolus injection of [¹⁸F]this compound (typically around 10 mCi) is administered intravenously.[13]

  • Image Acquisition: Dynamic PET scans are often acquired for 90 minutes post-injection.[13] For quantitative analysis using SUVR, a common acquisition window is 40 to 70 minutes post-injection.[1][5]

  • Image Reconstruction and Processing: PET images are reconstructed using standard algorithms. The images are co-registered with the subject's MRI to allow for accurate delineation of regions of interest (ROIs).[14] Images are often spatially smoothed to a final resolution of 8 mm full-width at half-maximum.[1][14]

  • Quantitative Analysis:

    • SUVR Calculation: The standardized uptake value ratio (SUVR) is the most common method for quantifying amyloid burden. This is calculated by dividing the average radioactivity concentration in a target ROI (e.g., prefrontal cortex, precuneus) by the average radioactivity concentration in a reference region, typically the cerebellar gray matter.[1][5]

    • Cortical Composite SUVR: A global cortical composite SUVR is often calculated by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[1][14]

    • Visual Assessment: Experienced readers visually inspect the scans to determine the presence or absence of significant cortical tracer retention. A scan is typically rated as positive if cortical binding exceeds white matter binding in more than one region.[8]

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

AZD4694_Mechanism_of_Action cluster_blood Bloodstream cluster_brain Brain Parenchyma cluster_detection PET Detection AZD4694_blood [¹⁸F]this compound AZD4694_brain [¹⁸F]this compound AZD4694_blood->AZD4694_brain Crosses BBB AZD4694_brain->AZD4694_blood Rapid Washout Abeta Amyloid-β Plaques AZD4694_brain->Abeta High Affinity Binding WM White Matter (Non-specific binding) AZD4694_brain->WM Low Non-specific Binding Signal Positron Emission Signal Abeta->Signal Neuron Healthy Neuron PET_scanner PET Scanner Signal->PET_scanner Detection

Caption: Mechanism of this compound action for Aβ plaque detection.

PET_Imaging_Workflow start Patient Preparation & Positioning injection IV Injection of [¹⁸F]this compound start->injection scan Dynamic PET Scan (e.g., 90 min) injection->scan reconstruction Image Reconstruction & Co-registration with MRI scan->reconstruction analysis Quantitative Analysis reconstruction->analysis suvr SUVR Calculation (vs. Cerebellum) analysis->suvr visual Visual Assessment analysis->visual end Diagnosis / Biomarker Quantification suvr->end visual->end

Caption: Standardized workflow for this compound PET imaging.

Tracer_Comparison cluster_properties Key Properties This compound ¹⁸F-AZD4694 Half-life: ~110 min White Matter Binding: Low Cortical Binding (AD): High Correlation with PiB: Excellent (r=0.99) PiB ¹¹C-PiB Half-life: ~20 min White Matter Binding: Low Cortical Binding (AD): High Benchmark Tracer Other_F18 Other ¹⁸F Tracers Half-life: ~110 min White Matter Binding: Higher Cortical Binding (AD): Variable

Caption: Comparative properties of amyloid PET tracers.

Conclusion

This compound has demonstrated exceptional properties as a PET radiotracer for the in vivo imaging of amyloid-beta plaques. Its favorable pharmacokinetic profile, high binding affinity, and low non-specific binding, coupled with the practical advantages of fluorine-18 labeling, position it as a leading biomarker for the early detection and longitudinal monitoring of Alzheimer's disease pathology.[1][6] The strong correlation with the benchmark tracer ¹¹C-PiB suggests that the extensive knowledge gained from PiB studies can be largely translated to the application of this compound.[5][6] The standardized protocols and quantitative methods outlined in this guide provide a framework for its effective implementation in both research and clinical trial settings, ultimately contributing to the advancement of our understanding and treatment of Alzheimer's disease.

References

Methodological & Application

Application Notes and Protocols for [18F]AZD4694 PET Scans in Human Subjects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) scans using the [18F]AZD4694 radioligand in human subjects for the detection and quantification of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.

Introduction to [18F]this compound

[18F]this compound, also known as NAV4694, is a second-generation 18F-labeled PET tracer designed for imaging Aβ plaques in the brain. As a structural analog of Thioflavin-T, it exhibits high affinity and specificity for Aβ plaques. Its favorable pharmacokinetic properties, including rapid brain uptake and washout from non-target tissues, along with lower white matter binding compared to other similar agents, make it a valuable tool for both diagnostic purposes and for monitoring the efficacy of anti-amyloid therapies in clinical trials.[1][2] The 110-minute half-life of Fluorine-18 allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[2]

Principle of [18F]this compound PET Imaging

The underlying principle of [18F]this compound PET imaging is the in vivo detection of Aβ plaques. Following intravenous injection, [18F]this compound crosses the blood-brain barrier and binds to Aβ plaques. The positron-emitting 18F isotope decays, producing gamma rays that are detected by the PET scanner. The resulting images provide a quantitative map of the Aβ plaque distribution and density in the brain. In individuals with Alzheimer's disease, high tracer uptake is typically observed in cortical regions such as the precuneus, prefrontal, orbitofrontal, parietal, and temporal cortices.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from clinical studies of [18F]this compound PET scans in human subjects.

ParameterValueReference
Injected Radioactivity 185 ± 18.5 MBq (target dose)[1]
~200 MBq[4]
203 ± 6 MBq[5]
Injected Mass Dose ≤ 5 µg (low dose)[6]
~40 µg (high dose)[6]
Specific Activity > 11 GBq/µmol[1]
555 ± 230 GBq/µmol[4]
16 - 290 GBq/µmol[5]
Scan Type Dynamic or Static[4]
Uptake Period 30 - 90 minutes[7]
Scan Duration (Emission) 15 - 20 minutes (static)[8]
60 minutes (dynamic)[6]
70 minutes (dynamic)[4]
93 minutes (dynamic)[5]
Data Analysis Window (Static) 40 - 70 minutes post-injection[4][7]
51 - 63 minutes post-injection[5]
Reference Region Cerebellar Gray Matter[1][7]
Amyloid Positivity Threshold (Global SUVR) 1.55[1][2][9]

Experimental Protocols

Subject Preparation
  • Informed Consent: Obtain written informed consent from all subjects or their legal representatives prior to any study-related procedures. The study protocol should be approved by the local Institutional Review Board (IRB) or ethics committee.

  • Medical History and Physical Examination: A thorough medical history, physical examination, and cognitive assessment (e.g., Mini-Mental State Examination) should be conducted to characterize the subject's clinical status.

  • Dietary and Medication Restrictions: Generally, no special dietary preparations are required.[7] Subjects can typically eat, drink, and take their regular medications.[8][10] However, it is crucial to confirm and follow the specific instructions provided by the imaging center. Subjects should be well-hydrated.[11][7][8]

  • Pre-Scan Instructions:

    • Subjects should wear comfortable, loose-fitting clothing without metal zippers or buttons.[10]

    • Jewelry and other metallic items should be removed before the scan.[10]

    • Inform the clinical team about any anxiety or claustrophobia, as a mild sedative may be prescribed by their referring physician.[11]

Radiotracer Administration and PET Scan Acquisition
  • IV Catheter Placement: Insert an intravenous (IV) catheter into a suitable peripheral vein for radiotracer injection.

  • Radiotracer Injection: Administer a slow bolus injection of [18F]this compound.

  • Uptake Phase: The subject should rest comfortably in a quiet, dimly lit room for a period of 30 to 90 minutes to allow for the radiotracer to distribute and accumulate in the brain.[11][7]

  • Positioning: Position the subject on the PET scanner bed with their head comfortably immobilized to minimize motion artifacts during the scan.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Emission Scan:

    • Static Imaging: Acquire PET data for a duration of 15-30 minutes, typically starting 40-70 minutes after radiotracer injection.

    • Dynamic Imaging: For kinetic modeling, acquire dynamic PET data for up to 93 minutes immediately following the injection.[1][5] The data is typically reconstructed into a series of time frames.

  • Post-Scan Instructions:

    • The IV catheter is removed.

    • Subjects can typically resume their normal activities immediately after the scan.[11]

    • Encourage the subject to drink plenty of fluids to help flush the remaining radioactivity from their body.[11][7]

Image Processing and Analysis
  • Image Reconstruction: Reconstruct the acquired PET data with appropriate corrections for attenuation, scatter, and radioactive decay.

  • Co-registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate anatomical localization of tracer uptake.

  • Region of Interest (ROI) Definition: Define regions of interest on the co-registered MRI, including cortical areas known to accumulate Aβ plaques (e.g., precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices) and a reference region with minimal specific binding (typically the cerebellar gray matter).[1][7]

  • Standardized Uptake Value Ratio (SUVR) Calculation:

    • Calculate the mean radioactivity concentration in each ROI.

    • Normalize the mean uptake value of each cortical ROI to the mean uptake value of the reference region (cerebellar gray matter) to generate SUVRs.

    • A global cortical composite SUVR is often calculated by averaging the SUVRs from the predefined cortical regions.[1][7]

  • Kinetic Modeling (for dynamic data):

    • For a more detailed quantitative analysis, use the dynamic PET data to perform kinetic modeling using methods such as the two-tissue compartment model or a reference tissue model like the Logan graphical analysis.[5][12] This allows for the estimation of parameters like the distribution volume ratio (DVR).

  • Amyloid Positivity Classification:

    • A subject is typically classified as amyloid-positive if the global cortical SUVR is above a pre-defined threshold (e.g., 1.55).[1][2][9]

    • Visual assessment of the PET scans by trained readers can also be used for qualitative classification. A scan is generally considered positive if cortical tracer uptake is greater than that in the white matter in more than one brain region.

Visualizations

Signaling Pathway and Binding Mechanism

cluster_0 Alzheimer's Disease Pathology cluster_1 [18F]this compound PET Imaging Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) β-secretase & γ-secretase β-secretase & γ-secretase Amyloid Precursor Protein (APP)->β-secretase & γ-secretase Cleavage Amyloid-β (Aβ) Monomers Amyloid-β (Aβ) Monomers β-secretase & γ-secretase->Amyloid-β (Aβ) Monomers Aβ Oligomers Aβ Oligomers Amyloid-β (Aβ) Monomers->Aβ Oligomers Aggregation Aβ Fibrils (Cross-β-sheet structure) Aβ Fibrils (Cross-β-sheet structure) Aβ Oligomers->Aβ Fibrils (Cross-β-sheet structure) Amyloid Plaques Amyloid Plaques Aβ Fibrils (Cross-β-sheet structure)->Amyloid Plaques PET Scanner Detection PET Scanner Detection Amyloid Plaques->PET Scanner Detection Gamma Ray Emission [18F]this compound [18F]this compound [18F]this compound->Aβ Fibrils (Cross-β-sheet structure) Binds to grooves of β-sheets cluster_0 Pre-Scan Procedures cluster_1 Scan Acquisition cluster_2 Post-Scan Analysis Subject Screening & Consent Subject Screening & Consent Patient Preparation (Hydration, etc.) Patient Preparation (Hydration, etc.) Subject Screening & Consent->Patient Preparation (Hydration, etc.) IV Catheter Placement IV Catheter Placement Patient Preparation (Hydration, etc.)->IV Catheter Placement IV Injection of [18F]this compound IV Injection of [18F]this compound IV Catheter Placement->IV Injection of [18F]this compound Uptake Phase (30-90 min) Uptake Phase (30-90 min) IV Injection of [18F]this compound->Uptake Phase (30-90 min) PET Scan (15-93 min) PET Scan (15-93 min) Uptake Phase (30-90 min)->PET Scan (15-93 min) Image Reconstruction & Co-registration with MRI Image Reconstruction & Co-registration with MRI PET Scan (15-93 min)->Image Reconstruction & Co-registration with MRI ROI Definition ROI Definition Image Reconstruction & Co-registration with MRI->ROI Definition SUVR Calculation / Kinetic Modeling SUVR Calculation / Kinetic Modeling ROI Definition->SUVR Calculation / Kinetic Modeling Data Interpretation & Reporting Data Interpretation & Reporting SUVR Calculation / Kinetic Modeling->Data Interpretation & Reporting

References

Revolutionizing Alzheimer's Research: Protocol for AZD4694 SUVR Calculation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694 (also known as NAV4694) is a second-generation amyloid-beta (Aβ) positron emission tomography (PET) tracer with high affinity and specificity for Aβ plaques, a hallmark pathology of Alzheimer's disease.[1][2] Its favorable properties, including a longer half-life compared to Carbon-11 labeled tracers and low non-specific white matter binding, make it a valuable tool for clinical trials and research.[1][3] The standardized uptake value ratio (SUVR) is a widely accepted method for quantifying Aβ plaque burden from PET scans.[4] This document provides a detailed protocol for the calculation of this compound SUVR, intended to standardize procedures and ensure data comparability across different research sites.

Core Concepts in this compound SUVR Calculation

The fundamental principle of SUVR is to quantify the tracer uptake in specific cortical regions of interest (ROIs) and normalize it to the uptake in a reference region that is presumed to be devoid of specific binding to Aβ plaques.[4][5] This ratio provides a semi-quantitative measure of Aβ plaque density.

Key Parameters:
  • Target Regions of Interest (ROIs): Cortical areas known to accumulate Aβ plaques in Alzheimer's disease. A composite cortical ROI is typically created by averaging the SUVR from several individual regions.[6]

  • Reference Region: A brain region with minimal or no specific tracer binding, used for normalization. For this compound, the cerebellar gray matter is the recommended reference region.[6][7]

  • Time Window for Analysis: A specific time frame post-injection during which the tracer has reached a state of relative equilibrium, allowing for stable and reproducible measurements. For this compound, this is typically 40 to 70 minutes post-injection .[3][8]

Experimental Protocol

This protocol outlines the key steps for acquiring and analyzing this compound PET data to calculate SUVR.

I. Subject Preparation and Tracer Administration
  • Subject Recruitment: Subjects should be recruited based on the specific inclusion and exclusion criteria of the study protocol (e.g., healthy controls, mild cognitive impairment, Alzheimer's disease).[5][9]

  • Informed Consent: Obtain written informed consent from all participants before any study-related procedures.

  • Tracer Injection: A single intravenous bolus of [18F]this compound is administered. The typical injected radioactivity is approximately 203 ± 6 MBq.[9]

II. PET Image Acquisition
  • Scanner: Use a high-resolution PET scanner.

  • Acquisition Time: Dynamic PET data is typically acquired for 60-90 minutes post-injection.[9]

  • Static Imaging for SUVR: For SUVR calculation, a static image is generated by summing the frames acquired between 40 and 70 minutes post-injection .[3][10]

III. Magnetic Resonance Imaging (MRI) Acquisition
  • Purpose: A high-resolution T1-weighted structural MRI is essential for anatomical co-registration and delineation of ROIs.[11]

  • Sequence: A volumetric magnetization-prepared rapid gradient-echo (MP-RAGE) or similar sequence should be used.

IV. Image Processing and Analysis

The following workflow outlines the computational steps to derive SUVR values from the raw imaging data.

SUVR_Calculation_Workflow cluster_acquisition Data Acquisition cluster_preprocessing Image Preprocessing cluster_analysis SUVR Calculation cluster_output Output pet_acq PET Scan (40-70 min post-injection) motion_correction PET Motion Correction (if dynamic acquisition) pet_acq->motion_correction mri_acq T1-weighted MRI coregistration Co-registration of PET to MRI mri_acq->coregistration motion_correction->coregistration pvc Partial Volume Correction (Optional but recommended) coregistration->pvc roi_delineation ROI Delineation (Cortical & Cerebellar Gray) coregistration->roi_delineation Without PVC pvc->roi_delineation suv_extraction Mean SUV Extraction from ROIs roi_delineation->suv_extraction suvr_calc SUVR Calculation (Target ROI / Reference ROI) suv_extraction->suvr_calc final_suvr Final SUVR Values suvr_calc->final_suvr

Figure 1. Workflow for this compound SUVR Calculation.
  • PET Image Preprocessing:

    • If a dynamic acquisition is performed, the frames should be corrected for inter-frame motion.

    • The PET image (summed from 40-70 minutes) is co-registered to the individual's T1-weighted MRI.[12]

  • MRI Processing and ROI Delineation:

    • The T1-weighted MRI is used for automated segmentation of gray matter, white matter, and cerebrospinal fluid.

    • Cortical ROIs are defined, typically including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[6]

    • The cerebellar gray matter is delineated as the reference region.[6][7]

  • Partial Volume Correction (PVC) (Recommended):

    • Due to the limited spatial resolution of PET, signal from adjacent tissues can "spill over," a phenomenon known as the partial volume effect. PVC methods can be applied to correct for this and improve the accuracy of SUVR quantification.[12]

  • Standardized Uptake Value (SUV) Calculation:

    • The SUV is calculated for each voxel using the formula: SUV = (Radioactivity concentration in tissue (Bq/mL)) / (Injected dose (Bq) / Body weight (g))[13][14]

  • SUVR Calculation:

    • The mean SUV is extracted from the composite cortical target ROI and the cerebellar gray matter reference region.

    • The SUVR is then calculated as: SUVR = (Mean SUV in Composite Cortical ROI) / (Mean SUV in Cerebellar Gray Matter)

Data Presentation

Quantitative data from studies utilizing this compound provide valuable context for interpreting SUVR results.

Patient Group Global Cortical SUVR (Mean ± SD) Reference
Healthy Controls (HC)1.27 ± 0.22[10]
Mild Cognitive Impairment (MCI)1.97 ± 0.66[10]
Alzheimer's Disease (AD)2.41 ± 0.45[10]

Table 1. Global Cortical SUVR for this compound in Different Patient Populations.

Interpretation of SUVR Values

A critical aspect of utilizing SUVR in clinical trials and diagnostic research is the establishment of a cutoff value to distinguish between amyloid-positive and amyloid-negative individuals.

Amyloid Positivity Threshold

Multiple methods, including receiver operating characteristic (ROC) curves based on clinical diagnosis and visual PET scan assessment, Gaussian mixture modeling, and comparison with cerebrospinal fluid (CSF) Aβ42/Aβ40 ratios, have been used to determine an optimal SUVR threshold for this compound.[6] These methods have shown good convergence, leading to a widely accepted cutoff.

  • Established SUVR Cutoff for Amyloid Positivity: 1.55 [6]

An SUVR value at or above 1.55 is generally considered indicative of a significant Aβ plaque burden.

Threshold_Determination cluster_methods Methods for Threshold Derivation cluster_result Outcome roc_clinical ROC Curve (Clinical Diagnosis) suvr_threshold SUVR Threshold (e.g., 1.55) roc_clinical->suvr_threshold roc_visual ROC Curve (Visual PET Read) roc_visual->suvr_threshold gmm Gaussian Mixture Modeling gmm->suvr_threshold csf_comparison Comparison with CSF Aβ42/Aβ40 csf_comparison->suvr_threshold

Figure 2. Convergent Methodologies for SUVR Threshold Determination.

Conclusion

The use of this compound PET imaging with standardized SUVR calculation provides a robust and reliable method for quantifying cerebral Aβ plaque burden. Adherence to the detailed protocols outlined in this document will enhance the consistency and comparability of data across studies, thereby accelerating research and development in the field of Alzheimer's disease. The established SUVR cutoff of 1.55 serves as a valuable tool for patient stratification and monitoring treatment effects in clinical trials.

References

Application Notes and Protocols: Cerebellar Gray Matter as a Reference Region for AZD4694 PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on utilizing cerebellar gray matter as a reference region for positron emission tomography (PET) imaging with the amyloid-β (Aβ) radioligand ¹⁸F-AZD4694. This document outlines the rationale, experimental protocols, data analysis, and expected quantitative outcomes.

Introduction

¹⁸F-AZD4694 (also known as ¹⁸F-NAV4694) is a PET radioligand with high affinity and selectivity for Aβ plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] Structurally similar to ¹¹C-Pittsburgh compound B (PiB), ¹⁸F-AZD4694 has the advantage of a longer half-life (110 minutes), allowing for centralized manufacturing and wider distribution.[3][4] A crucial aspect of quantitative Aβ PET imaging is the use of a reference region to estimate non-specific binding, enabling the calculation of specific binding in target regions. The cerebellar gray matter is widely accepted as a suitable reference region for Aβ PET studies because it is relatively spared from fibrillar Aβ plaque deposition in most cases of sporadic Alzheimer's disease.[5][6][7] This allows for the calculation of the Standardized Uptake Value Ratio (SUVR), a robust and widely used semi-quantitative measure of Aβ burden.

Rationale for Using Cerebellar Gray Matter

The selection of the cerebellar gray matter as a reference region is based on the following key characteristics:

  • Low Aβ Plaque Density: The cerebellum generally exhibits minimal fibrillar Aβ plaque pathology, particularly in sporadic Alzheimer's disease.[5][6]

  • Similar Perfusion to Cortical Regions: While not identical, the blood flow in the cerebellum is sufficiently similar to cortical areas to allow for reliable SUVR calculations.

  • Good Test-Retest Reliability: Using the cerebellum as a reference region has demonstrated good reproducibility in longitudinal studies.[6]

  • Validated Against Gold Standard Methods: SUVR values calculated using the cerebellar gray matter as a reference have been shown to correlate well with more invasive quantitative methods that require arterial blood sampling.

It is important to note that in certain genetic forms of Alzheimer's disease, such as those with Presenilin-1 E280A mutations, Aβ plaque deposition in the cerebellum can occur, potentially limiting its suitability as a reference region in these specific cohorts.[8]

Experimental Protocols

This section details the recommended protocols for subject preparation, radioligand administration, and PET/MRI image acquisition.

Subject Preparation:

  • Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.[1]

  • Clinical Assessment: Conduct a thorough clinical evaluation, including neurological and physical examinations, cognitive assessments (e.g., Mini-Mental State Examination [MMSE], Clinical Dementia Rating [CDR]), and review of medical history.[9]

  • Fasting: Subjects should fast for at least 4-6 hours prior to radiotracer injection to ensure stable metabolic conditions.

  • Positioning: Position the subject comfortably on the PET scanner bed to minimize motion during the scan. A head holder or other fixation device is recommended.

Radioligand Administration:

  • Dosage: Administer a bolus injection of ¹⁸F-AZD4694 intravenously. A typical dose is around 200 MBq (range: 194–218 MBq).[10]

  • Flush: Flush the intravenous line with saline immediately after injection to ensure complete administration of the radiotracer.

PET/MRI Image Acquisition:

  • PET Acquisition:

    • Scanner: Utilize a high-resolution PET scanner.

    • Acquisition Mode: Acquire data in 3D list mode.[10]

    • Scan Duration: Dynamic scanning for 60-90 minutes post-injection is recommended to assess the tracer kinetics.[6][10][11] For SUVR calculations, a static scan from 40 to 70 minutes or 50 to 70 minutes post-injection is often used.[12]

    • Reconstruction: Reconstruct the PET data using an ordered subset expectation maximization (OSEM) algorithm.[13]

  • MRI Acquisition:

    • Scanner: Acquire a high-resolution T1-weighted structural MRI scan (e.g., on a 1.5T or 3T scanner) for anatomical co-registration and region of interest (ROI) delineation.[10]

    • Sequence: A magnetization-prepared rapid gradient-echo (MPRAGE) or similar sequence is recommended.

Data Analysis Protocol

The following workflow outlines the steps for processing and analyzing the acquired PET and MRI data.

Image Processing Workflow

G cluster_0 Image Pre-processing cluster_1 Region of Interest (ROI) Definition cluster_2 Quantification cluster_3 Statistical Analysis mri_proc MRI Processing (Segmentation, Parcellation) pet_coreg PET to MRI Co-registration mri_proc->pet_coreg pet_mc PET Motion Correction pet_mc->pet_coreg roi_def Define Target and Reference ROIs pet_coreg->roi_def suv_calc Calculate Standardized Uptake Value (SUV) roi_def->suv_calc suvr_calc Calculate SUVR suv_calc->suvr_calc stat_analysis Group Comparisons and Correlation Analyses suvr_calc->stat_analysis

Caption: Workflow for ¹⁸F-AZD4694 PET data analysis.

Step-by-Step Data Analysis:

  • MRI Processing:

    • Process the T1-weighted MRI scans using software such as FreeSurfer to perform cortical reconstruction, segmentation, and parcellation of anatomical regions.[14] This will allow for the delineation of the cerebellar gray matter and cortical target regions.

  • PET Pre-processing:

    • Motion Correction: Correct the dynamic PET images for head motion.

    • Co-registration: Co-register the motion-corrected PET images to the subject's corresponding T1-weighted MRI.

  • Region of Interest (ROI) Definition:

    • Reference Region: Define the cerebellar gray matter ROI based on the FreeSurfer segmentation.[1]

    • Target Regions: Define cortical target ROIs known to accumulate Aβ plaques, such as the precuneus, prefrontal cortex, orbitofrontal cortex, parietal cortex, temporal cortex, and anterior and posterior cingulate cortices.[1][4] A global cortical composite ROI is often created by averaging the uptake in these regions.[1][4]

  • Quantification:

    • SUV Calculation: For each ROI, calculate the Standardized Uptake Value (SUV) by normalizing the tissue radioactivity concentration by the injected dose and the subject's body weight.

    • SUVR Calculation: Calculate the SUVR for each target ROI by dividing its mean SUV by the mean SUV of the cerebellar gray matter reference region.[1]

      SUVR = (Mean SUV of Target Region) / (Mean SUV of Cerebellar Gray Matter)

Quantitative Data Summary

The following tables summarize key quantitative data from studies using ¹⁸F-AZD4694 PET with a cerebellar gray matter reference region.

Table 1: ¹⁸F-AZD4694 Binding Characteristics

ParameterValueReference
In vitro Affinity (Kd)2.3 ± 0.3 nM[3][6]
In vitro Affinity (IC50 by PiB)1.29 - 2.13 nM[15]

Table 2: ¹⁸F-AZD4694 SUVR Threshold for Amyloid Positivity

Method for Threshold DeterminationSUVR ThresholdReference
Gaussian Mixture Modeling1.55[1][16]
ROC Curve (Visually Positive vs. Negative)1.55[16]
Comparison with CSF Aβ42/Aβ40 Ratio1.51[1]
ROC Curve (Cognitively Unimpaired vs. AD Dementia)1.42
Young Controls + 2 SD1.33[2]
Recommended Consensus Threshold 1.55 [1][2][16]
Signaling Pathway Visualization

While ¹⁸F-AZD4694 is a diagnostic imaging agent and does not directly modulate signaling pathways, its binding to Aβ plaques is central to its utility. The following diagram illustrates the conceptual relationship between Aβ pathology and ¹⁸F-AZD4694 imaging.

Amyloid-β Plaque Detection with ¹⁸F-AZD4694

G cluster_0 Alzheimer's Disease Pathophysiology cluster_1 PET Imaging app Amyloid Precursor Protein (APP) abeta Amyloid-β (Aβ) Monomers app->abeta Proteolytic Cleavage oligomers Aβ Oligomers abeta->oligomers Aggregation plaques Fibrillar Aβ Plaques oligomers->plaques pet_signal PET Signal Detection plaques->pet_signal This compound ¹⁸F-AZD4694 This compound->plaques Specific Binding

Caption: Conceptual pathway of ¹⁸F-AZD4694 binding to Aβ plaques.

Conclusion

The use of cerebellar gray matter as a reference region for ¹⁸F-AZD4694 PET imaging is a well-established and validated method for the quantitative assessment of Aβ plaque burden in the brain. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably implement this technique in their studies. Adherence to standardized protocols is crucial for ensuring data quality and comparability across different research sites and longitudinal studies.

References

Application Notes and Protocols for [18F]AZD4694 Radiosynthesis and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a positron emission tomography (PET) radioligand with high affinity for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its 110-minute half-life allows for centralized production and distribution, making it a valuable tool for both diagnostic imaging and the evaluation of anti-amyloid therapies.[3][4] This document provides detailed protocols for the radiosynthesis and quality control of [18F]this compound to ensure its suitability for clinical and research applications.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor. The following protocol outlines a common procedure that can be adapted for automated synthesis modules.

Experimental Protocol: Radiosynthesis
  • Production and Trapping of [18F]Fluoride:

    • Produce no-carrier-added (n.c.a.) aqueous [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction on an enriched [¹⁸O]water target.[5]

    • Pass the aqueous [18F]fluoride through a preconditioned Sep-Pak Light QMA cartridge. Preconditioning is done with 10 mL of 0.05 M K₂CO₃ followed by 10 mL of deionized water.[5]

  • Elution and Azeotropic Drying:

    • Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel using a solution of 1.5 mL of acetonitrile containing 11 ± 1 mg of Kryptofix 2.2.2 and 15-20 µmol of potassium carbonate.[5]

    • Evaporate the solution to dryness by heating at 95°C under a stream of inert gas and reduced pressure. Repeat this step with additional acetonitrile to ensure the complex is anhydrous.[5]

  • Radiolabeling Reaction:

    • After 15 minutes of drying, add a solution of 3 mg of the this compound precursor in 1 mL of dimethyl sulfoxide (DMSO) to the reactor.[5]

    • Heat the reaction mixture at 105°C for 7 minutes to produce the protected form of [18F]this compound.[5] Some protocols may use a higher temperature of 110°C for 10 minutes.[6]

  • Purification:

    • After cooling, dilute the reaction mixture with water.

    • Load the diluted solution onto a C18 cartridge.

    • Wash the cartridge with an additional 10 mL of water to remove unreacted [18F]fluoride and other polar impurities.[5]

  • Formulation:

    • Elute the purified [18F]this compound from the C18 cartridge into a sterile vial using 0.5 mL of ethanol.[5]

    • Follow the elution with 9.5 mL of sterile phosphate buffer.[5]

    • Add 25 µL of ascorbic acid as a stabilizer.[5]

Radiosynthesis Workflow Diagram

Radiosynthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_synthesis Synthesis cluster_purification Purification & Formulation Production [18O(p,n)18F] in Cyclotron Trapping Trap on QMA Cartridge Production->Trapping Elution Elute with K2.2.2/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Add Precursor in DMSO Heat at 105°C for 7 min Drying->Radiolabeling Dried [18F]KF/K2.2.2 complex Purification_SPE C18 SPE Purification Radiolabeling->Purification_SPE Crude Product Formulation Elute with Ethanol Add Phosphate Buffer & Ascorbic Acid Purification_SPE->Formulation Final_Product [18F]this compound Injection Formulation->Final_Product

Caption: Workflow for the radiosynthesis of [18F]this compound.

Quality Control of [18F]this compound

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for human administration. The following tests should be performed on the final product.

Experimental Protocol: Quality Control
  • Appearance: Visually inspect the final product solution. It should be clear, colorless, and free of particulate matter.

  • pH: Measure the pH of the final solution using a calibrated pH meter or pH strips.

  • Radiochemical Purity and Identity:

    • Determine the radiochemical purity using analytical high-performance liquid chromatography (HPLC).

    • The HPLC system should be equipped with a C18 column and a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).

    • Monitor the eluate with both a UV detector (at an appropriate wavelength for this compound) and a radioactivity detector.

    • Confirm the identity of [18F]this compound by comparing its retention time to that of a non-radioactive this compound standard.[7]

  • Specific Activity:

    • Calculate the specific activity by dividing the total radioactivity of the product by the total mass of this compound.

    • The mass of this compound can be determined from the HPLC chromatogram by comparing the peak area of the product to a standard curve of known concentrations of non-radioactive this compound.[7]

  • Residual Solvents:

    • Analyze the final product for residual solvents such as acetonitrile, DMSO, and ethanol using gas chromatography (GC).

    • Ensure that the levels of residual solvents are below the limits specified by the United States Pharmacopeia (USP) or other relevant pharmacopeias.

  • Radionuclidic Purity:

    • Determine the radionuclidic purity by gamma-ray spectroscopy.

    • The primary gamma emission should be at 511 keV. The half-life should be confirmed to be approximately 110 minutes.

  • Bacterial Endotoxins:

    • Perform a Limulus Amebocyte Lysate (LAL) test to quantify the level of bacterial endotoxins.

  • Sterility:

    • Test the sterility of the final product by incubating a sample in suitable culture media (e.g., fluid thioglycollate medium and soybean-casein digest medium) and observing for microbial growth over a specified period.

Quality Control Parameters
ParameterSpecificationMethod
AppearanceClear, colorless, free of particulatesVisual Inspection
pH4.5 - 7.5pH Meter / Strips
Radiochemical Purity> 95%[7][8]Analytical HPLC
Specific Activity> 7 GBq/µmol at end of synthesis[9]Analytical HPLC
Residual SolventsAcetonitrile: < 410 ppmDMSO: < 5000 ppmEthanol: < 5000 ppmGas Chromatography
Radionuclidic Purity> 99.5% ¹⁸FGamma Spectroscopy
Bacterial Endotoxins< 175 EU/V (where V is the max dose in mL)LAL Test
SterilityNo microbial growthUSP <71> Sterility Tests

Quality Control Workflow Diagram

Quality_Control_Workflow cluster_tests Quality Control Tests Final_Product [18F]this compound Final Product Appearance Visual Inspection Final_Product->Appearance pH_Test pH Measurement Final_Product->pH_Test HPLC_Analysis HPLC Analysis (Radiochemical Purity, Identity, Specific Activity) Final_Product->HPLC_Analysis GC_Analysis GC Analysis (Residual Solvents) Final_Product->GC_Analysis Gamma_Spec Gamma Spectroscopy (Radionuclidic Purity) Final_Product->Gamma_Spec Endotoxin_Test Bacterial Endotoxin Test Final_Product->Endotoxin_Test Sterility_Test Sterility Test Final_Product->Sterility_Test Release Product Release for Clinical/Research Use HPLC_Analysis->Release GC_Analysis->Release Endotoxin_Test->Release Sterility_Test->Release

Caption: Quality control workflow for [18F]this compound.

Summary of Quantitative Data

Radiosynthesis Performance
ParameterValueReference
Radiochemical Yield (decay corrected)13 ± 3%[6]
Total Synthesis Time~60-70 min[9]
Precursor Amount2-3 mg[5]
Specific Activity255 ± 125 GBq/µmol[6]
Quality Control Specifications
ParameterSpecification
Radiochemical Purity> 95%
Molar Activity> 255 GBq/µmol
Residual DMSO< 5000 ppm
Residual Ethanol< 5000 ppm

These protocols and data provide a comprehensive guide for the synthesis and quality control of [18F]this compound, ensuring a high-quality radiotracer for Aβ plaque imaging. Adherence to these procedures is critical for obtaining reliable and reproducible results in both research and clinical settings.

References

Image acquisition and reconstruction parameters for AZD4694 PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acquisition and reconstruction of positron emission tomography (PET) images using the amyloid-β (Aβ) imaging agent ¹⁸F-AZD4694 (also known as ¹⁸F-NAV4694). The protocols are designed to ensure standardized and high-quality data collection for clinical research and drug development applications.

Introduction

¹⁸F-AZD4694 is a second-generation PET radiotracer with high affinity and specificity for Aβ plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2][3] Its favorable properties, including a longer half-life compared to ¹¹C-Pittsburgh compound B (PiB) and lower white matter binding than other ¹⁸F-labeled amyloid tracers, make it a valuable tool for in vivo quantification of cerebral Aβ burden.[1][3][4] Accurate and reproducible image acquisition and reconstruction are critical for the reliable interpretation of ¹⁸F-AZD4694 PET scans in both research and clinical trial settings.

Experimental Protocols

Radiotracer Administration and Subject Preparation
  • Subject Preparation: No specific dietary restrictions are required before the scan. Subjects should be comfortably positioned in the scanner to minimize motion artifacts. A head holder is recommended to ensure stable head positioning throughout the scan.

  • Radiotracer Injection: A bolus injection of ¹⁸F-AZD4694 is administered intravenously. The mean radioactivity of the injected dose is typically around 203 ± 6 MBq (range: 194–218 MBq).[5] There should be no significant differences in the injected radioactivity between different subject groups.[5]

PET Image Acquisition

PET data acquisition should be performed using a high-resolution PET scanner, such as the Siemens High Resolution Research Tomograph (HRRT).[5][6]

  • Acquisition Time: Dynamic PET data acquisition should commence immediately after the intravenous injection of ¹⁸F-AZD4694 and continue for a total of 93 minutes.[5] However, for standardized uptake value ratio (SUVR) calculations, a static acquisition window of 40 to 70 minutes post-injection is commonly used.[1][3][4][6][7]

  • Dynamic Framing: For kinetic modeling, the 93-minute acquisition can be framed as follows:

    • Multiple short frames in the initial minutes to capture the early kinetics.

    • Followed by progressively longer frames.

  • Static Framing for SUVR: For SUVR analysis, the data acquired between 40 and 70 minutes post-injection is typically reconstructed into three 10-minute frames (3 x 600s).[1][3][6][7]

MRI Acquisition

A high-resolution T1-weighted structural brain image should be acquired for each subject to facilitate anatomical co-registration and region of interest (ROI) definition.

  • Scanner: A 3T Siemens Magnetom scanner with a standard head coil is often used.[1][4][7]

  • Sequence: A volumetric magnetization-prepared rapid gradient-echo (MPRAGE) sequence is recommended.[1][3][4][7]

Image Reconstruction and Processing

PET Image Reconstruction
  • Algorithm: The ordered-subset expectation maximization (OSEM) algorithm is the standard for reconstructing ¹⁸F-AZD4694 PET images.[1][3][6][7]

  • Corrections: Standard corrections for attenuation, scatter, and decay should be applied during reconstruction.

Image Processing and Analysis
  • Motion Correction: If dynamic imaging is performed, frame-to-frame motion correction should be applied.

  • Co-registration: The PET images should be automatically registered to the corresponding T1-weighted MRI space.[1][3][7]

  • Spatial Normalization: The T1-weighted images are then linearly and nonlinearly registered to a standardized template space, such as the Alzheimer's Disease Neuroimaging Initiative (ADNI) template. The transformation parameters are then applied to the co-registered PET images.[1][3][4][7]

  • Spatial Smoothing: To improve the signal-to-noise ratio, PET images are spatially smoothed to achieve a final resolution of 8 mm full width at half maximum (FWHM).[1][4][7]

  • SUVR Calculation:

    • Reference Region: The cerebellar gray matter is used as the reference region for calculating SUVRs.[1][3][4][7]

    • Cortical Composite ROI: A global cortical composite SUVR is often calculated by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[3][4][7]

  • Partial Volume Correction (Optional): Partial volume correction can be performed to account for the potential underestimation of tracer uptake in smaller brain structures due to the limited spatial resolution of PET.[1][3][7]

Quantitative Data Summary

ParameterValue/MethodReference(s)
Radiotracer ¹⁸F-AZD4694 (¹⁸F-NAV4694)[1][4]
Injected Radioactivity ~203 ± 6 MBq (194–218 MBq)[5]
PET Scanner Siemens High Resolution Research Tomograph (HRRT)[5][6]
Acquisition Mode List mode[5]
Total Acquisition Duration 93 minutes (for kinetic modeling)[5]
Static Acquisition Window (for SUVR) 40–70 minutes post-injection[1][3][4][6][7]
Static Framing 3 x 600 seconds[1][3][6][7]
Reconstruction Algorithm Ordered-Subset Expectation Maximization (OSEM)[1][3][6][7]
MRI Scanner 3T Siemens Magnetom[1][4][7]
MRI Sequence T1-weighted MPRAGE[1][3][4][7]
Spatial Smoothing 8 mm FWHM[1][4][7]
Reference Region for SUVR Cerebellar Gray Matter[1][3][4][7]
Amyloid Positivity Threshold (SUVR) 1.55[2][4][8]

Visualizations

Experimental Workflow for ¹⁸F-AZD4694 PET Imaging```dot

G cluster_preparation Subject Preparation cluster_acquisition Data Acquisition cluster_processing Image Processing & Analysis cluster_output Output prep1 Informed Consent & Screening prep2 Subject Positioning & Head Fixation prep1->prep2 acq1 Radiotracer Injection (~203 MBq ¹⁸F-AZD4694) prep2->acq1 acq2 Dynamic PET Scan (0-93 min) acq1->acq2 acq3 Static PET Window (40-70 min) acq2->acq3 proc1 PET Image Reconstruction (OSEM) acq3->proc1 acq4 T1-weighted MRI Scan proc2 PET-MRI Co-registration acq4->proc2 proc1->proc2 proc3 Spatial Normalization to Template proc2->proc3 proc4 Spatial Smoothing (8mm FWHM) proc3->proc4 proc5 SUVR Calculation (Ref: Cerebellar Gray) proc4->proc5 out1 Quantitative SUVR Values proc5->out1 out2 Parametric SUVR Images proc5->out2

References

Application Notes and Protocols for Longitudinal Amyloid Imaging with [¹⁸F]AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[¹⁸F]AZD4694, also known as [¹⁸F]NAV4694, is a second-generation positron emission tomography (PET) radioligand with high affinity and specificity for amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2][3][4] Its favorable pharmacokinetic properties, including rapid brain uptake and washout from non-target tissues, make it a valuable tool for the in-vivo quantification of cerebral Aβ deposition.[4][5] Longitudinal imaging with [¹⁸F]this compound allows for the tracking of changes in Aβ plaque burden over time, which is critical for understanding disease progression, monitoring therapeutic interventions, and for patient selection in clinical trials.[1][6][7]

These application notes provide a detailed protocol for conducting longitudinal amyloid PET imaging studies using [¹⁸F]this compound, aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

Participant Selection and Preparation

A crucial first step in a longitudinal study is the careful selection and preparation of participants.

Inclusion Criteria:

  • Participants may include cognitively unimpaired (CU) individuals, individuals with mild cognitive impairment (MCI), and patients with a clinical diagnosis of Alzheimer's disease dementia.[1][6][8]

  • Age and other demographic criteria should be defined based on the specific research question.

Exclusion Criteria:

  • Contraindications to PET or MRI scans.

  • Presence of other neurological or psychiatric conditions that could confound the assessment of Aβ pathology.

Participant Preparation:

  • Informed consent must be obtained from all participants.[2]

  • Fasting for at least 4-6 hours prior to radiotracer injection is recommended to ensure stable metabolic conditions.

  • Participants should be comfortably positioned in the scanner to minimize motion during the acquisition.

[¹⁸F]this compound Radiosynthesis and Administration
  • Radiosynthesis: [¹⁸F]this compound is synthesized via a nucleophilic substitution reaction. The radiochemical yield and specific activity should be determined for each batch.[8]

  • Administration: A bolus injection of [¹⁸F]this compound is administered intravenously. The typical injected radioactivity is approximately 203 ± 6 MBq.[8]

PET/CT or PET/MR Image Acquisition

Longitudinal studies require consistent imaging protocols across all time points to ensure data comparability.

  • Scanner: A high-resolution PET/CT or PET/MR scanner should be used.

  • Structural Imaging: A high-resolution T1-weighted structural brain image (e.g., MRI) should be acquired for anatomical co-registration and region of interest (ROI) delineation.[1]

  • PET Acquisition:

    • Dynamic Acquisition: For kinetic modeling, dynamic list-mode acquisition for 93 minutes post-injection is recommended.[8]

    • Static Acquisition for SUVR: For calculating the Standardized Uptake Value Ratio (SUVR), a static acquisition from 40 to 70 minutes post-injection is commonly used.[1][2][9]

Image Processing and Analysis

Image Pre-processing:

  • Motion Correction: PET frames should be corrected for head motion.

  • Co-registration: The PET images are co-registered to the individual participant's T1-weighted MRI.

  • Spatial Normalization: The images are then spatially normalized to a standard template space (e.g., MNI space) to allow for group-level analyses.[1]

  • Spatial Smoothing: PET images are spatially smoothed to improve the signal-to-noise ratio, typically to a final resolution of 8 mm full-width at half maximum (FWHM).[1][2]

Quantitative Analysis:

Standardized Uptake Value Ratio (SUVR)

The SUVR is the most common method for quantifying Aβ burden with [¹⁸F]this compound.[10]

  • Reference Region: The cerebellar gray matter is used as the reference region due to its low Aβ plaque density.[1][2]

  • Target Regions of Interest (ROIs): A cortical composite ROI is typically created by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[1][2][9]

  • SUVR Calculation: The SUVR is calculated as the ratio of the mean tracer uptake in the target ROI to the mean uptake in the reference region.

Aβ Positivity Threshold: A cortical composite [¹⁸F]this compound SUVR threshold of 1.55 is commonly used to define Aβ positivity.[1][2][3][9]

Kinetic Modeling

For a more detailed analysis of tracer kinetics, compartmental modeling can be employed. This requires dynamic PET data and, ideally, an arterial input function.

  • Models: The two-tissue compartment model is often used to estimate the volume of distribution (VT).[11]

  • Reference Logan Graphical Analysis: This is a reference tissue-based method that does not require arterial blood sampling and can provide reliable estimates of the distribution volume ratio (DVR).[12]

Data Presentation

Longitudinal Changes in [¹⁸F]this compound SUVR

The following table summarizes the annual rate of change in [¹⁸F]this compound SUVR in a cohort of individuals over a 2-year follow-up period.

Participant GroupBaseline Aβ StatusMean Annual SUVR ChangeStandard Deviation
Cognitively Unimpaired (CU)Negative0.010.03
Cognitively Unimpaired (CU)Positive0.040.05
Mild Cognitive Impairment (MCI)Positive0.020.04
Alzheimer's Disease DementiaPositive0.010.03

Data adapted from a 2-year longitudinal study.[1][6]

[¹⁸F]this compound SUVR Thresholds for Aβ Positivity

Different methods have been used to determine the optimal SUVR cutoff for Aβ positivity with [¹⁸F]this compound.

MethodOptimal SUVR Cutoff
ROC Curve (Visual Classification)1.55
ROC Curve (Clinical Classification)1.56
Gaussian Mixture Modeling1.55
Comparison with CSF Aβ42/Aβ401.51

Data from a study establishing an optimal cutoff for [¹⁸F]this compound PET positivity.[2][3][13]

Visualizations

Longitudinal_AZD4694_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Imaging Protocol cluster_analysis Image and Data Analysis cluster_output Study Output Participant_Selection Participant Selection (CU, MCI, AD) Informed_Consent Informed Consent Participant_Selection->Informed_Consent Fasting Fasting (4-6h) Informed_Consent->Fasting Radiotracer_Admin [¹⁸F]this compound Injection (~203 MBq) Fasting->Radiotracer_Admin PET_Acquisition PET Scan (40-70 min post-injection) Radiotracer_Admin->PET_Acquisition Structural_MRI T1-weighted MRI Image_Processing Image Pre-processing (Co-registration, Normalization) Structural_MRI->Image_Processing PET_Acquisition->Image_Processing SUVR_Calculation SUVR Calculation (Cortical Composite / Cerebellar Gray) Image_Processing->SUVR_Calculation Longitudinal_Analysis Longitudinal Analysis (Annual SUVR Change) SUVR_Calculation->Longitudinal_Analysis Quantitative_Data Quantitative Aβ Burden Data Longitudinal_Analysis->Quantitative_Data Clinical_Correlation Correlation with Clinical Data Quantitative_Data->Clinical_Correlation

Caption: Workflow for a longitudinal [¹⁸F]this compound amyloid PET imaging study.

SUVR_Calculation_Pathway cluster_input Input Data cluster_processing Region of Interest Definition cluster_calculation SUVR Calculation cluster_output Output Processed_PET Processed [¹⁸F]this compound PET Image Target_ROI Define Cortical Composite ROI (Prefrontal, Precuneus, Cingulate, etc.) Processed_PET->Target_ROI Reference_ROI Define Reference ROI (Cerebellar Gray Matter) Processed_PET->Reference_ROI Anatomical_MRI Co-registered T1-weighted MRI Anatomical_MRI->Target_ROI Anatomical_MRI->Reference_ROI Extract_Uptake Extract Mean Uptake Values Target_ROI->Extract_Uptake Reference_ROI->Extract_Uptake Calculate_Ratio Calculate SUVR (Target ROI / Reference ROI) Extract_Uptake->Calculate_Ratio SUVR_Value Quantitative SUVR Value Calculate_Ratio->SUVR_Value

Caption: Signaling pathway for Standardized Uptake Value Ratio (SUVR) calculation.

References

Application Notes and Protocols for Partial Volume Correction of AZD4694 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD4694, also known as NAV4694, is a second-generation 18F-labeled positron emission tomography (PET) tracer with high affinity and specificity for β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] Accurate quantification of this compound uptake in the brain is crucial for clinical trials and research studies investigating Aβ pathology. However, the inherent limited spatial resolution of PET scanners leads to partial volume effects (PVE), which can introduce inaccuracies in the quantification of tracer uptake, particularly in brain regions susceptible to atrophy.[3][4]

Partial volume correction (PVC) methods are therefore essential to mitigate these effects and improve the quantitative accuracy of this compound PET data. These application notes provide an overview of common PVC methods and detailed protocols for their implementation.

Key Concepts in Partial Volume Correction

The partial volume effect is a composite of two phenomena:

  • Spill-out: The underestimation of signal from a region of interest (ROI) due to the blurring of the signal into adjacent regions.

  • Spill-in: The overestimation of signal in an ROI due to the blurring of signal from neighboring regions with higher tracer uptake.

PVC methods aim to correct for these effects, thereby providing a more accurate estimate of the true tracer concentration within a given brain region. These methods typically leverage anatomical information from co-registered high-resolution magnetic resonance imaging (MRI) scans.

Commonly Used Partial Volume Correction Methods

Several PVC methods have been developed and applied to amyloid PET data. The choice of method can impact the final quantitative results, and therefore, consistency is key in longitudinal and multi-center studies. Here, we detail some of the most frequently used techniques.

Two-Compartment (Meltzer-style) Method

This voxel-based method models each voxel as a mixture of two compartments: brain tissue and non-brain tissue (e.g., cerebrospinal fluid, CSF).[1][5] It primarily corrects for brain atrophy by estimating the fraction of brain tissue within each voxel and adjusting the PET signal accordingly.

Three-Compartment (Müller-Gärtner-style) Method

An extension of the two-compartment model, this method further divides the brain tissue compartment into gray matter (GM) and white matter (WM).[1][5] This is particularly relevant for amyloid imaging, as Aβ plaques are predominantly located in the gray matter, and non-specific binding can occur in the white matter. This method corrects for both spill-out from GM and spill-in from adjacent WM.[6]

Geometric Transfer Matrix (GTM) Method

The GTM method is a region-based approach that models the spill-over of signal between a set of predefined anatomical regions of interest.[1][7] It calculates a matrix of transfer coefficients that represent the fraction of signal that spills from each region to every other region, allowing for a more comprehensive correction of inter-regional signal contamination.

Region-Based Voxel-wise (RBV) Method

The RBV method combines region-based and voxel-wise correction. It first uses a region-based method like GTM to estimate the true mean tracer concentration in each anatomical region. Then, it performs a voxel-wise correction within each region, taking into account the contribution of signal from neighboring regions.[7][8]

Quantitative Comparison of PVC Methods

The application of different PVC methods can yield varying quantitative results. The following table summarizes findings from studies that have compared various PVC techniques for amyloid PET imaging. It is important to note that these studies often use other amyloid tracers like 11C-PiB or 18F-Florbetapir, but the relative performance of the methods is expected to be similar for this compound.

PVC MethodKey FindingsCoefficient of Variation (CV) / VariabilityImpact on SUVRReference
No PVC Prone to underestimation of amyloid load in atrophic brains.~2-4%Baseline[1][4]
Two-Compartment (Meltzer) Reduces variability compared to no correction. Effective in correcting for atrophy-related signal loss.~2-4%Increases SUVR in high-uptake regions.[1]
Three-Compartment (Müller-Gärtner) Generally provides a more accurate correction than the two-compartment method by accounting for WM spill-in.~2-4%Increases SUVR in high-uptake regions, potentially more than the 2-compartment method.[1][6]
Geometric Transfer Matrix (GTM) Has been shown to have higher variability in longitudinal studies compared to other methods.~4-8%Can lead to larger changes in SUVR but with wider confidence intervals.[1][4]
Region-Based Voxel-wise (RBV) Considered a reliable method for quantifying Aβ plaque deposition.Can decrease inter-subject COV.Increases SUVR significantly in high-uptake regions.[8]

Experimental Protocols

The following protocols provide a general workflow for applying PVC to this compound PET data using common neuroimaging software packages like SPM (Statistical Parametric Mapping) and its extensions.

Protocol 1: Pre-processing of PET and MRI Data

This protocol outlines the necessary initial steps to prepare the imaging data for PVC.

Workflow Diagram:

cluster_preproc Data Pre-processing Workflow start Start: Raw PET and T1-MRI Data pet_recon PET Image Reconstruction start->pet_recon mri_proc MRI T1 Pre-processing (e.g., segmentation, spatial normalization) start->mri_proc coreg Co-registration of PET to MRI pet_recon->coreg mri_proc->coreg suvr Create SUVR Image (using a reference region like cerebellar gray matter) coreg->suvr end_preproc End: Pre-processed and Co-registered Data suvr->end_preproc cluster_pvc PVC Workflow using PETPVE12 in SPM input Input: - Co-registered PET (SUVR) - Segmented MRI (GM, WM, CSF) spm Open SPM and PETPVE12 Toolbox input->spm select_method Select PVC Method (e.g., Müller-Gärtner, GTM) spm->select_method set_params Set Parameters: - FWHM of PET scanner - Input images select_method->set_params run Run PVC Algorithm set_params->run output Output: PVC-corrected PET Image run->output cluster_pmod Conceptual PVC Steps in PMOD load_data Load Co-registered PET and MRI Data pneuro Use PNEURO Tool for Brain Analysis load_data->pneuro segmentation Perform MRI-based Segmentation pneuro->segmentation pvc_module Select PVC Method (e.g., GTM-based) segmentation->pvc_module define_rois Define Regions of Interest (ROIs) pvc_module->define_rois run_pvc Apply PVC to ROIs or Voxel-wise define_rois->run_pvc quantify Extract Quantitative Values (Corrected SUVR) run_pvc->quantify

References

Application Notes and Protocols: AZD4694 PET Imaging in Mild Cognitive Impairment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]AZD4694, also known as [18F]NAV4694 or Flutafuranol, is a second-generation positron emission tomography (PET) radioligand with high affinity and specificity for amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1][2][3][4] Structurally similar to [11C]Pittsburgh compound B (PiB), this compound offers the advantage of a longer radioactive half-life (110 minutes), enabling centralized manufacturing and distribution to PET centers without a cyclotron.[1][2] This tracer exhibits favorable imaging characteristics, including lower white matter binding compared to some other fluorinated amyloid tracers, which facilitates easier visual interpretation of scans.[1][5][6] These properties make [18F]this compound a valuable tool for the in vivo quantification of cerebral Aβ burden, particularly in the early stages of AD, such as Mild Cognitive Impairment (MCI).[2][5] Amyloid PET imaging with tracers like this compound is increasingly used in clinical trials for enrollment and monitoring treatment response.[1]

This document provides detailed application notes and protocols for the use of [18F]this compound PET imaging in studies involving participants with Mild Cognitive Impairment.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing [18F]this compound PET in cohorts that include individuals with MCI. Standardized Uptake Value Ratios (SUVRs) are a common semi-quantitative measure of tracer uptake, typically calculated using the cerebellar gray matter as a reference region due to its low amyloid plaque density.[1][4]

Table 1: Global Cortical [18F]this compound SUVR in Different Diagnostic Groups

Diagnostic GroupMean Global Cortical SUVR (± SD)Study
Healthy Controls (HC)1.27 ± 0.22Rowe et al., 2013[5]
Mild Cognitive Impairment (MCI)1.97 ± 0.66Rowe et al., 2013[5]
Alzheimer's Disease (AD)2.41 ± 0.45Rowe et al., 2013[5]
Frontotemporal Dementia (FTD)1.26 ± 0.11Rowe et al., 2013[5]
Cognitively Unimpaired (CU) - Young1.14 ± 0.09Therriault et al., 2021[1]

Table 2: Longitudinal Changes in [18F]this compound SUVR

Participant GroupBaseline Amyloid StatusMean Annual Change in Global SUVRStudy
Cognitively Unimpaired (CU)Amyloid-NegativeModest increases in medial prefrontal, posterior cingulate, and precuneus corticesTherriault et al., 2023[2]
Cognitively Unimpaired (CU)Amyloid-PositiveHigher annual SUVR increases compared to amyloid-negative CUTherriault et al., 2023[2][3][7]
Mild Cognitive Impairment (MCI)Amyloid-PositiveModest accumulation in lateral temporal, orbitofrontal, and precuneus cortical regionsTherriault et al., 2023[2]
Alzheimer's Disease (AD) DementiaAmyloid-PositiveModest accumulation in precuneus, occipital cortex, anterior cingulate, and motor corticesTherriault et al., 2023[2]

Table 3: Proposed [18F]this compound SUVR Thresholds for Amyloid Positivity

MethodOptimal SUVR CutoffStudy
Gaussian Mixture Modeling1.55Therriault et al., 2021[1][6]
ROC Curve (Visually Positive vs. Negative)1.56Therriault et al., 2021[8]
ROC Curve (CSF Aβ42/Aβ40 Ratio)1.51Therriault et al., 2021[1][6]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and comparability of results across different research studies.

Participant Recruitment and Diagnosis
  • Inclusion Criteria for MCI: Participants are typically diagnosed with MCI based on established clinical criteria, such as those proposed by Petersen et al.[6] This generally includes:

    • A subjective memory complaint, preferably corroborated by an informant.

    • Objective cognitive impairment in one or more domains.

    • Largely intact activities of daily living.

    • Not demented.

  • Clinical Assessments: A comprehensive clinical and neuropsychological evaluation should be performed, including tools like the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating (CDR) scale.[1][2]

  • Exclusion Criteria: Common exclusion criteria include significant cerebrovascular disease, major depression, or other neurological or psychiatric conditions that could account for the cognitive impairment.[9]

[18F]this compound PET Imaging Protocol
  • Radiotracer Administration: A target dose of 185 MBq (± 10%) of [18F]this compound is administered as a smooth bolus intravenous injection.[10]

  • Image Acquisition:

    • Dynamic PET data is acquired for a total of 93 minutes.[10]

    • A typical scanning window for static SUVR calculations is 40-70 minutes post-injection.[11] Some studies have used a 51-63 minute window for "late ratio" SUVR.[12]

    • Data is often reconstructed into multiple frames to allow for kinetic analysis if desired (e.g., 10s x 9, 15s x 2, 20s x 3, 30s x 4, 60s x 4, 180s x 4, 360s x 12).[10]

  • Image Reconstruction: Images are commonly reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[11]

Image Processing and Analysis
  • Structural MRI: A high-resolution structural MRI (e.g., T1-weighted) is acquired for each participant to allow for co-registration with the PET data and for anatomical delineation of regions of interest (ROIs).

  • Image Pre-processing:

    • PET frames are co-registered and motion-corrected.

    • The structural MRI is co-registered to the PET image.

    • The MRI is segmented to define cortical and subcortical ROIs.

  • SUVR Calculation:

    • The cerebellar gray matter is used as the reference region.[1][4]

    • A global cortical SUVR is calculated by averaging the SUVR from several cortical regions, such as the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[6]

    • SUVR is calculated as (Mean uptake in ROI) / (Mean uptake in reference region).

  • Determination of Amyloid Positivity: While visual assessment by trained raters is common, quantitative thresholds are valuable for reducing variability.[1][6] A global cortical SUVR of approximately 1.55 is a well-supported threshold for classifying individuals as amyloid-positive.[1][4]

Visualizations

Experimental Workflow for this compound PET in MCI Studies

G cluster_0 Pre-Imaging Phase cluster_1 Imaging Phase cluster_2 Data Analysis Phase p1 Participant Recruitment (MCI Diagnosis) p2 Clinical & Neuropsychological Assessment (MMSE, CDR) p1->p2 p3 Informed Consent p2->p3 i1 Structural MRI Acquisition (T1-weighted) p3->i1 Proceed to Imaging i2 [18F]this compound Bolus Injection (~185 MBq) p3->i2 d1 PET-MRI Co-registration i1->d1 i3 Dynamic PET Scan (e.g., 40-70 min post-injection) i2->i3 i3->d1 d2 ROI Definition (e.g., Cortical Composite, Cerebellum) d1->d2 d3 SUVR Calculation (Reference: Cerebellar Grey) d2->d3 d4 Statistical Analysis (Group Comparisons, Longitudinal Changes) d3->d4 d5 Amyloid Positivity Classification (Visual Read & SUVR Threshold) d3->d5

Caption: Workflow for [18F]this compound PET imaging studies in MCI.

Logical Relationship for Amyloid Positivity Classification

G cluster_input Input Data cluster_methods Classification Methods cluster_output Output Classification Input Processed [18F]this compound PET Data (Global Cortical SUVR) Method1 Visual Assessment (Trained Raters) Input->Method1 Method2 Quantitative Thresholding (e.g., SUVR > 1.55) Input->Method2 Method3 Comparison to Biomarkers (e.g., CSF Aβ42/Aβ40) Input->Method3 Output_Neg Amyloid-Negative Method1->Output_Neg Low Cortical Uptake Output_Pos Amyloid-Positive Method1->Output_Pos High Cortical Uptake Method2->Output_Neg SUVR ≤ 1.55 Method2->Output_Pos SUVR > 1.55 Method3->Output_Neg CSF Concordant Negative Method3->Output_Pos CSF Concordant Positive

Caption: Methods for classifying amyloid status using [18F]this compound PET.

References

Application Notes and Protocols for Quantitative Analysis of AZD4694 PET Scans in Amyloid Burden Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694 or [¹⁸F]flutafuranol, is a second-generation positron emission tomography (PET) radioligand designed for the in vivo quantification of cerebral amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound PET scans to ensure standardized and reliable assessment of amyloid burden in research and clinical trial settings. This compound exhibits high affinity for Aβ plaques (K_d = 2.3 nM) and displays lower non-specific binding to white matter compared to other fluorinated amyloid tracers, which facilitates easier visual interpretation and more accurate quantification.[1][4][5]

Key Characteristics of this compound

PropertyDescriptionReference
Radioligand [¹⁸F]this compound (also known as ¹⁸F-NAV4694)[1][2]
Target Fibrillar amyloid-β plaques[4]
Affinity (K_d) 2.3 ± 0.3 nM[4][5]
Half-life of ¹⁸F ~110 minutes[4]
Key Advantages High affinity for Aβ plaques, low non-specific white matter binding, allowing for excellent gray-to-white matter contrast.[1][5][6]

Experimental Protocols

I. Participant Preparation and Radioligand Administration

A comprehensive protocol for participant preparation is crucial for acquiring high-quality PET data.

Protocol:

  • Inclusion/Exclusion Criteria: Define clear clinical and demographic criteria for participant enrollment. This typically includes a neurological and physical evaluation, cognitive assessments (e.g., Mini-Mental State Examination, Clinical Dementia Rating), and APOEε4 genotyping.[1][2]

  • Informed Consent: Obtain written informed consent from all participants or their legal guardians, following institutional review board (IRB) approved protocols.[1]

  • Fasting: Participants should fast for at least 4-6 hours prior to radioligand injection to ensure stable metabolic conditions.

  • Radioligand Dosing: Aseptically administer a bolus intravenous (IV) injection of [¹⁸F]this compound. The typical injected dose is approximately 185 MBq (5 mCi) to 203 ± 6 MBq.[7][8]

  • Pre-Scan Quiet Period: Following injection, the participant should rest comfortably in a quiet, dimly lit room to minimize sensory and cognitive stimulation that could affect cerebral blood flow and tracer distribution.

II. PET Image Acquisition

Proper image acquisition parameters are essential for quantitative accuracy.

Protocol:

  • Scanner: Utilize a high-resolution PET scanner, such as the Siemens High-Resolution Research Tomograph (HRRT).[7]

  • Patient Positioning: Position the participant's head comfortably within the scanner's field of view (FOV), using a head holder to minimize motion.

  • Transmission Scan: Perform a transmission scan for attenuation correction either before or after the emission scan.

  • Emission Scan Timing:

    • Dynamic Scanning: For detailed kinetic analysis, acquire data for 90-93 minutes post-injection.[7][8] The data can be reconstructed into a series of time frames (e.g., 10s x 9, 15s x 2, 20s x 3, 30s x 4, 60s x 4, 180s x 4, 360s x 12).[8]

    • Static Scanning: For standardized uptake value ratio (SUVR) calculations, a static acquisition from 40 to 70 minutes post-injection is commonly used.[6][9]

  • Image Reconstruction: Reconstruct the acquired data using an ordered subset expectation maximization (OSEM) algorithm, incorporating corrections for attenuation, scatter, and decay.[9]

III. Image Processing and Analysis

The following workflow outlines the key steps for processing the acquired PET data to derive quantitative measures of amyloid burden.

Workflow for Quantitative Analysis of this compound PET Scans

G cluster_acquisition Image Acquisition & Pre-processing cluster_analysis Quantitative Analysis cluster_output Output A PET Image Acquisition (Dynamic or Static Scan) B Image Reconstruction (OSEM) A->B C Motion Correction B->C D Co-registration to MRI C->D E Define Regions of Interest (ROIs) - Cortical Composite - Cerebellar Gray Matter (Reference) D->E F Calculate Time-Activity Curves (TACs) E->F G Calculate SUVR (Target ROI / Reference ROI) F->G H Apply Partial Volume Correction (PVC) (Optional) G->H I Determine Amyloid Positivity (Using SUVR Cutoff) H->I J Quantitative Data Tables (SUVR values, etc.) I->J K Statistical Analysis J->K

Caption: Workflow for this compound PET scan analysis.

Protocol:

  • Co-registration: Co-register the PET images to the participant's structural MRI (T1-weighted) to improve anatomical delineation.[10]

  • Region of Interest (ROI) Definition:

    • Target ROI: A global cortical composite ROI is typically created by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[1][3][6][11]

    • Reference Region: The cerebellar gray matter is consistently used as the reference region due to its relative lack of fibrillar amyloid deposition.[1][3][6][11]

  • Standardized Uptake Value Ratio (SUVR) Calculation:

    • Calculate the SUVR by dividing the mean tracer uptake in the target ROI by the mean uptake in the reference region for the 40-70 minute post-injection time window.[6]

    • SUVR = (Mean uptake in cortical composite ROI) / (Mean uptake in cerebellar gray matter)

  • Partial Volume Correction (PVC): Optionally, perform PVC to correct for the underestimation of tracer concentration in smaller brain structures due to the limited spatial resolution of PET scanners.[1][11]

  • Determination of Amyloid Positivity: A dichotomous classification of amyloid positivity is often required for clinical trials and diagnosis. An SUVR cutoff of 1.55 has been established as the optimal threshold for determining amyloid positivity with this compound PET scans.[3][6][11] This cutoff was determined through converging evidence from multiple analytical methods, including receiver-operating-characteristic (ROC) curves and Gaussian mixture modeling.[1][2][3][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing this compound PET for amyloid burden assessment.

Table 1: this compound SUVR Thresholds for Amyloid Positivity
Analytical MethodOptimal SUVR CutoffSensitivitySpecificityReference
ROC Curve (Visual Positive vs. Negative)1.5590.91%95%[1]
ROC Curve (Cognitively Unimpaired vs. AD Dementia)1.5685%73%[1]
Gaussian Mixture Modeling1.55--[1][11]
Comparison with CSF Aβ₄₂/Aβ₄₀ Ratio1.5188.9%91.4%[1][11]
Recommended Consensus Cutoff 1.55 --[3][6][11]
Table 2: Representative this compound SUVR Values in Different Cohorts
CohortMean Global Cortical SUVR (SD)Reference
Young, Cognitively Unimpaired (< 25 years)1.14 (0.09)[1]
Elderly, Cognitively UnimpairedVaries significantly with amyloid status[1]
Alzheimer's Disease Dementia2.15 (24% CV)[12]

Amyloid-β Deposition Pathway and this compound Binding

The following diagram illustrates a simplified pathway of amyloid-β production and aggregation, which is the target for the this compound radioligand.

Simplified Amyloid-β Cascade and this compound Target

G cluster_pathway Amyloid-β Production and Aggregation cluster_binding This compound Binding APP Amyloid Precursor Protein (APP) sAPPβ sAPPβ APP->sAPPβ Aβ_monomer Aβ Monomers APP->Aβ_monomer β- and γ-secretase cleavage Oligomers Soluble Aβ Oligomers Aβ_monomer->Oligomers Aggregation Fibrils Insoluble Aβ Fibrils Oligomers->Fibrils Further Aggregation Plaques Amyloid Plaques Fibrils->Plaques PET_Signal PET Signal Detected Plaques->PET_Signal This compound [¹⁸F]this compound Radioligand This compound->Plaques High-affinity binding

References

Troubleshooting & Optimization

Optimizing injection to scan time for AZD4694 PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the injection-to-scan time for AZD4694 Positron Emission Tomography (PET) imaging. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection-to-scan time for this compound PET imaging?

A1: The recommended time window for acquiring this compound PET images is 40 to 70 minutes after the intravenous bolus injection of the radiotracer.[1][2][3] This window is based on the pharmacokinetic profile of this compound, which shows rapid uptake and equilibrium in the brain.

Q2: Why is the 40-70 minute window optimal?

A2: This time frame allows for sufficient clearance of the tracer from the blood and non-target tissues while maintaining a high signal in brain regions with amyloid-beta (Aβ) plaques.[4] Scanning within this window provides a good balance between specific binding to Aβ plaques and non-specific binding, leading to optimal image contrast and quantitative accuracy.

Q3: What are the key properties of this compound as a PET radioligand?

A3: this compound, also known as NAV4694, is a second-generation 18F-labeled amyloid PET ligand. It is structurally similar to Pittsburgh compound B (PiB) but has the advantage of a longer half-life (110 minutes for 18F vs. 20 minutes for 11C), allowing for centralized manufacturing and distribution.[1][5] It exhibits high affinity and specificity for Aβ plaques and has been noted for its relatively low non-specific binding in white matter compared to other fluorinated amyloid tracers.[2][3]

Q4: How is the quantitative analysis of this compound PET scans typically performed?

A4: The most common method for quantitative analysis is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves normalizing the tracer uptake in cortical regions of interest to a reference region that is relatively devoid of Aβ plaques. The cerebellar gray matter is consistently used as the reference region for this compound PET scans.[1][2][6]

Q5: What is the significance of the SUVR threshold of 1.55?

A5: An SUVR threshold of 1.55 has been established as a reliable cutoff for determining amyloid positivity with this compound PET imaging.[1][6] This value was determined through converging evidence from multiple analytical methods, including comparisons with cerebrospinal fluid (CSF) Aβ levels and receiver operating characteristic (ROC) curve analyses.[6][7]

Troubleshooting Guide

Q1: What should I do if I observe high white matter binding in my this compound PET scan?

A1: While this compound is known for its low white matter binding, several factors can contribute to unexpectedly high signal in these regions.

  • Timing of Scan: Ensure that the scan was acquired within the recommended 40-70 minute window post-injection. Scanning too early may result in higher non-specific binding.

  • Image Reconstruction and Processing: Review the image reconstruction parameters and ensure that appropriate corrections (e.g., for attenuation and scatter) have been applied. Incorrect processing can introduce artifacts.

  • Patient-Specific Factors: Certain patient-specific physiological factors can influence tracer distribution. Review the patient's clinical history for any conditions that might affect blood-brain barrier integrity or tracer metabolism.

Q2: The overall signal in my PET scan seems low. What could be the cause?

A2: A weak signal can compromise the diagnostic quality of the scan. Potential causes include:

  • Incorrect Radiotracer Dose: Verify the injected dose of this compound. An insufficient dose will result in low counts and a noisy image.

  • Uptake Period Issues: Patient movement during the uptake period can affect tracer distribution. Ensure the patient was resting comfortably in a quiet, dimly lit room during this time.

  • Scanner Calibration: Check the calibration of the PET scanner. An improperly calibrated scanner can lead to inaccurate measurements of radioactivity.

Q3: I am seeing significant variability in SUVR values between subjects in the same group. How can I minimize this?

A3: Inter-subject variability is expected to some extent, but can be minimized by:

  • Standardized Protocols: Strictly adhere to a standardized imaging protocol for all subjects, including patient preparation, radiotracer administration, and scan acquisition parameters.

  • Consistent ROI Definition: Use a consistent and validated method for defining regions of interest (ROIs) for both the target cortical areas and the cerebellar reference region. Automated ROI placement methods are generally preferred to manual delineation to reduce operator-dependent variability.

  • Partial Volume Correction: Consider applying partial volume correction (PVC) to account for the smearing of signal between adjacent brain structures, especially in atrophied brains.[2]

Quantitative Data Summary

Table 1: Recommended Timing for this compound PET Imaging

ParameterRecommendationRationale
Injection-to-Scan Time 40 - 70 minutesOptimal balance between specific binding and non-specific clearance.[1][2][3]
Scan Duration Typically 3 frames of 600 seconds eachSufficient time to acquire high-quality, low-noise images.[2][3]

Table 2: Key Quantitative Thresholds for this compound PET

MetricThresholdSignificance
SUVR for Amyloid Positivity 1.55Differentiates between amyloid-positive and amyloid-negative individuals with high accuracy.[1][6]
Reference Region Cerebellar Gray MatterLow susceptibility to amyloid deposition, providing a stable reference for normalization.[1][2][6]

Experimental Protocols

Standard Protocol for this compound PET Imaging

  • Patient Preparation:

    • Patients should fast for at least 4 hours prior to radiotracer injection.

    • A comfortable and quiet environment should be provided for the uptake period.

    • An intravenous catheter is placed for the injection of this compound.

  • Radiotracer Administration:

    • A bolus injection of this compound is administered intravenously. The specific dose may vary depending on local regulations and patient weight.

  • Uptake Period:

    • The patient should rest in a quiet, dimly lit room for 40 to 70 minutes following the injection.[1][2][3]

  • PET Scan Acquisition:

    • The patient is positioned in the PET scanner.

    • A brain scan is acquired for a duration of approximately 30 minutes (e.g., 3 frames of 600 seconds each).[2][3]

    • Data is acquired in 3D list mode.

  • Image Reconstruction and Processing:

    • The acquired data is reconstructed using an iterative algorithm such as ordered-subset expectation maximization (OSEM).[2]

    • Corrections for attenuation, scatter, and random coincidences are applied.

    • The PET images are co-registered with the patient's structural MRI scan (if available) to improve anatomical localization.

    • Images are spatially smoothed to a final resolution of 8 mm full width at half maximum (FWHM).[1][2]

  • Quantitative Analysis:

    • SUVR maps are generated using the cerebellar gray matter as the reference region.[1][2]

    • A global cortical SUVR is calculated by averaging the SUVRs from predefined cortical regions (e.g., precuneus, prefrontal, orbitofrontal, parietal, temporal, and cingulate cortices).[1][2]

Visualizations

AZD4694_PET_Workflow cluster_pre Pre-Scan cluster_scan Scan Acquisition cluster_post Post-Scan Analysis cluster_result Result Patient_Prep Patient Preparation (Fasting, IV line) Radiotracer_Admin This compound Injection (IV Bolus) Patient_Prep->Radiotracer_Admin Uptake Uptake Period (40-70 min) Radiotracer_Admin->Uptake PET_Scan PET Scan (approx. 30 min) Uptake->PET_Scan Reconstruction Image Reconstruction (OSEM) PET_Scan->Reconstruction Processing Image Processing (Co-registration, Smoothing) Reconstruction->Processing Analysis Quantitative Analysis (SUVR Calculation) Processing->Analysis Final_SUVR Final SUVR Value (e.g., >1.55 is Positive) Analysis->Final_SUVR

Caption: Experimental workflow for this compound PET imaging from patient preparation to final analysis.

Troubleshooting_Flow Start Suboptimal Scan Result Issue_Type Identify Primary Issue Start->Issue_Type High_WM High White Matter Binding Issue_Type->High_WM Binding Pattern Low_Signal Low Overall Signal Issue_Type->Low_Signal Signal Strength High_Var High Inter-Subject Variability Issue_Type->High_Var Data Consistency Check_Time Verify Injection-to-Scan Time (40-70 min) High_WM->Check_Time Check_Recon Review Reconstruction Parameters High_WM->Check_Recon Check_Dose Confirm Radiotracer Dose Low_Signal->Check_Dose Check_Uptake Assess Uptake Conditions Low_Signal->Check_Uptake Check_Calib Check Scanner Calibration Low_Signal->Check_Calib Check_Protocol Ensure Standardized Protocol High_Var->Check_Protocol Check_ROI Validate ROI Definition High_Var->Check_ROI Solution Implement Corrective Actions Check_Time->Solution Check_Recon->Solution Check_Dose->Solution Check_Uptake->Solution Check_Calib->Solution Check_Protocol->Solution Check_ROI->Solution

References

Troubleshooting artifacts in AZD4694 PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD4694 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as NAV4694, is a fluorinated positron emission tomography (PET) radioligand with a high affinity for β-amyloid (Aβ) fibrils (K(d) = 2.3 ± 0.3 nM).[1][2] It is used for the in-vivo visualization of cerebral Aβ deposits, which are a hallmark of Alzheimer's disease.[2] Its properties include low non-specific binding in white matter, which can make visual interpretation of scans easier compared to some other fluorinated amyloid tracers.[3][4]

Q2: What are the most common artifacts encountered in PET imaging?

The most common artifacts in PET imaging are generally related to patient motion and errors in attenuation correction, which can arise from misalignment between the PET and transmission scans (e.g., CT or MR).[5] Other significant sources of artifacts include metallic implants, respiratory motion, the use of contrast media, and image truncation.[6][7] These artifacts can potentially lead to false-positive or false-negative results.[5]

Q3: How can patient motion affect my this compound PET scan results?

Patient motion during a PET scan is a frequent cause of artifacts.[5][8] Motion can lead to blurring of the images and misregistration between the PET and CT/MR scans.[8][9] This is particularly critical in brain imaging with this compound, where precise localization of amyloid plaques is essential. Even slight movements can compromise the quantitative accuracy of the scan.

Troubleshooting Guides

Below are guides to help you identify and resolve common artifacts in your this compound PET imaging studies.

Issue 1: Suspected Motion Artifacts

Symptoms:

  • Blurred PET images.

  • Misalignment between PET and anatomical (CT or MR) images.

  • Poorly defined cortical structures.

Troubleshooting Workflow:

MotionArtifactWorkflow cluster_pre Pre-Acquisition cluster_post Post-Acquisition A Patient Preparation B Explain Procedure Thoroughly A->B Emphasize stillness E Review Cine (Raw) Data C Ensure Patient Comfort B->C D Use Immobilization Devices C->D e.g., head holders F Apply Motion Correction Software E->F If motion is detected G Repeat Scan if Necessary F->G If correction is insufficient caption Workflow for Mitigating Motion Artifacts.

Workflow for Mitigating Motion Artifacts.

Detailed Steps & Methodologies:

  • Patient Preparation (Pre-Scan):

    • Thoroughly explain the imaging procedure to the patient, emphasizing the critical need to remain still throughout the scan.[5]

    • Ensure the patient is comfortable on the imaging table to minimize fidgeting.[5]

    • Utilize head immobilization devices, such as foam pads or thermoplastic masks, to restrict movement.

  • Image Review (Post-Scan):

    • Carefully review the raw imaging data (cine images) to detect any patient movement during the acquisition.

    • If motion is detected, utilize motion correction software available on your imaging system. These algorithms can retrospectively correct for motion to a certain extent.

  • Corrective Action:

    • If motion artifacts are severe and cannot be corrected with software, the scan may need to be repeated.

Issue 2: Artifacts from Metallic Implants

Symptoms:

  • Bright, star-like streaks on the CT scan.

  • Areas of artificially high or low tracer uptake on the PET image that correspond to the location of metallic implants (e.g., dental fillings, surgical clips).[6]

Explanation: Metallic implants have very high density, which leads to significant X-ray attenuation in the CT scan. This results in streak artifacts and an overestimation of attenuation in that region.[6] Consequently, the PET data is over-corrected, creating false-positive findings of high this compound uptake.[6]

Troubleshooting Logic:

MetallicArtifactLogic A Metallic Implant Present? B Review Non-Attenuation-Corrected (NAC) PET Images A->B Yes F Standard Interpretation A->F No C Use Metal Artifact Reduction (MAR) Software on CT B->C D Re-reconstruct PET with Corrected CT C->D E Interpret with Caution D->E

Decision process for handling metallic artifacts.

Detailed Steps & Methodologies:

  • Identification:

    • Always review the CT images for the presence of metallic implants.

    • If an area of high PET uptake is suspect, compare the attenuation-corrected (AC) PET image with the non-attenuation-corrected (NAC) image. A true focus of uptake will be present on both, whereas an artifact from metal will be less prominent or absent on the NAC image.

  • Correction:

    • If your CT scanner has a Metal Artifact Reduction (MAR) algorithm, reprocess the CT data using this software.[10]

    • Use the corrected CT scan for the attenuation correction of the PET data and re-reconstruct the PET images.

  • Interpretation:

    • When interpreting the final images, be aware of the location of any metallic implants and consider the possibility of residual artifacts.

Issue 3: Respiratory Motion Artifacts in PET/CT

Symptoms:

  • Misregistration between the liver/lungs on the PET and CT images.[7]

  • Apparent lesions at the base of the lungs or the dome of the liver that are not anatomically present on the CT.[7]

  • Inaccurate Standardized Uptake Values (SUVs) in the affected regions.[7]

Explanation: Respiratory motion is a major challenge in PET/CT. The CT scan is typically a quick snapshot taken during a single breath-hold, while the PET scan is acquired over several minutes of free breathing.[7] This mismatch leads to incorrect attenuation correction, particularly at the diaphragm-lung interface.

Troubleshooting Protocol:

  • Patient Instructions: Instruct the patient to breathe shallowly and consistently during the scan.

  • Respiratory Gating: If available, use respiratory gating techniques. This involves acquiring data in sync with the patient's breathing cycle, which can significantly reduce motion artifacts.

  • Image Review: Always co-review the fused PET/CT images with the separate PET and CT images to identify any misalignments.

Quantitative Impact of Artifacts:

Artifact TypeCommon CausePotential Impact on SUVCorrection Strategy
Motion Patient movementBlurring, decreased SUVmaxMotion correction software, patient immobilization
Metallic Implants Dental fillings, surgical clipsFalsely increased SUVMetal Artifact Reduction (MAR) software, review of NAC images
Respiratory Motion Breathing during scanMisregistration, inaccurate SUVRespiratory gating, shallow breathing instructions
Truncation Patient's body extends beyond the CT field of viewUnderestimation of uptake at edgesPatient centering, larger FOV scanners
Contrast Media IV or oral contrast for CTFalsely increased SUVStandardized protocols for contrast administration timing

This technical support guide provides a starting point for troubleshooting common artifacts in this compound PET imaging. For more complex issues, please consult with your imaging physicist or the manufacturer of your PET/CT system.

References

Improving signal-to-noise ratio in AZD4694 scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4694 positron emission tomography (PET) scans. Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio (SNR) in your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PET imaging?

This compound, also known as NAV4694, is a fluorine-18 (¹⁸F) labeled radioligand used in PET imaging to detect and quantify amyloid-β (Aβ) plaques in the brain, which are a pathological hallmark of Alzheimer's disease.[1][2] It is known for its high affinity for Aβ plaques and low non-specific binding to white matter, which contributes to a good signal-to-noise ratio and allows for easier visual interpretation of the scans.[1][2]

Q2: What is the significance of the signal-to-noise ratio (SNR) in this compound PET scans?

A high SNR is crucial for obtaining high-quality images and accurate quantification of amyloid-β plaque burden. A better SNR allows for clearer differentiation between specific tracer uptake in cortical gray matter and non-specific binding or background noise. This leads to more reliable diagnostic assessments and more sensitive detection of changes in Aβ deposition over time.

Q3: What is a typical uptake time for this compound before scanning?

This compound demonstrates reversible binding kinetics and reaches a state of apparent equilibrium approximately 50 minutes after injection.[1] Standardized Uptake Value Ratio (SUVR) maps are commonly calculated from data acquired between 40 to 70 minutes post-injection.[2]

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR) or "Noisy" Images

Q: My this compound PET images appear noisy, with poor differentiation between gray and white matter. What could be the cause and how can I improve the SNR?

A: Low SNR can be attributed to several factors, from patient preparation to data acquisition and processing. Here’s a breakdown of potential causes and solutions:

  • Patient-Related Factors:

    • Patient Motion: Even minor head movement during the scan can lead to blurred images and reduced SNR.

      • Solution: Ensure the patient is comfortable and use head restraints. Motion correction software can also be applied during image reconstruction.[3][4]

    • High Body Mass Index (BMI): Heavier patients may exhibit lower SNR even with adjusted radiotracer doses due to increased photon attenuation and scatter.[5]

      • Solution: While challenging to fully mitigate, optimizing acquisition time and reconstruction parameters can help. For heavier patients, a longer scan time may be beneficial.[6]

  • Acquisition Parameters:

    • Short Scan Duration: Insufficient acquisition time will result in a lower number of detected coincidence events, leading to higher image noise.

      • Solution: Increasing the scan duration per bed position can improve SNR. However, this needs to be balanced with the risk of patient motion.[7][8]

    • Inadequate Radiotracer Dose: A lower-than-recommended dose of this compound will result in a weaker signal.

      • Solution: Adhere to recommended dosing guidelines. Dose adjustments may be necessary based on patient weight, but this should be done in accordance with established protocols.

  • Image Reconstruction and Processing:

    • Inappropriate Reconstruction Algorithm: The choice of reconstruction algorithm can significantly impact image quality.

      • Solution: Iterative reconstruction methods, such as Ordered Subset Expectation Maximization (OSEM), are commonly used for PET data and can improve SNR compared to simpler algorithms.[9][10] Incorporating Time-of-Flight (TOF) and Point-Spread Function (PSF) modeling during reconstruction can further enhance image quality.[8][11]

    • Lack of Post-Reconstruction Filtering: Unfiltered images can appear noisy.

      • Solution: Applying a Gaussian post-filter can smooth the image and reduce noise, but the filter width should be chosen carefully to avoid excessive blurring and loss of detail.[8]

Issue 2: High Non-Specific Binding in White Matter

Q: Although this compound is known for low white matter binding, I am observing higher than expected signal in these regions. What could be the reason?

A: While this compound generally has low non-specific white matter binding, certain factors can give the appearance of or contribute to increased signal in these areas:

  • Partial Volume Effects: In cases of significant brain atrophy, the distinction between gray and white matter can be limited, leading to a "spill-over" of signal from gray matter to adjacent white matter.[12]

    • Solution: Careful correlation with the patient's structural MRI can help in accurate interpretation. Partial volume correction (PVC) algorithms can also be applied during data analysis to mitigate this effect.[13]

  • Image Processing Artifacts: Voxel-based analysis methods can sometimes overestimate cortical uptake due to non-specific uptake in the white matter, leading to interpretation errors.[14]

    • Solution: When using such analysis tools, it is crucial to visually inspect the original PET images to confirm the findings. Using MRI-guided cortical voxel identification can help remove the influence of non-specific white matter uptake.[14]

Issue 3: Image Artifacts

Q: I am observing unusual patterns or "artifacts" in my this compound scans. What are the common types of artifacts and how can I avoid them?

A: Artifacts in amyloid PET imaging can arise from various sources. Here are some common examples:

  • Motion Artifacts: As mentioned earlier, patient movement is a primary cause of artifacts, appearing as blurring or ghosting in the reconstructed images.[3]

    • Solution: Emphasize the importance of remaining still to the patient and use appropriate head immobilization. Data-driven or hardware-based motion correction techniques can be employed.[4][15]

  • "Scalping" or Skull-Related Artifacts: High tracer uptake in the skull can sometimes be misinterpreted by analysis software, leading to an overestimation of cortical signal.[14]

    • Solution: It is recommended to perform "scalping" (removing the skull from the image) before conducting voxel-based analyses.[14]

  • Attenuation Correction Errors: Incorrect attenuation correction, often due to patient motion between the CT and PET scans, can lead to localized areas of artificially high or low tracer uptake.

    • Solution: Ensure the patient remains in the same position for both the CT and PET acquisitions.

Quantitative Data Summary

ParameterTypical Value/RangeImpact on SNRReference
This compound Injected Dose ~185-370 MBq (5-10 mCi)Higher dose generally improves SNR, but is limited by radiation safety considerations.[16]
Uptake Time 40 - 70 minutesAllows for optimal tracer distribution and target-to-background ratio.[2]
Acquisition Time per Bed Position 5 - 20 minutesLonger acquisition time increases counts and improves SNR, but also increases the risk of motion artifacts.[7][8]
Reconstruction Algorithm OSEM with TOF and PSFAdvanced reconstruction algorithms significantly improve image quality and SNR.[8][11]
Post-Reconstruction Filter Gaussian filter (e.g., 3mm FWHM)Reduces image noise but can cause blurring if the filter is too wide.[8]

Experimental Protocols

This compound PET Imaging Protocol
  • Patient Preparation:

    • No special dietary preparations are typically required. Patients can generally eat, drink, and take medications as usual unless otherwise specified by the study protocol.[17][18]

    • Instruct the patient to remain still during the scan to minimize motion artifacts.

  • Radiotracer Administration:

    • Administer a bolus intravenous injection of this compound.

  • Uptake Phase:

    • Allow for a 40-70 minute uptake period where the patient should rest comfortably.[2]

  • Image Acquisition:

    • Position the patient on the scanner bed with appropriate head support and immobilization.

    • Perform a low-dose CT scan for attenuation correction.

    • Acquire PET data in 3D mode for a duration of 10-20 minutes.

  • Image Reconstruction:

    • Reconstruct the PET data using an iterative algorithm such as OSEM, incorporating TOF and PSF corrections.[8][11]

    • Apply appropriate corrections for scatter, randoms, and attenuation.

    • Apply a post-reconstruction filter (e.g., 3mm Gaussian) to reduce noise.[8]

  • Image Analysis:

    • Co-register the PET images to the patient's structural MRI.

    • Generate Standardized Uptake Value Ratio (SUVR) images using the cerebellar gray matter as the reference region.[2][13]

    • Perform quantitative analysis on cortical regions of interest.

Visualizations

Improving_SNR_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET/CT Acquisition cluster_post_scan Image Processing & Analysis cluster_output Output Patient_Prep Patient Preparation - Comfort - Instructions to remain still Head_Immobilization Head Immobilization Patient_Prep->Head_Immobilization Dose_Prep Radiotracer Dose - Adherence to protocol Acquisition_Parameters Acquisition Parameters - Adequate scan duration Dose_Prep->Acquisition_Parameters Motion_Correction Motion Correction Head_Immobilization->Motion_Correction Reconstruction Image Reconstruction - OSEM, TOF, PSF Acquisition_Parameters->Reconstruction Motion_Correction->Reconstruction Filtering Post-Reconstruction Filtering Reconstruction->Filtering Analysis Quantitative Analysis - SUVR with cerebellar reference Filtering->Analysis High_SNR_Image High SNR Image Analysis->High_SNR_Image

Caption: Workflow for optimizing Signal-to-Noise Ratio in this compound PET scans.

Troubleshooting_Low_SNR cluster_causes Potential Causes cluster_solutions Solutions Low_SNR Low Signal-to-Noise Ratio Patient_Motion Patient Motion Low_SNR->Patient_Motion Short_Scan Short Scan Duration Low_SNR->Short_Scan Low_Dose Inadequate Radiotracer Dose Low_SNR->Low_Dose Bad_Recon Suboptimal Reconstruction Low_SNR->Bad_Recon High_BMI High Patient BMI Low_SNR->High_BMI Immobilization Head Immobilization & Motion Correction Patient_Motion->Immobilization Increase_Time Increase Scan Time Short_Scan->Increase_Time Check_Dose Verify Dose Calculation Low_Dose->Check_Dose Optimize_Recon Optimize Reconstruction Parameters (e.g., OSEM, TOF, PSF) Bad_Recon->Optimize_Recon Adjust_Protocol Adjust Protocol for High BMI High_BMI->Adjust_Protocol

Caption: Troubleshooting guide for low Signal-to-Noise Ratio in this compound scans.

References

Technical Support Center: AZD4694 PET Head Motion Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and correcting for head motion artifacts in AZD4694 Positron Emission Tomography (PET) imaging.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound PET experiments due to head motion.

Issue 1: Blurry Images and Reduced Quantitative Accuracy

  • Question: My reconstructed this compound PET images appear blurry, and the standardized uptake value ratios (SUVRs) seem lower than expected, particularly in cortical regions. What could be the cause and how can I address it?

  • Answer: Blurring and artificially reduced SUVRs are common consequences of patient head motion during the relatively long acquisition periods required for this compound PET scans.[1][2] Motion during the scan causes a smearing of the positron emission signal, leading to a loss of spatial resolution and inaccurate quantification.

    Troubleshooting Steps:

    • Visual Inspection of Dynamic Frames: If the data was acquired in list mode or as a series of dynamic frames, reconstruct and visually inspect the individual frames to identify any sudden or gradual head movements.

    • Utilize Head Restraints: Ensure that appropriate head restraints, such as foam padding, straps, or thermoplastic masks, were used during the scan to minimize patient movement.[3]

    • Retrospective Motion Correction: If motion is confirmed, apply a post-acquisition motion correction algorithm. Frame-based registration is a common and effective technique.[2] This involves aligning each dynamic frame to a reference frame (often the first frame or a frame with minimal motion).

    • Data-Driven Correction: For more advanced correction, data-driven methods that track motion directly from the PET data itself can be employed.[3][4]

Issue 2: Misalignment Between PET and Anatomical (MRI) Images

  • Question: I am observing a significant misalignment between the this compound PET data and the corresponding structural MRI, even after co-registration. What could be the problem?

  • Answer: Misalignment between PET and MRI scans can occur if the patient's head position was different between the two scans, or if there was significant head motion during the PET acquisition that was not corrected for. This can lead to inaccurate partial volume correction and incorrect anatomical localization of tracer uptake.

    Troubleshooting Steps:

    • Review Co-registration Parameters: Double-check the parameters used for the PET-to-MRI co-registration to ensure they are appropriate.

    • Motion Correct the PET Data First: Before co-registering to the MRI, perform motion correction on the dynamic PET data. This will create a single, motion-free PET image that is more likely to align correctly with the structural MRI.

    • Consider a Fiducial Marker System: For prospective motion correction, the use of external markers tracked by a motion tracking system can provide real-time information about head position.[3]

Frequently Asked Questions (FAQs)

Q1: What is the impact of head motion on this compound PET quantification?

A1: Head motion during an this compound PET scan can lead to several quantitative errors, including:

  • Underestimation of SUVRs: The blurring caused by motion can lead to a spill-out of the signal from regions of high uptake to those of low uptake, resulting in an underestimation of true tracer concentration in key areas like the cortex.[2]

  • Increased Variability: Motion introduces noise and variability into the data, which can reduce the statistical power of a study and make it more difficult to detect subtle changes in amyloid-β accumulation over time.[5]

  • Inaccurate Partial Volume Correction: If the PET data is blurred due to motion, partial volume correction algorithms may not perform accurately, leading to further errors in quantification.

Q2: What are the main types of head motion correction techniques applicable to this compound PET?

A2: Head motion correction techniques can be broadly categorized as follows:

  • Prospective Correction: These methods track head motion during the scan and adjust the scanner's acquisition parameters in real-time. This often involves an external tracking system.[1]

  • Retrospective Correction: These techniques are applied to the data after the scan is complete. The most common approach is frame-based image registration, where the dynamic PET frames are realigned.[1][2]

  • Data-Driven Methods: These are a subset of retrospective techniques that use the PET list-mode data itself to detect and correct for motion, without the need for external trackers.[3][4]

Q3: At what point in the workflow should I apply motion correction?

A3: Motion correction should be applied to the dynamic PET data before any further processing steps such as co-registration to an anatomical image (e.g., MRI) or calculation of SUVRs.

Q4: Are there any specific considerations for motion correction with the this compound tracer?

A4: While the principles of motion correction are general to all PET tracers, the long acquisition window for this compound (typically 40-70 minutes post-injection) increases the likelihood of patient movement.[5][6] Therefore, careful patient instruction and the use of head restraints are particularly important. For retrospective correction, the longer frame durations may require more sophisticated registration algorithms to account for intra-frame motion.

Quantitative Data Summary

While specific quantitative data on the performance of different motion correction techniques for this compound PET is limited in the published literature, the following table summarizes the expected impact of these techniques based on studies with other PET tracers.

Motion Correction TechniqueTypical Improvement in Quantitative AccuracyKey Considerations
None (Uncorrected) BaselineProne to significant underestimation of uptake values and blurring artifacts, especially with patient movement.[2]
Frame-by-Frame Co-registration Can reduce errors in regional uptake values by 5-15% or more, depending on the severity of motion.[2]Requires dynamic acquisition; effectiveness depends on the accuracy of the registration algorithm and the duration of individual frames.
Data-Driven (e.g., TOF-PEPT) Aims to provide a high level of correction, with performance comparable to "gold standard" frame-based registration.[4]Computationally more intensive; requires access to list-mode data.
Prospective Motion Correction (with external tracking) Can significantly reduce motion artifacts, with reported errors in brain region measurements of less than 3-4%.[1]Requires specialized hardware and real-time integration with the PET scanner.

Experimental Protocols

Protocol 1: Retrospective Frame-Based Motion Correction

  • Acquisition: Acquire this compound PET data in list mode or as a series of dynamic frames (e.g., 6 x 5-minute frames).

  • Reconstruction: Reconstruct each time frame into a separate 3D image volume.

  • Reference Frame Selection: Choose a reference frame for alignment. This is typically the first frame or a frame with the least amount of visually apparent motion.

  • Image Registration: Co-register each subsequent frame to the reference frame using a rigid transformation (3 rotations, 3 translations). Automated image registration algorithms are commonly used for this step.

  • Motion Parameter Calculation: The registration process will yield a set of transformation parameters for each frame that describes the head motion.

  • Corrected Image Generation: Apply the inverse of these transformations to each frame to align them in a common space. Sum the aligned frames to create a single, motion-corrected image.

Visualizations

AZD4694_PET_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET/CT Acquisition cluster_processing Image Processing & Analysis cluster_output Output Patient_Prep Patient Preparation & Consent Tracer_Admin This compound Injection Patient_Prep->Tracer_Admin CT_Scan CT Scan (for attenuation correction) PET_Acq Dynamic PET Acquisition (e.g., 40-70 min post-injection) CT_Scan->PET_Acq Recon Frame Reconstruction PET_Acq->Recon Motion_Correction Head Motion Correction Recon->Motion_Correction Coreg Co-registration to MRI Motion_Correction->Coreg Quant SUVR Quantification Coreg->Quant Final_Image Motion-Corrected SUVR Maps Quant->Final_Image Stats Statistical Analysis Final_Image->Stats

Caption: Standard workflow for this compound PET imaging including motion correction.

Motion_Correction_Logic Start Dynamic PET Frames Acquired Decision Is Head Motion Detected? Start->Decision No_Correction Proceed with Standard Processing Decision->No_Correction No Correction_Type Select Motion Correction Method Decision->Correction_Type Yes End Proceed to Further Analysis No_Correction->End Retrospective Retrospective Correction (e.g., Frame Registration) Correction_Type->Retrospective Post-Acquisition Prospective Prospective Correction (Real-time Tracking) Correction_Type->Prospective During Acquisition Apply_Correction Apply Correction Algorithm Retrospective->Apply_Correction Prospective->Apply_Correction Corrected_Data Generate Motion-Corrected Image Apply_Correction->Corrected_Data Corrected_Data->End

Caption: Decision-making process for applying head motion correction.

References

Impact of patient preparation on AZD4694 imaging results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of patient preparation on AZD4694 imaging results.

Frequently Asked Questions (FAQs)

Q1: What are the dietary restrictions for a patient undergoing an this compound PET scan?

A1: For amyloid PET imaging with tracers like this compound, it is not necessary for patients to be NPO (nothing by mouth) before the scan. There are no specific dietary restrictions, and patients can maintain their regular diet and fluid intake. This differs from FDG-PET scans, which require fasting to minimize background glucose metabolism.

Q2: Should a patient fast before an this compound PET scan?

A2: No, fasting is not required for an this compound PET scan. Studies and clinical protocols for amyloid PET imaging do not mandate fasting as the tracer's mechanism of binding to amyloid-β plaques is independent of the body's glucose metabolism.

Q3: Can a patient take their regular medications before the scan?

A3: Yes, it is generally not necessary for patients to discontinue their medications before an this compound PET scan. However, it is always best practice to review the patient's current medication list as part of the screening process.

Q4: Are there any specific patient preparations required on the day of the scan?

A4: Patients should wear comfortable clothing without metal components such as zippers or buttons that could interfere with the imaging. It is also important to ensure the patient is well-hydrated. Patients who experience claustrophobia or anxiety may require special consideration, and sedation can be administered if necessary, though this should be discussed with the responsible physician.

Q5: What is the recommended uptake time for this compound before imaging?

A5: The standard uptake time for this compound (also known as NAV4694) is between 50 and 70 minutes after the intravenous injection of the radiotracer.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High background noise or non-specific binding While this compound is known for low non-specific white matter binding, issues with image quality can still arise. This is typically not related to patient preparation such as diet.- Verify the correct radiotracer dose and injection procedure. - Ensure the imaging acquisition parameters are set correctly. - Review the image reconstruction methodology.
Patient motion artifacts Patient movement during the scan is a common cause of blurry or uninterpretable images.- Emphasize the importance of remaining still to the patient before the scan. - Use head restraints and ensure the patient is in a comfortable position. - If motion is detected, consider repeating the acquisition if feasible.
Image artifacts due to brain atrophy Severe brain atrophy can sometimes lead to a false-positive appearance due to the thinning of the cortex and the partial volume effect.[2]- Correlate the PET images with the patient's structural imaging (MRI or CT) to assess the degree of atrophy. - Utilize partial volume correction techniques if available.

Experimental Protocols

Standard this compound PET Imaging Protocol

This protocol outlines the key steps for conducting a PET scan with this compound.

  • Patient Preparation:

    • Confirm the patient's identity and explain the procedure.

    • Verify that the patient has no contraindications for a PET scan.

    • Ensure the patient is comfortable and has voided their bladder before the tracer injection. No fasting or dietary restrictions are required.[3]

  • Radiotracer Administration:

    • Aseptically administer a single intravenous bolus of this compound. The typical injected radioactivity is approximately 200 MBq.

    • Record the exact dose and time of injection.

  • Uptake Period:

    • The patient should rest comfortably in a quiet, dimly lit room for an uptake period of 50 to 70 minutes post-injection.[1]

  • Image Acquisition:

    • Position the patient on the PET scanner bed with their head in a comfortable headrest to minimize motion.

    • Acquire PET data for a duration of 15-20 minutes.

    • The entire brain, including the cerebellum, should be within the field of view.

  • Image Processing and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Perform attenuation correction using a co-registered CT or MRI scan.

    • Calculate Standardized Uptake Value Ratios (SUVRs) by normalizing the cortical uptake to the uptake in a reference region, typically the cerebellar gray matter.[4]

Visualizations

AZD4694_Imaging_Workflow This compound PET Imaging Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan Scan Procedure cluster_post_scan Post-Scan Analysis Patient_Screening Patient Screening and Consent No_Dietary_Restrictions No Fasting or Dietary Restrictions Patient_Screening->No_Dietary_Restrictions Patient_Comfort Ensure Patient Comfort and Bladder Emptying No_Dietary_Restrictions->Patient_Comfort Tracer_Injection IV Injection of this compound Patient_Comfort->Tracer_Injection Uptake_Phase 50-70 min Uptake Period Tracer_Injection->Uptake_Phase PET_Acquisition 15-20 min PET Scan Uptake_Phase->PET_Acquisition Image_Reconstruction Image Reconstruction and Attenuation Correction PET_Acquisition->Image_Reconstruction SUVR_Calculation SUVR Calculation (Cerebellar Gray Matter Reference) Image_Reconstruction->SUVR_Calculation Image_Interpretation Image Interpretation SUVR_Calculation->Image_Interpretation

Caption: A flowchart illustrating the standard workflow for this compound PET imaging.

Troubleshooting_Logic Troubleshooting Common this compound Imaging Issues Poor_Image_Quality Poor Image Quality Observed Is_Motion_Present Is there evidence of patient motion? Poor_Image_Quality->Is_Motion_Present Is_Atrophy_Severe Is there severe brain atrophy? Is_Motion_Present->Is_Atrophy_Severe No Motion_Artifact Motion Artifact is Likely Cause Is_Motion_Present->Motion_Artifact Yes Check_Technical_Parameters Review Technical Parameters (Dose, Acquisition, Reconstruction) Is_Atrophy_Severe->Check_Technical_Parameters No Atrophy_Artifact Atrophy-Related Artifact is Possible Is_Atrophy_Severe->Atrophy_Artifact Yes Technical_Issue Technical Issue is Likely Cause Check_Technical_Parameters->Technical_Issue

Caption: A decision tree for troubleshooting common issues in this compound PET imaging.

References

Addressing Variability in AZD4694 SUVR Measurements: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in AZD4694 (also known as NAV4694) Standardized Uptake Value Ratio (SUVR) measurements during Positron Emission Tomography (PET) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PET imaging?

A1: this compound is a fluorinated (¹⁸F) radiotracer with a high affinity and specificity for β-amyloid plaques, which are a key neuropathological hallmark of Alzheimer's disease.[1][2][3] Its structural similarity to ¹¹C-Pittsburgh compound B (PiB) and its longer radioactive half-life of 110 minutes allow for centralized manufacturing and wider distribution for clinical and research use.[1][2][3] this compound also exhibits lower white matter binding compared to other ¹⁸F-labeled amyloid tracers, which can facilitate easier visual interpretation of the scans.[3][4]

Q2: What is a Standardized Uptake Value Ratio (SUVR) and how is it calculated for this compound?

A2: SUVR is a semi-quantitative measure used in PET imaging to estimate the density of a target, in this case, amyloid-β plaques. It is calculated by dividing the average tracer uptake in a target region of interest (ROI) by the average uptake in a reference region that is presumed to have minimal specific tracer binding.[5][6] For this compound, the SUVR is typically calculated using the following formula:

SUVR = (Mean tracer uptake in cortical ROI) / (Mean tracer uptake in reference region)

Q3: Which cortical regions are typically included in the composite target ROI for this compound SUVR calculation?

A3: A global cortical composite SUVR is often calculated by averaging the SUVRs from several key regions known to accumulate amyloid plaques. These commonly include the precuneus, prefrontal, orbitofrontal, parietal, temporal, and anterior and posterior cingulate cortices.[1][2][3]

Q4: What is the recommended reference region for this compound SUVR calculations?

A4: The cerebellar gray matter is the most frequently recommended and utilized reference region for normalizing this compound PET data.[1][2][7][8] Other regions such as the whole cerebellum or pons have been explored to potentially increase the stability of longitudinal measurements.[6]

Q5: What is a typical SUVR cutoff for determining amyloid positivity with this compound?

A5: Several studies have aimed to establish a reliable SUVR cutoff for amyloid positivity. A widely cited threshold for this compound SUVR is approximately 1.55, determined through various methods including receiver-operating-characteristic (ROC) curves and comparison with cerebrospinal fluid (CSF) measures of amyloid-β.[1][2][7][8] However, it's important to note that the optimal cutoff can be influenced by the specific image acquisition and processing protocols of a given study.[5]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in this compound SUVR measurements.

Issue 1: High Inter-Subject or Intra-Subject SUVR Variability

High variability in SUVR measurements can obscure true biological changes. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent PET Scan Acquisition Timing Adhere strictly to the recommended acquisition window, typically 40-70 or 50-70 minutes post-injection of the this compound tracer.[2][3][9][10]
Inappropriate Reference Region Selection Consistently use the cerebellar gray matter as the reference region. Ensure accurate delineation of this region, avoiding contamination from adjacent white matter or cerebrospinal fluid spaces.[1][2][6]
Partial Volume Effects (PVE) PVE, the underestimation of tracer concentration in small structures due to the limited spatial resolution of PET scanners, can be particularly problematic in atrophied brains.[11][12] Consider implementing a validated Partial Volume Correction (PVC) method. Be aware that different PVC methods can yield different results and may amplify noise, so consistency in the chosen method is crucial.[11][13]
Variability in Image Processing Software Different software packages can use distinct algorithms for image registration, region-of-interest definition, and SUVR calculation, leading to systematic differences in the output.[14][15] Utilize the same software and processing pipeline for all scans within a study.
Patient Motion during Scanning Significant head motion during the PET scan can blur the images and lead to inaccurate SUVR measurements. Employ head restraints and monitor for motion. If significant motion occurs, consider motion correction algorithms or excluding the scan from analysis.[16]
Issue 2: Discrepancy Between Visual Read and Quantitative SUVR

At times, the visual assessment of an this compound scan may not align with the quantitative SUVR-based classification of amyloid positivity.

Potential Causes and Solutions:

Potential CauseRecommended Action
Influence of Non-Specific White Matter Binding Although this compound has low white matter binding, residual non-specific uptake can sometimes complicate visual interpretation, especially in borderline cases.[3][4] The quantitative SUVR, which is based on cortical gray matter ROIs, can provide a more objective measure in these situations.
Atypical Amyloid Plaque Distribution Some individuals may present with an unusual pattern of amyloid deposition that is not well-captured by the standard composite cortical ROI.[17] In such cases, a region-by-region analysis of SUVR values may be more informative than the global composite value.
Subjectivity in Visual Interpretation Visual reads are inherently subjective and can vary between raters.[1] Establishing clear and standardized criteria for visual assessment and using multiple trained raters can help to improve consistency. Quantitative SUVRs can serve as a valuable adjunct to arbitrate in cases of disagreement.[7]

Experimental Protocols

Standard this compound PET Imaging Protocol
  • Radiotracer Injection: A single intravenous (IV) bolus injection of this compound is administered.[9]

  • Uptake Phase: A waiting period of 40 to 70 minutes allows for the tracer to distribute and reach a state of pseudo-equilibrium.[2][3]

  • PET Scan Acquisition: A static PET scan of the brain is acquired for a duration of 20 to 30 minutes (e.g., 3 x 600-second frames).[3][10]

  • Image Reconstruction: Images are typically reconstructed using an Ordered Subset Expectation Maximization (OSEM) algorithm.[10]

  • Co-registration with MRI: For accurate anatomical delineation of ROIs, the PET image is co-registered to a corresponding T1-weighted Magnetic Resonance Imaging (MRI) scan of the subject.[4]

SUVR Calculation Workflow

The following diagram illustrates the typical workflow for calculating this compound SUVR.

SUVR_Calculation_Workflow cluster_input Input Data cluster_processing Image Processing cluster_analysis Quantitative Analysis cluster_output Output raw_pet Raw this compound PET Data reconstruction PET Image Reconstruction raw_pet->reconstruction mri T1-weighted MRI coregistration PET-MRI Co-registration mri->coregistration segmentation MRI Segmentation mri->segmentation reconstruction->coregistration pvc Partial Volume Correction (Optional) coregistration->pvc roi_definition Define Cortical and Cerebellar ROIs coregistration->roi_definition Uncorrected PET segmentation->pvc segmentation->roi_definition pvc->roi_definition Corrected PET uptake_extraction Extract Mean Uptake Values roi_definition->uptake_extraction suvr_calculation Calculate SUVR uptake_extraction->suvr_calculation suvr_value Final SUVR Value suvr_calculation->suvr_value

Workflow for this compound SUVR Calculation.

Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting variability in this compound SUVR measurements.

Troubleshooting_Variability start High SUVR Variability Detected check_acquisition Review Scan Acquisition Parameters start->check_acquisition check_processing Examine Image Processing Pipeline start->check_processing check_patient Assess Patient-Specific Factors start->check_patient timing Consistent Injection-to-Scan Time? check_acquisition->timing software Consistent Software and Version? check_processing->software atrophy Significant Brain Atrophy? check_patient->atrophy motion Evidence of Head Motion? timing->motion Yes resolve_timing Standardize Acquisition Timing timing->resolve_timing No resolve_motion Apply Motion Correction or Exclude Scan motion->resolve_motion Yes end Variability Addressed motion->end No reference_region Consistent Reference Region Definition? software->reference_region Yes resolve_software Standardize Processing Pipeline software->resolve_software No pvc_method Consistent PVC Method Applied? reference_region->pvc_method Yes resolve_reference Standardize ROI Delineation Protocol reference_region->resolve_reference No resolve_pvc Apply Consistent PVC Method pvc_method->resolve_pvc No pvc_method->end Yes consider_pvc Consider Impact of Atrophy on PVE atrophy->consider_pvc Yes atrophy->end No resolve_timing->motion resolve_motion->end resolve_software->reference_region resolve_reference->pvc_method resolve_pvc->end consider_pvc->end

Troubleshooting flowchart for SUVR variability.

References

Technical Support Center: AZD4694 Kinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4694 positron emission tomography (PET) data. The following sections address common issues encountered during the kinetic modeling and analysis of this compound data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What makes the kinetic modeling of this compound unique compared to other amyloid PET tracers?

A1: this compound, also known as ¹⁸F-NAV4694, exhibits rapid binding kinetics to amyloid-β (Aβ) fibrils.[1] This characteristic allows for the application of simplified quantitative methods developed for reversible neuroreceptor radioligands.[1] Specific binding of this compound peaks at approximately 27 minutes after injection and then declines.[1][2] While it is structurally similar to ¹¹C-PiB, its longer radioactive half-life (110 minutes) allows for centralized production and wider distribution.[3][4] Additionally, this compound demonstrates lower non-specific binding in white matter compared to some other fluorinated amyloid tracers, which can simplify visual interpretation and quantification.[3][5]

Q2: My time-activity curves (TACs) show high variability. What are the potential causes and solutions?

A2: High variability in TACs can stem from several factors:

  • Patient Motion: Subject movement during the PET scan is a common source of error. Ensure robust head fixation during acquisition and consider motion correction algorithms during image processing.

  • Region of Interest (ROI) Definition: Inconsistent or inaccurate ROI delineation can introduce significant variability. The use of co-registered structural MRI for guiding ROI placement is highly recommended.[1] Automated anatomical labeling (AAL) atlases or similar standardized templates can improve consistency.

  • Partial Volume Effects: Due to the limited spatial resolution of PET, signal from adjacent tissues (e.g., gray matter and white matter) can mix, a phenomenon known as the partial volume effect. This is particularly relevant in atrophied brains. Partial volume correction (PVC) methods can be applied, but it's important to be aware that PVC can also amplify noise.[3][6]

Q3: Which reference region is recommended for this compound kinetic modeling, and what are the potential pitfalls?

A3: The cerebellar gray matter is the most commonly used and validated reference region for this compound PET data analysis.[3][7] This is based on the understanding that the cerebellum is largely devoid of fibrillar Aβ plaques.[1]

  • Potential Pitfalls:

    • Contamination from adjacent white matter: Careful delineation of the cerebellar gray matter is crucial to avoid including signal from the cerebellar white matter, which can have different kinetic properties.

    • Atypical amyloid deposition: In rare cases of certain genetic mutations or advanced disease, amyloid plaques can be present in the cerebellum, which would violate the assumption of a true reference region. If cerebellar pathology is suspected, alternative reference regions like the pons or subcortical white matter could be considered, though their use with this compound is less established.[6]

Q4: I am observing high non-specific binding in the white matter. How can I address this in my analysis?

A4: While this compound is known for lower white matter binding compared to other ¹⁸F-labeled amyloid tracers, some non-specific binding is expected.[5][8]

  • Troubleshooting Steps:

    • Confirm ROI placement: Ensure that your cortical ROIs are accurately placed and not inadvertently including significant portions of white matter. Using a gray matter mask derived from the subject's MRI is a standard approach to minimize this issue.[1]

    • Consider the kinetic model: Reference tissue models like the Simplified Reference Tissue Model (SRTM) and reference Logan graphical analysis inherently account for non-specific binding by using the reference region's TAC as an input function.[1]

    • Evaluate data quality: Poor image reconstruction or excessive noise can sometimes manifest as apparently higher non-specific binding.

Q5: What is the recommended quantitative method for determining amyloid positivity with this compound?

A5: The Standardized Uptake Value Ratio (SUVR) is a widely used and practical method for quantifying amyloid burden with this compound.[3][4] This involves calculating the ratio of the tracer uptake in a cortical composite region to the uptake in the cerebellar gray matter reference region, typically over a late time window (e.g., 40-70 minutes post-injection).[4] Studies have shown good convergence among different analytical methods for determining an optimal SUVR cutoff for amyloid positivity, with a threshold of approximately 1.55 being reliably discriminative.[3][7][9] However, it is important to note that the optimal threshold can be dependent on the specific image acquisition and processing pipeline.[10]

Quantitative Data Summary

ParameterValueDescription
Binding Affinity (Kd) 2.3 ± 0.3 nMHigh affinity for amyloid-β fibrils in vitro.[1][8]
Peak Specific Binding ~27 minutesTime after injection at which the specific binding signal reaches its maximum.[1][2]
Optimal SUVR Cutoff ~1.55Threshold for determining amyloid positivity using cerebellar gray matter as the reference.[3][7][9]
Test-Retest Variability (Reference Logan) 4% - 6%Low variability across different brain regions, indicating good reproducibility.[2]

Experimental Protocols

1. Subject Preparation and Recruitment:

  • Subjects are recruited following clinical diagnosis (e.g., Alzheimer's disease, Mild Cognitive Impairment, Healthy Controls) based on established criteria such as the DSM-IV or NIA-AA criteria.[1][4]

  • Inclusion/exclusion criteria are defined, often including age ranges, Mini-Mental State Examination (MMSE) scores, and the absence of significant comorbidities.[1]

  • Written informed consent is obtained from all participants or their legal guardians.[1]

2. Image Acquisition:

  • MRI: A high-resolution T1-weighted structural MRI is acquired for each subject. This is used for anatomical reference, ROI delineation, and partial volume correction.[1][3]

  • PET:

    • Subjects receive an intravenous bolus injection of ¹⁸F-AZD4694 (typically around 200 MBq).[1]

    • Dynamic PET data is acquired for at least 90 minutes post-injection using a high-resolution scanner.[1]

    • For SUVR analysis, a static scan of 30 minutes, acquired 40 to 70 minutes post-injection, can be used.[4]

3. Image Processing and Analysis:

  • Image Registration: PET images are co-registered to the individual's structural MRI.[3]

  • ROI Delineation: ROIs for cortical regions (e.g., precuneus, prefrontal, cingulate) and the cerebellar gray matter are defined on the MRI and then applied to the dynamic PET data.[1][3]

  • Time-Activity Curve Generation: Mean radioactivity concentration is calculated for each ROI at each time frame to generate TACs.

  • Kinetic Modeling:

    • Arterial Input Function (for full quantification): Involves arterial blood sampling to measure the concentration of the radiotracer in the plasma over time, corrected for metabolites.[1] A two-tissue compartment model is often used.[2]

    • Reference Tissue Models (non-invasive): Methods like the reference Logan graphical analysis or SRTM are employed using the cerebellar gray matter TAC as a surrogate for the arterial input.[1][2] These methods yield the distribution volume ratio (DVR), from which the binding potential (BP_ND = DVR - 1) can be calculated.[11]

    • SUVR Calculation: For a simplified approach, the SUVR is calculated by dividing the average uptake in the cortical composite ROI by the average uptake in the reference region over a specified time window.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_proc Data Processing & Analysis subject_recruitment Subject Recruitment (Inclusion/Exclusion Criteria) informed_consent Informed Consent subject_recruitment->informed_consent mri_scan Structural MRI (T1-weighted) informed_consent->mri_scan pet_injection IV Injection (18F-AZD4694) informed_consent->pet_injection co_registration PET-MRI Co-registration mri_scan->co_registration pet_scan Dynamic PET Scan (>90 min) pet_injection->pet_scan pet_scan->co_registration roi_delineation ROI Delineation (Cortical & Cerebellum) co_registration->roi_delineation tac_generation TAC Generation roi_delineation->tac_generation kinetic_modeling Kinetic Modeling (e.g., Reference Logan, SUVR) tac_generation->kinetic_modeling quantification Quantification (DVR, SUVR) kinetic_modeling->quantification

Caption: Experimental workflow for this compound PET imaging studies.

logical_relationship cluster_data Input Data cluster_analysis Analysis Steps cluster_model Kinetic Modeling cluster_output Quantitative Outcome dynamic_pet Dynamic PET Data ref_tac Reference Region TAC (Cerebellar Gray) dynamic_pet->ref_tac target_tac Target Region TAC (e.g., Cortex) dynamic_pet->target_tac structural_mri Structural MRI roi Anatomical ROI Definition structural_mri->roi roi->ref_tac roi->target_tac ref_logan Reference Logan ref_tac->ref_logan srtm SRTM ref_tac->srtm suvr SUVR ref_tac->suvr target_tac->ref_logan target_tac->srtm target_tac->suvr dvr Distribution Volume Ratio (DVR) ref_logan->dvr srtm->dvr suvr_val SUVR Value suvr->suvr_val bp Binding Potential (BP_ND) dvr->bp

Caption: Logical relationships in this compound kinetic modeling.

References

Overcoming Hurdles in Multi-Center AZD4694 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during multi-center positron emission tomography (PET) studies using the amyloid-beta imaging agent AZD4694. Our aim is to facilitate data consistency and reliability across diverse research sites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended PET acquisition window for [18F]this compound?

A1: The recommended acquisition window for [18F]this compound PET imaging is typically 40 to 70 minutes post-injection.[1][2][3][4] This window allows for optimal contrast between specific binding to amyloid-beta plaques and non-specific background signal.

Q2: Which reference region is recommended for calculating Standardized Uptake Value Ratios (SUVRs)?

A2: The cerebellar gray matter is the most commonly used and recommended reference region for [18F]this compound PET studies.[1][2][3][5] This region is known to have minimal fibrillar amyloid-beta deposition, providing a stable baseline for comparison.[6]

Q3: What is the established SUVR threshold for determining amyloid positivity with [18F]this compound?

A3: A cortical composite [18F]this compound SUVR threshold of 1.55 is widely used to define amyloid positivity.[1][2][3][5] This threshold has been established through various methods, including comparisons with visual assessments, receiver operating characteristic (ROC) curves, and correlation with cerebrospinal fluid (CSF) amyloid-beta levels.[1][2][3][5]

Q4: What are the key advantages of using [18F]this compound in multi-center studies?

A4: [18F]this compound offers several advantages for multi-center trials. Its longer radioactive half-life of 110 minutes, compared to 11C-labeled tracers like Pittsburgh compound B (PiB), allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[1][6][7] It also exhibits high affinity for amyloid-beta plaques and lower non-specific white matter binding than some other 18F-labeled amyloid imaging agents, which can lead to easier visual interpretation and more accurate quantification.[1][2][3][8][9]

Troubleshooting Guide

Problem/Issue Potential Cause(s) Recommended Solution(s)
High Inter-site Variability in SUVR Values - Differences in PET scanner calibration and performance.- Inconsistent image reconstruction parameters.- Variations in patient preparation (e.g., fasting state).- Operator-dependent differences in region of interest (ROI) definition.- Implement a standardized phantom scanning protocol for scanner qualification and cross-calibration.- Mandate the use of a harmonized image reconstruction algorithm (e.g., Ordered Subset Expectation Maximization - OSEM) with specified parameters (e.g., number of subsets and iterations) across all sites.[3][4]- Enforce a strict, standardized patient preparation protocol.- Utilize a centralized core lab for image analysis or provide rigorous training and certification for image analysts at each site to ensure consistent ROI delineation.
Image Artifacts - Patient motion during the scan.- Misalignment between PET and CT scans for attenuation correction.[10][11]- Metal implants causing attenuation correction errors.[11]- Ensure patient comfort and use head restraints to minimize motion.[12]- Implement motion detection and correction algorithms if available.[13]- Carefully review the alignment of PET and CT images before reconstruction. Software-based re-registration may be necessary.[12]- If metal artifacts are present on the CT scan, consider using a metal artifact reduction algorithm or alternative methods for attenuation correction if available.[11]
Inconsistent Amyloid Positivity Classification - Use of different SUVR thresholds across sites.- Subjective visual read variability.- Adhere strictly to the pre-defined SUVR threshold of 1.55 for amyloid positivity.[1][2][3][5]- For visual assessment, utilize at least two trained, blinded readers. In cases of disagreement, a third reader can serve as a tie-breaker.[2][3] Quantitative SUVR values can also help to arbitrate in borderline cases.[3][5]
Low Signal-to-Noise Ratio - Insufficient injected dose.- Incorrect acquisition timing.- Ensure the injected dose adheres to the study protocol.- Verify that the PET acquisition is performed within the recommended 40-70 minute post-injection window.[1][2][3][4]

Experimental Protocols

[18F]this compound PET Image Acquisition
  • Patient Preparation:

    • Patients should fast for at least 4 hours prior to radiotracer injection.

    • Patients should be comfortably seated or lying down in a quiet room for at least 15 minutes before and after injection.

  • Radiotracer Injection:

    • Administer a target dose of [18F]this compound intravenously as a bolus.

  • Acquisition Timing:

    • Begin PET scan acquisition 40 minutes after the injection.

    • Acquire data for a total of 30 minutes (i.e., from 40 to 70 minutes post-injection).[1][2][3][4]

  • Image Reconstruction:

    • Reconstruct the acquired data using an Ordered Subset Expectation Maximization (OSEM) algorithm.[3][4]

    • The reconstructed images should have a final resolution of approximately 8mm full width at half maximum (FWHM).[1][2]

[18F]this compound PET Image Processing and Analysis
  • Image Pre-processing:

    • Perform spatial normalization of the PET images to a standardized template space (e.g., MNI or ADNI template).[1][2] This involves co-registering the individual's T1-weighted MRI to their PET scan, and then non-linearly registering the MRI to the standard template. The resulting transformation is then applied to the PET image.

    • Apply spatial smoothing to the normalized PET images to achieve a final resolution of 8mm FWHM.[1][2]

  • SUVR Calculation:

    • Define a cortical composite region of interest (ROI) by averaging the SUVRs from several cortical areas, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, and anterior and posterior cingulate cortices.[1][2][3]

    • Define the reference region ROI in the cerebellar gray matter.[1][2][3]

    • Calculate the SUVR for the cortical composite ROI by dividing its mean uptake value by the mean uptake value of the cerebellar gray matter reference region.

Visualizations

This compound Multi-Center Study Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan PET Imaging cluster_post_scan Data Processing & Analysis cluster_results Results & Interpretation Site_Qualification Site Qualification & Scanner Calibration Patient_Recruitment Patient Recruitment & Consent Site_Qualification->Patient_Recruitment Standardized_Patient_Prep Standardized Patient Preparation Patient_Recruitment->Standardized_Patient_Prep Radiotracer_Injection [18F]this compound Injection Standardized_Patient_Prep->Radiotracer_Injection PET_Acquisition PET Acquisition (40-70 min post-injection) Radiotracer_Injection->PET_Acquisition Image_Reconstruction Standardized Image Reconstruction PET_Acquisition->Image_Reconstruction Image_QC Image Quality Control Image_Reconstruction->Image_QC Data_Transfer Secure Data Transfer to Central Repository Image_QC->Data_Transfer Centralized_Analysis Centralized Image Analysis (SUVR Calculation) Data_Transfer->Centralized_Analysis Amyloid_Classification Amyloid Positivity Classification (SUVR > 1.55) Centralized_Analysis->Amyloid_Classification Statistical_Analysis Statistical Analysis Amyloid_Classification->Statistical_Analysis Reporting Reporting of Findings Statistical_Analysis->Reporting

Caption: Workflow for a harmonized multi-center this compound PET study.

Troubleshooting High Inter-site SUVR Variability Start High Inter-site SUVR Variability Detected Check_Scanner Review Scanner QC & Calibration Data Start->Check_Scanner Check_Recon Verify Image Reconstruction Parameters Check_Scanner->Check_Recon Calibration OK Recalibrate Recalibrate Scanners Check_Scanner->Recalibrate Discrepancies Found Check_Protocols Audit Patient Preparation & Acquisition Protocols Check_Recon->Check_Protocols Parameters Consistent Re_Reconstruct Re-reconstruct Data with Standardized Parameters Check_Recon->Re_Reconstruct Inconsistencies Found Check_Analysis Re-evaluate ROI Definition Consistency Check_Protocols->Check_Analysis Protocols Adhered Retrain_Staff Re-train Site Staff on Protocols Check_Protocols->Retrain_Staff Deviations Found Centralize_Analysis Implement Centralized or Re-trained Analysis Check_Analysis->Centralize_Analysis Inconsistencies Found Resolved Variability Reduced Check_Analysis->Resolved Analysis Consistent Recalibrate->Check_Recon Re_Reconstruct->Check_Protocols Retrain_Staff->Check_Analysis Centralize_Analysis->Resolved

Caption: Decision tree for troubleshooting inter-site SUVR variability.

References

AZD4694 Longitudinal Data Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with longitudinal AZD4694 positron emission tomography (PET) data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended PET imaging protocol for longitudinal studies with this compound?

A1: The most widely adopted protocol for [18F]this compound PET imaging involves acquiring scans between 40 and 70 minutes after the bolus injection of the radiotracer.[1][2] This time window allows for an apparent steady state in tracer binding.[3] The images are typically reconstructed using an ordered-subset expectation maximization (OSEM) algorithm.[1]

Q2: How is the Standardized Uptake Value Ratio (SUVR) typically calculated for this compound?

A2: SUVR is calculated by normalizing the PET signal in a region of interest to a reference region that is expected to have minimal specific binding. For this compound, the cerebellar gray matter is the most commonly used reference region.[1] A cortical composite SUVR is often calculated by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[4]

Q3: What are the key preprocessing steps for longitudinal this compound PET data?

A3: The key preprocessing steps include:

  • Co-registration: Aligning each subject's PET scans to their corresponding structural MRI.

  • Spatial Normalization: Registering the images to a standard template space, such as the Montreal Neurological Institute (MNI) space.[1]

  • Spatial Smoothing: Applying a Gaussian filter to the images to improve the signal-to-noise ratio. A common final resolution is 8 mm full width at half maximum (FWHM).[1]

  • Partial Volume Correction (PVC): This is a critical step to reduce the underestimation of tracer uptake in smaller brain regions due to the limited spatial resolution of PET scanners.[5][6]

Q4: What statistical models are recommended for analyzing longitudinal this compound data?

A4: Linear mixed-effects (LME) models are a powerful and versatile framework for analyzing longitudinal neuroimaging data.[7][8] They can account for both within-subject and between-subject variability, handle missing data, and model the effect of covariates such as age, sex, and APOE ε4 status.[9] Other commonly used methods include repeated measures ANOVA and the analysis of annualized change measures.[7]

Troubleshooting Guides

Issue 1: High variability in longitudinal SUVR measurements.

Possible Cause Troubleshooting Step
Inconsistent patient positioning between scans.Ensure strict adherence to head positioning protocols. Utilize motion correction algorithms during image reconstruction.
Variability in the reference region.Carefully delineate the cerebellar gray matter, avoiding contamination from adjacent white matter or cerebrospinal fluid. Consider alternative reference regions if cerebellar atrophy is significant, though this requires careful validation.[9]
Lack of Partial Volume Correction (PVC).Implement a validated PVC method. The choice of method can impact results, so consistency across the study is crucial.[10][11] Region-based voxel-wise (RBV) correction has been shown to be a reliable method for amyloid PET.[6]
Inconsistent image acquisition timing.Strictly adhere to the 40-70 minute post-injection window for all scans in the longitudinal series.

Issue 2: Non-linear changes in amyloid burden over time.

Possible Cause Troubleshooting Step
Floor or ceiling effects in amyloid accumulation.Individuals with very low or very high baseline amyloid levels may show minimal change. Consider stratifying the analysis by baseline amyloid status (positive/negative).
Biological variability.Amyloid accumulation can be a slow and non-linear process. Ensure your statistical model can accommodate non-linear trajectories if theoretically justified.
Inappropriate statistical model.If a linear model provides a poor fit, consider generalized additive mixed models (GAMMs) or other non-linear mixed-effects models.

Issue 3: Missing data in the longitudinal dataset.

| Possible Cause | Troubleshooting Step | | Subject drop-out or missed visits. | Linear mixed-effects models can handle missing data under the assumption that the data is missing at random (MAR). | | Technical failures during scanning. | If data is missing not at random (MNAR), more advanced statistical techniques may be required, and the reasons for missingness should be carefully considered in the interpretation of the results. |

Data Presentation

Table 1: Key Parameters for this compound PET Image Acquisition and Processing

ParameterRecommended Value/Method
Radiotracer [18F]this compound
Injection Intravenous Bolus
Acquisition Time 40-70 minutes post-injection[1][2]
Reconstruction Ordered-Subset Expectation Maximization (OSEM)[1]
Reference Region Cerebellar Gray Matter[1]
Cortical Composite Regions Precuneus, Prefrontal, Orbitofrontal, Parietal, Temporal, Anterior & Posterior Cingulate Cortices[4]
Spatial Smoothing 8 mm FWHM[1]
Partial Volume Correction Recommended; Region-based voxel-wise (RBV) is a good option[6]

Experimental Protocols

Protocol 1: this compound PET Image Processing and SUVR Calculation

  • Motion Correction: If dynamic imaging is performed, align all frames to a reference frame.

  • Co-registration: Co-register the mean PET image to the subject's T1-weighted MRI.

  • Spatial Normalization: Use the transformation parameters from the MRI-to-template registration to warp the PET image to the standard template space.

  • Partial Volume Correction (Optional but Recommended): Apply a validated PVC method using the subject's segmented MRI.

  • SUVR Calculation:

    • Define regions of interest (ROIs) on the normalized PET image based on a standard brain atlas.

    • Extract the mean tracer uptake within each ROI.

    • Divide the mean uptake of each cortical ROI by the mean uptake of the cerebellar gray matter reference region.

    • Calculate the cortical composite SUVR by averaging the SUVRs of the predefined cortical regions.

Mandatory Visualization

AZD4694_Longitudinal_Workflow cluster_0 Data Acquisition cluster_1 Image Preprocessing cluster_2 Quantification cluster_3 Statistical Analysis Baseline_Scan Baseline this compound PET/MRI Preprocessing Co-registration Spatial Normalization Smoothing Partial Volume Correction Baseline_Scan->Preprocessing Followup_Scan Follow-up this compound PET/MRI Followup_Scan->Preprocessing SUVR_Calc SUVR Calculation (Cerebellar Gray Reference) Preprocessing->SUVR_Calc Stat_Model Longitudinal Statistical Model (e.g., Linear Mixed-Effects) SUVR_Calc->Stat_Model

Caption: Experimental workflow for longitudinal this compound data analysis.

Troubleshooting_SUVR cluster_causes Potential Causes cluster_solutions Solutions High_Variability High SUVR Variability Positioning Inconsistent Positioning High_Variability->Positioning Reference Reference Region Variability High_Variability->Reference PVC No Partial Volume Correction High_Variability->PVC Timing Inconsistent Acquisition Time High_Variability->Timing Protocol Strict Protocol Adherence Positioning->Protocol Careful_ROI Careful ROI Delineation Reference->Careful_ROI Implement_PVC Implement PVC PVC->Implement_PVC Standardize_Time Standardize Timing Timing->Standardize_Time

Caption: Troubleshooting high variability in longitudinal SUVR measurements.

References

Validation & Comparative

Head-to-Head Comparison: AZD4694 vs. [11C]PiB for Amyloid-β Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The accurate in vivo detection and quantification of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD), is crucial for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of anti-amyloid therapies. For years, [11C]Pittsburgh compound B ([11C]PiB) has been the gold-standard radiotracer for positron emission tomography (PET) imaging of Aβ plaques. However, its short 20-minute half-life, necessitating an on-site cyclotron, has limited its widespread clinical use. This has spurred the development of fluorine-18 (18F)-labeled tracers, such as AZD4694 (also known as NAV4694), which boasts a longer half-life of approximately 110 minutes, allowing for centralized production and distribution.

This guide provides a detailed head-to-head comparison of this compound and [11C]PiB, focusing on their performance characteristics, supported by experimental data from key clinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of this compound and [11C]PiB.

Table 1: Radiotracer Properties and Binding Affinity

PropertyThis compound ([18F]NAV4694)[11C]PiB
Radionuclide Fluorine-18 (18F)Carbon-11 (11C)
Half-life ~110 minutes[1]~20 minutes[2]
Binding Affinity (Kd) 2.3 ± 0.3 nM[3][4]1-2 nM[5]

Table 2: Head-to-Head PET Imaging Performance

ParameterThis compound ([18F]NAV4694)[11C]PiBStudy Reference
Neocortical SUVR (AD patients) 1.0 - 3.21.1 - 3.3[6]
Neocortical SUVR (Healthy Controls) ~1.0~1.1[6]
Frontal Cortex-to-White Matter Ratio (AD) 1.33 ± 0.221.36 ± 0.22[7]
Frontal Cortex-to-White Matter Ratio (HC) 0.71 ± 0.160.72 ± 0.16[7]
Correlation of Neocortical SUVR \multicolumn{2}{c}{Excellent linear correlation (r = 0.99, slope = 0.95)}[6]
Effect Size (AD vs. HC) Slightly larger than [11C]PiB (2.9 vs. 2.6)[8]2.6[8][8]
Test-Retest Variability (Reference Logan) 4% - 6%Not directly compared in the same study[3]

SUVR: Standardized Uptake Value Ratio

Experimental Protocols

The methodologies employed in the head-to-head comparison studies of this compound and [11C]PiB are crucial for interpreting the results. A typical experimental workflow is described below.

Subject Recruitment and Preparation

A cohort of participants, typically including healthy controls (HC), individuals with mild cognitive impairment (MCI), and patients with probable Alzheimer's disease (AD), are recruited for the studies.[6] All subjects undergo a thorough clinical and neurological evaluation, including cognitive assessments like the Mini-Mental State Examination (MMSE).[9] Participants are typically instructed to fast for a few hours before the PET scan.

Radiotracer Administration and PET Scan Acquisition

Each participant undergoes PET imaging with both [11C]PiB and this compound, often within a short time frame to ensure comparable disease state.[6]

  • [11C]PiB PET Scan:

    • An intravenous bolus of approximately 370 MBq (10 mCi) of [11C]PiB is administered.[10][11]

    • Dynamic PET data is acquired for 60-90 minutes post-injection.[12][13]

    • For quantitative analysis using standardized uptake value ratios (SUVR), data from 40 to 70 minutes post-injection is commonly used.[6][12]

  • This compound PET Scan:

    • An intravenous bolus of approximately 200 MBq (5.4 mCi) of this compound is administered.[3]

    • PET data is acquired for a period of time, with the 40-70 minute post-injection window being optimal for SUVR calculations, similar to [11C]PiB.[6][14]

Image Processing and Analysis
  • Image Reconstruction and Co-registration: PET images are reconstructed and corrected for attenuation and scatter. To ensure identical region-of-interest (ROI) placement for both tracer scans, the PET images are co-registered with the individual's structural magnetic resonance imaging (MRI) scan.[3][6]

  • Reference Region: The cerebellar cortex is consistently used as a reference region for calculating SUVRs for both tracers due to its relative lack of fibrillar amyloid deposits.[6][15][16]

  • Quantitative Analysis: SUVRs are calculated for various cortical regions (e.g., precuneus, prefrontal, orbitofrontal, parietal, temporal, and cingulate cortices) by dividing the mean radioactivity in the target ROI by the mean radioactivity in the cerebellar cortex.[17][18] A global cortical SUVR is often computed by averaging the SUVRs from these key regions.[17]

Mandatory Visualization

Experimental_Workflow cluster_subject_prep Subject Preparation cluster_imaging_protocol PET Imaging Protocol cluster_data_analysis Data Analysis cluster_output Comparative Output Subject Recruitment (HC, MCI, AD) Clinical_Eval Clinical & Cognitive Evaluation Subject->Clinical_Eval PiB_Injection [11C]PiB Injection (~370 MBq) Clinical_Eval->PiB_Injection AZD_Injection This compound Injection (~200 MBq) Clinical_Eval->AZD_Injection PiB_Scan [11C]PiB PET Scan (40-70 min post-injection) PiB_Injection->PiB_Scan Image_Coreg PET/MRI Co-registration PiB_Scan->Image_Coreg AZD_Scan This compound PET Scan (40-70 min post-injection) AZD_Injection->AZD_Scan AZD_Scan->Image_Coreg MRI_Acquisition Structural MRI MRI_Acquisition->Image_Coreg ROI_Definition Region of Interest Definition Image_Coreg->ROI_Definition SUVR_Calc SUVR Calculation (Reference: Cerebellar Cortex) ROI_Definition->SUVR_Calc Stats_Analysis Statistical Comparison SUVR_Calc->Stats_Analysis Comparison Head-to-Head Performance Metrics Stats_Analysis->Comparison

Caption: Head-to-head PET imaging workflow for this compound and [11C]PiB.

Discussion and Conclusion

The experimental data strongly indicate that this compound exhibits imaging characteristics that are nearly identical to those of [11C]PiB.[6][8] Both radiotracers demonstrate a similar dynamic range of neocortical SUVRs and, critically, this compound shares the advantage of low nonspecific white matter binding seen with [11C]PiB.[6] This is a significant advantage over other 18F-labeled amyloid tracers that have shown higher white matter retention, which can complicate the visual interpretation of scans and potentially reduce accuracy.[6]

The excellent linear correlation between the neocortical SUVRs of the two tracers (r=0.99) further underscores their comparable ability to quantify Aβ plaque burden.[6] Displacement studies have also confirmed that both radioligands compete for the same binding sites on amyloid plaques.[19] Notably, some studies suggest that this compound may have a slightly higher effect size in differentiating between AD patients and healthy controls, which could be advantageous in clinical settings.[8][19]

The primary and most significant advantage of this compound is its 18F label, which provides a longer half-life of approximately 110 minutes compared to the 20-minute half-life of 11C.[1][2] This allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron, thereby greatly enhancing its accessibility for both clinical and research purposes.[1]

References

A Clinical Showdown: AZD4694 vs. Flutemetamol for Amyloid-Beta Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise in vivo detection of amyloid-beta (Aβ) plaques is paramount in the fight against Alzheimer's disease. This guide provides a detailed clinical comparison of two prominent 18F-labeled positron emission tomography (PET) radiotracers: AZD4694 (also known as NAV4694) and Flutemetamol (Vizamyl™).

Both radiopharmaceuticals are designed to bind to Aβ plaques in the brain, enabling their visualization and quantification. However, differences in their pharmacokinetic and binding properties can have significant implications for clinical trial design, diagnostic accuracy, and the monitoring of therapeutic interventions. This comparison synthesizes available clinical data to illuminate the performance characteristics of each tracer.

Quantitative Data Presentation

The following tables summarize key quantitative metrics for this compound and flutemetamol based on available clinical trial data. It is important to note that direct head-to-head trials in a broad Alzheimer's disease population are limited, and some data is derived from comparisons with the benchmark ¹¹C-Pittsburgh compound B (PiB).

Performance Metric This compound (NAV4694) Flutemetamol (FMM) Notes
Binding Affinity (Kd) 2.3 nM[1][2]6.7 nM[3]Lower Kd indicates higher binding affinity.
Sensitivity High (inferred from high correlation with PiB)81% - 93% (median 88%)[4]Based on a Phase 3 trial with autopsy confirmation.[4]
Specificity High (inferred from high correlation with PiB)44% - 92% (median 88%)[4]Based on a Phase 3 trial with autopsy confirmation.[4]

Standardized Uptake Value Ratios (SUVRs)

SUVR is a commonly used semi-quantitative measure in amyloid PET imaging, representing the ratio of tracer uptake in a region of interest to a reference region typically devoid of amyloid plaques (e.g., cerebellum).

Patient Group This compound Global Cortical SUVR Flutemetamol Global Cortical SUVR Reference
Healthy Controls (HC) 1.27 ± 0.22~1.33 (in cognitively normal elderly)[5],[1]
Alzheimer's Disease (AD) 2.41 ± 0.45Not directly reported in a comparable manner[5]

White Matter Binding

Minimizing non-specific binding to white matter is crucial for accurate visual interpretation and quantification of amyloid plaques in the grey matter.

Tracer Frontal Cortex-to-White Matter Ratio (HC) Frontal Cortex-to-White Matter Ratio (AD) Notes
This compound 0.71 ± 0.161.33 ± 0.22Lower non-specific binding is a key feature.[5][6]
Flutemetamol Higher white matter retention compared to PiBHigher white matter retention compared to PiBDirect ratio not available in the same format.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of clinical findings. Below are typical experimental protocols for PET imaging with this compound and flutemetamol.

This compound PET Imaging Protocol

A representative protocol for this compound involves the intravenous injection of the radiotracer followed by a dynamic or static PET scan.

  • Radiotracer Administration: A bolus injection of approximately 200 MBq of [¹⁸F]this compound is administered intravenously.[8]

  • Uptake Period: The tracer is allowed to distribute and bind to amyloid plaques. An apparent steady state is typically reached around 50 minutes post-injection.[6][8]

  • Image Acquisition: For quantitative analysis, dynamic scanning from 0 to 70 minutes post-injection is often performed.[8] For clinical reads, a static acquisition from 40 to 70 minutes post-injection is common.[6][8]

  • Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the radioactivity concentration in cortical regions of interest to that in the cerebellar cortex, which serves as a reference region.[6][8]

Flutemetamol PET Imaging Protocol

The protocol for flutemetamol is well-established and has been used in large-scale clinical trials.

  • Radiotracer Administration: A single slow intravenous bolus of 185 MBq (5.0 mCi) of [¹⁸F]flutemetamol is administered.

  • Uptake Period: A 90-minute uptake period is observed following the injection.[9]

  • Image Acquisition: A 20-minute PET scan is acquired starting at 90 minutes post-injection.[9]

  • Image Analysis: Visual interpretation by trained readers is the primary method for determining a positive or negative scan. A scan is considered positive if there is a reduction or loss of the normally distinct grey-white matter contrast in at least one cortical region. Semi-quantitative analysis using SUVR with the whole cerebellum or pons as a reference region can also be performed.

Mandatory Visualization

Signaling_Pathway cluster_0 Radiotracer Administration and Distribution cluster_1 Target Binding cluster_2 PET Signal Detection and Image Reconstruction cluster_3 Image Analysis and Interpretation Intravenous Injection Intravenous Injection Blood-Brain Barrier Crossing Blood-Brain Barrier Crossing Intravenous Injection->Blood-Brain Barrier Crossing Binding to Amyloid-Beta Plaques Binding to Amyloid-Beta Plaques Blood-Brain Barrier Crossing->Binding to Amyloid-Beta Plaques Specific Binding Non-specific Binding (e.g., White Matter) Non-specific Binding (e.g., White Matter) Blood-Brain Barrier Crossing->Non-specific Binding (e.g., White Matter) Positron Emission Positron Emission Binding to Amyloid-Beta Plaques->Positron Emission Non-specific Binding (e.g., White Matter)->Positron Emission Annihilation with Electron Annihilation with Electron Positron Emission->Annihilation with Electron Gamma Ray Detection Gamma Ray Detection Annihilation with Electron->Gamma Ray Detection Image Reconstruction Image Reconstruction Gamma Ray Detection->Image Reconstruction Quantitative Analysis (SUVR) Quantitative Analysis (SUVR) Image Reconstruction->Quantitative Analysis (SUVR) Visual Read Visual Read Image Reconstruction->Visual Read Clinical Interpretation Clinical Interpretation Quantitative Analysis (SUVR)->Clinical Interpretation Visual Read->Clinical Interpretation

Mechanism of Amyloid PET Imaging.

Experimental_Workflow cluster_patient Patient Preparation and Injection cluster_imaging PET/CT Imaging cluster_analysis Data Processing and Analysis cluster_interpretation Clinical Interpretation Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Radiotracer Injection\n(this compound or Flutemetamol) Radiotracer Injection (this compound or Flutemetamol) Informed Consent->Radiotracer Injection\n(this compound or Flutemetamol) Uptake Phase\n(Tracer Distribution) Uptake Phase (Tracer Distribution) Radiotracer Injection\n(this compound or Flutemetamol)->Uptake Phase\n(Tracer Distribution) PET Scan Acquisition PET Scan Acquisition Uptake Phase\n(Tracer Distribution)->PET Scan Acquisition CT Scan\n(for attenuation correction) CT Scan (for attenuation correction) PET Scan Acquisition->CT Scan\n(for attenuation correction) Image Reconstruction Image Reconstruction PET Scan Acquisition->Image Reconstruction CT Scan\n(for attenuation correction)->Image Reconstruction Region of Interest (ROI) Definition Region of Interest (ROI) Definition Image Reconstruction->Region of Interest (ROI) Definition Visual Assessment Visual Assessment Image Reconstruction->Visual Assessment ROI Definition ROI Definition SUVR Calculation SUVR Calculation ROI Definition->SUVR Calculation Statistical Analysis Statistical Analysis SUVR Calculation->Statistical Analysis Comparison of Tracers Comparison of Tracers Statistical Analysis->Comparison of Tracers Visual Assessment->Comparison of Tracers

Clinical Trial Workflow for Amyloid PET Tracers.

References

Validation of AZD4694 PET with Post-Mortem Neuropathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of AZD4694, a fluorine-18 labeled positron emission tomography (PET) tracer for imaging amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. While direct head-to-head validation of this compound PET with post-mortem neuropathological analysis in a dedicated cohort is not yet extensively published, this guide synthesizes the available validation data from cerebrospinal fluid (CSF) biomarker correlations and comparative studies with the gold-standard amyloid PET tracer, ¹¹C-Pittsburgh Compound B (PiB). Furthermore, it outlines the standard methodologies for post-mortem neuropathological assessment that serve as the benchmark for such validation.

Introduction to this compound

This compound, also known as NAV4694, is a second-generation ¹⁸F-labeled PET radioligand designed for the in vivo quantification of cerebral Aβ plaques.[1][2] Structurally similar to ¹¹C-PiB, this compound exhibits high affinity and specificity for Aβ plaques.[3] A key advantage of this compound over some other ¹⁸F-labeled amyloid tracers is its lower non-specific binding in white matter, which can facilitate easier image interpretation.[1][4] Its 110-minute half-life allows for centralized manufacturing and distribution, making it a practical option for widespread clinical and research use.[3]

Validation Against Established Biomarkers

In the absence of a large-scale post-mortem validation study, the diagnostic performance of this compound PET has been rigorously assessed against established in vivo biomarkers of Alzheimer's disease, namely CSF Aβ levels and ¹¹C-PiB PET.

Correlation with Cerebrospinal Fluid (CSF) Aβ42/Aβ40 Ratio

A key method for validating amyloid PET tracers is to compare the PET signal with the ratio of Aβ42 to Aβ40 in the CSF. A low CSF Aβ42/Aβ40 ratio is a well-established indicator of amyloid plaque deposition in the brain. Studies have demonstrated a strong correlation between this compound PET SUVR (Standardized Uptake Value Ratio) and the CSF Aβ42/Aβ40 ratio, establishing a reliable SUVR cutoff for determining amyloid positivity.[1][2]

Table 1: Quantitative Thresholds for this compound PET Positivity [1][2]

Validation MethodOptimal SUVR CutoffSensitivitySpecificityArea Under the Curve (AUC)
Comparison with CSF Aβ42/Aβ40 Ratio 1.5188.9%91.4%0.95
Visual Assessment (Aβ+/Aβ-) 1.5590.9%95.0%0.97
Clinical Diagnosis (AD vs. Controls) 1.56---
Gaussian Mixture Modeling 1.55---
Head-to-Head Comparison with ¹¹C-PiB PET

Direct comparative studies have shown a strong linear correlation and nearly identical imaging characteristics between this compound and ¹¹C-PiB, which itself has been validated against post-mortem neuropathology.[5][6] This suggests that this compound provides a comparable and reliable measure of amyloid plaque burden.

Table 2: In Vivo Comparison of this compound and ¹¹C-PiB [5]

ParameterThis compound¹¹C-PiB
Correlation (Neocortical SUVR) r = 0.99 (p < 0.0001)-
Slope of Linear Correlation 0.95-
Dynamic Range (Neocortical SUVR) 1.0 - 3.21.1 - 3.3
Frontal Cortex-to-White Matter Ratio (HC) 0.7 ± 0.20.7 ± 0.2
Frontal Cortex-to-White Matter Ratio (AD) 1.3 ± 0.21.3 ± 0.2
Effect Size (AD vs. HC) 2.92.6

The Gold Standard: Post-Mortem Neuropathological Examination

The definitive diagnosis of Alzheimer's disease and the validation of amyloid PET tracers rely on post-mortem neuropathological assessment.[7][8] Standardized protocols are used to quantify the burden and distribution of Aβ plaques and neurofibrillary tangles (NFTs).

Key Neuropathological Assessment Protocols:
  • Consortium to Establish a Registry for Alzheimer's Disease (CERAD): This protocol uses neuritic plaque score to provide a semi-quantitative assessment of plaque density.[1][5][9]

  • Braak Staging: This method stages the topographical distribution of NFTs.[3][10][11]

  • Thal Phases: This system describes the anatomical progression of Aβ plaque deposition in five phases.[12][13][14]

The National Institute on Aging-Alzheimer's Association (NIA-AA) guidelines recommend a combined "ABC" score, incorporating Thal phase (A), Braak stage (B), and CERAD score (C) for a comprehensive neuropathological diagnosis of Alzheimer's disease.[6][7]

Experimental Protocols

This compound PET Imaging Protocol

A typical this compound PET imaging protocol involves the intravenous injection of the radiotracer, followed by a dynamic or static PET scan.

AZD4694_PET_Workflow cluster_prep Subject Preparation cluster_imaging PET Imaging cluster_analysis Image Analysis sub_prep_1 Informed Consent sub_prep_2 Clinical Assessment sub_prep_1->sub_prep_2 sub_prep_3 IV Line Placement sub_prep_2->sub_prep_3 img_1 IV Injection of [18F]this compound (e.g., ~370 MBq) sub_prep_3->img_1 img_2 Uptake Period (e.g., 40-70 min) img_1->img_2 img_3 PET Scan Acquisition (e.g., 30 min static or dynamic) img_2->img_3 ana_1 Image Reconstruction img_3->ana_1 ana_2 Co-registration with MRI ana_1->ana_2 ana_3 Definition of Regions of Interest (ROIs) ana_2->ana_3 ana_4 SUVR Calculation (Cerebellar Gray Matter as Reference) ana_3->ana_4

This compound PET Imaging Workflow
Post-Mortem Neuropathological Workflow

Following autopsy, brain tissue is processed for histological and immunohistochemical analysis to determine the "ABC" score.

Post_Mortem_Workflow cluster_tissue Tissue Processing cluster_staining Histological & Immunohistochemical Staining cluster_scoring Neuropathological Scoring tissue_1 Brain Extraction & Hemisection tissue_2 Fixation (e.g., Formalin) tissue_1->tissue_2 tissue_3 Tissue Sampling (Standard Brain Regions) tissue_2->tissue_3 tissue_4 Paraffin Embedding & Sectioning tissue_3->tissue_4 stain_1 H&E Staining tissue_4->stain_1 stain_2 Silver Staining (e.g., Bielschowsky) tissue_4->stain_2 stain_3 Immunohistochemistry for Aβ (e.g., 4G8 antibody) tissue_4->stain_3 stain_4 Immunohistochemistry for Tau (e.g., AT8 antibody) tissue_4->stain_4 score_3 CERAD Score for Neuritic Plaques (C) stain_2->score_3 score_1 Thal Phase for Aβ Plaques (A) stain_3->score_1 score_2 Braak Stage for NFTs (B) stain_4->score_2 score_4 Final 'ABC' Score & Diagnosis score_1->score_4 score_2->score_4 score_3->score_4

Post-Mortem Neuropathological Assessment Workflow

Comparison with Other ¹⁸F-Labeled Amyloid Tracers

While a direct comparative study of this compound with other ¹⁸F-tracers against a post-mortem gold standard is not available in the reviewed literature, some key differences have been highlighted in in vivo studies.

Table 3: Qualitative Comparison of ¹⁸F-Labeled Amyloid PET Tracers

FeatureThis compoundFlorbetapirFlutemetamolFlorbetaben
Structural Class BenzofuranStilbeneBenzothiazoleStilbene
Non-Specific White Matter Binding LowHigherHigherHigher
Dynamic Range HighLower-Lower
FDA Approved NoYesYesYes

The lower white matter binding of this compound is a notable advantage, potentially leading to improved image contrast and diagnostic confidence, especially in early stages of amyloid deposition.[5]

Conclusion

This compound is a promising ¹⁸F-labeled PET tracer for the in vivo imaging of amyloid-β plaques. While a dedicated, large-scale post-mortem validation study is a critical next step for its ultimate validation, the existing evidence from CSF biomarker correlation and direct comparison with the gold-standard ¹¹C-PiB strongly supports its utility and reliability. Its favorable characteristic of low non-specific white matter binding may offer advantages over other approved ¹⁸F-labeled amyloid tracers. Further research, including direct comparative studies with post-mortem confirmation, will be crucial to fully elucidate the diagnostic and prognostic value of this compound in the management of Alzheimer's disease.

References

A Comparative Guide to the Test-Retest Reliability of AZD4694 for Amyloid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the ability to reliably quantify changes in amyloid-β (Aβ) plaque burden is critical for both diagnostic purposes and for assessing the efficacy of therapeutic interventions in Alzheimer's disease (AD). Positron Emission Tomography (PET) imaging with specific radioligands is the primary in vivo method for this quantification. The test-retest reliability of these PET tracers is a crucial performance characteristic, as it determines the minimum detectable change in Aβ levels over time.

This guide provides an objective comparison of the test-retest reliability of ¹⁸F-AZD4694 (also known as NAV4694), a high-affinity Aβ imaging agent, with other widely used ¹⁸F-labeled amyloid PET tracers: florbetapir, flutemetamol, and florbetaben.

Quantitative Data Comparison

The reliability of amyloid PET tracers is typically assessed by scanning the same individual twice within a short interval during which Aβ levels are assumed to be stable. Variability is measured using metrics such as the mean absolute percentage change between scans and the intraclass correlation coefficient (ICC).

Table 1: Test-Retest Reliability of ¹⁸F-AZD4694 Using Various Quantification Methods

Quantification MethodBrain RegionMean Variability (%)Intraclass Correlation Coefficient (ICC)
Reference Logan (DVR) Gray Matter4% - 6%0.88 - 0.99
Two-Tissue Compartment (DVR) Gray Matter3% - 8%0.88 - 0.99
Late Time Ratio (SUVR) Gray Matter3% - 11%Not Reported

Data sourced from a study involving 4 healthy control subjects and 4 patients with Alzheimer's disease, with a retest interval of 7-20 days.[1][2][3]

Table 2: Comparison of Test-Retest Reliability Across Amyloid PET Tracers

TracerPrimary MetricPatient GroupMean Variability (%)Intraclass Correlation Coefficient (ICC)
¹⁸F-AZD4694 DVR (Reference Logan)Mixed (AD & HC)4% - 6%0.88 - 0.99[1][3]
¹⁸F-Florbetapir SUVR (Cortical Average)AD Patients2.4% (± 1.41)0.99[4][5]
SUVR (Cortical Average)Healthy Controls1.5% (± 0.84)0.96[4]
¹⁸F-Flutemetamol SUVR (Cortical Composite)AD Patients1.5% (± 0.7)0.96[6][7]
¹⁸F-Florbetaben SUVR (Cortical)AD Patients6.8% (Range: 0.6-12.2)Not Reported[8]
SUVR (Cortical)Healthy Controls2.9% (Range: 0.1-9.0)Not Reported[8]

SUVR: Standardized Uptake Value Ratio; DVR: Distribution Volume Ratio; AD: Alzheimer's Disease; HC: Healthy Controls.

Experimental Protocols

Detailed methodologies are essential for interpreting and comparing test-retest data across different studies and tracers.

¹⁸F-AZD4694 Test-Retest Protocol

  • Participants: The key study included six healthy control subjects and ten patients with a clinical diagnosis of AD.[2] For the test-retest analysis, a subset of four healthy controls and four AD patients were recruited.[1][3] Participants were aged between 50 and 80 years.[1]

  • Imaging Procedure: Each participant underwent two PET scans with ¹⁸F-AZD4694, separated by an interval of 7 to 20 days.[1][3] A T1-weighted MRI scan was also acquired for each individual for anatomical coregistration and region of interest (ROI) delineation.[3] Dynamic PET data were acquired for 63 minutes following the intravenous injection of the tracer.[1]

  • Data Analysis: Several quantitative approaches were used to estimate Aβ binding, including methods requiring arterial blood sampling (two-tissue compartment model) and simplified methods using a reference region (cerebellum), such as the reference Logan approach and late-time standardized uptake value ratios (SUVRs).[1][2] Test-retest variability was calculated as the absolute difference between the two scans divided by the mean of the two scans.[3]

Comparator Tracers: General Protocol

  • ¹⁸F-Florbetapir: In a representative study, 10 AD patients and 10 healthy controls underwent two PET scans within 4 weeks.[5] Scans were acquired for 20 minutes, starting 50 minutes post-injection.[4] SUVRs were calculated for cortical regions using the cerebellum as the reference region.[4][5]

  • ¹⁸F-Flutemetamol: A study involved five AD patients who were scanned twice within 7 to 13 days.[7] The analysis focused on a cortical composite measure of SUVR.[7]

  • ¹⁸F-Florbetaben: Test-retest reliability was assessed in 7 AD patients and 8 healthy controls.[8] Two static PET scans of 30-minute duration were acquired 2 to 4 weeks apart.[8] SUVRs were calculated using the cerebellar cortex as the reference region.[8]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for a test-retest reliability study of an amyloid PET tracer.

G cluster_0 Phase 1: Subject Recruitment & Baseline cluster_1 Phase 2: Retest Procedure cluster_2 Phase 3: Data Analysis screening Subject Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent mri Structural MRI (Anatomical Reference) consent->mri pet1 Baseline PET Scan (Test) (Tracer Injection & Data Acquisition) mri->pet1 interval Inter-scan Interval (e.g., 7-28 days) pet1->interval Wait Period processing Image Processing (Coregistration, ROI Definition) pet1->processing pet2 Second PET Scan (Retest) interval->pet2 pet2->processing quant Quantification (SUVR, DVR Calculation) processing->quant stats Statistical Analysis (% Change, ICC) quant->stats

Generalized workflow for an amyloid PET test-retest study.

References

Establishing a Definitive SUVR Cutoff for AZD4694 Positivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of Alzheimer's disease, the accurate in vivo quantification of amyloid-β (Aβ) plaques is paramount. Positron Emission Tomography (PET) imaging with amyloid-targeting radiotracers provides a critical biomarker for diagnosis, patient stratification in clinical trials, and monitoring of therapeutic interventions. AZD4694 (also known as NAV4694) is a high-affinity PET tracer for Aβ plaques. This guide provides a comprehensive overview of the established Standardized Uptake Value Ratio (SUVR) cutoff for determining this compound positivity, compares it with other commonly used amyloid PET tracers, and details the experimental methodologies for such determinations.

Comparison of SUVR Cutoffs for Amyloid PET Tracers

The determination of a definitive SUVR cutoff is crucial for dichotomizing continuous imaging data into a binary classification of amyloid positive (Aβ+) or negative (Aβ-). This binary classification, while a simplification of the underlying continuous pathology, is vital for clinical decision-making and trial enrollment. The table below summarizes the SUVR cutoff values and performance metrics for this compound and other widely used amyloid PET tracers. It is important to note that SUVR values are highly dependent on the choice of reference region and the specific image analysis methodology.

RadiotracerComposite Cortical RegionReference RegionSUVR CutoffSensitivitySpecificityArea Under the Curve (AUC)
This compound Precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate corticesCerebellar Gray Matter1.55 88.9%91.4%0.95 (vs. CSF Aβ42/40)
[18F]FlorbetapirFrontal, temporal, parietal cortices, anterior & posterior cingulate, precuneusWhole Cerebellum1.12292.3%90.5%0.894 (vs. clinical diagnosis)
[18F]FlutemetamolFrontal, parietal, anterior cingulate, precuneus-posterior cingulate, lateral temporalCerebellar Gray Matter> 1.6095.5%91.4%0.978 (vs. visual assessment)
Whole Cerebellum> 1.3894.5%94.3%0.983 (vs. visual assessment)
Pons> 0.6395.8%95.2%0.982 (vs. visual assessment)
[18F]FlorbetabenComposite of 6 cortical regionsCerebellar Gray Matter1.43---
Whole Cerebellum1.24 (established pathology)---
Pons0.78---

Experimental Protocols for SUVR Cutoff Determination

The establishment of a robust SUVR cutoff requires a well-defined experimental protocol. The methodologies outlined below are based on published studies for this compound and are broadly applicable to other amyloid PET tracers.

This compound PET Imaging Protocol
  • Radiotracer Administration: A single intravenous bolus injection of [18F]this compound is administered.

  • PET Image Acquisition: PET images are acquired from 40 to 70 minutes post-injection.[1]

  • Image Reconstruction: Scans are reconstructed using an ordered-subset expectation maximization algorithm.[2]

  • Image Pre-processing:

    • PET images are co-registered to the individual's structural MRI (T1-weighted).

    • Images are spatially normalized to a standard template (e.g., MNI space).

    • Spatial smoothing is applied to achieve a final resolution of 8 mm full width at half maximum.[1]

  • SUVR Calculation:

    • Target Region of Interest (ROI): A composite cortical ROI is defined by averaging the SUVRs from the precuneus, prefrontal, orbitofrontal, parietal, temporal, and anterior and posterior cingulate cortices.[1][2]

    • Reference Region: The cerebellar gray matter is used as the reference region for normalization.[1][2]

    • SUVR Calculation: SUVR = (Mean uptake in composite cortical ROI) / (Mean uptake in cerebellar gray matter).

Methodologies for Establishing the SUVR Cutoff

A multi-pronged approach is recommended to establish a reliable SUVR cutoff, as demonstrated in the key study for this compound.[3][4]

  • Receiver Operating Characteristic (ROC) Curve Analysis based on Clinical Diagnosis:

    • Cohort: A well-characterized cohort of individuals with a clinical diagnosis of Alzheimer's disease dementia and cognitively unimpaired elderly controls.

    • Procedure: ROC curves are generated to assess the ability of the SUVR to discriminate between the two clinical groups. The optimal cutoff is determined by finding the point on the curve that maximizes the Youden's index (sensitivity + specificity - 1). For this compound, this method yielded an optimal cutoff of 1.56.[3]

  • ROC Curve Analysis based on Visual Assessment:

    • Procedure: Experienced raters, blinded to clinical information, visually classify PET scans as amyloid-positive or amyloid-negative. ROC curves are then used to find the SUVR cutoff that best matches the visual classification. This method resulted in an optimal cutoff of 1.55 for this compound.[3]

  • Gaussian Mixture Modeling (GMM):

    • Concept: This statistical method assumes that the distribution of SUVR values in a mixed population of amyloid-positive and -negative individuals is a combination of two distinct Gaussian distributions.

    • Procedure: GMM is applied to the SUVR data to identify the optimal threshold that separates the two distributions. For this compound, GMM analysis also pointed to a cutoff of 1.55.[3]

  • Comparison with Cerebrospinal Fluid (CSF) Biomarkers:

    • Gold Standard: CSF levels of Aβ42 or the Aβ42/Aβ40 ratio are established biomarkers for amyloid pathology.

    • Procedure: ROC analysis is performed to determine the SUVR cutoff that best corresponds to CSF amyloid positivity, as determined by a pre-defined cutoff for the CSF biomarker. In the case of this compound, this comparison yielded an optimal cutoff of 1.51.[3]

  • Young Healthy Controls (Less Reliable Method):

    • Procedure: The SUVR cutoff is defined as the mean SUVR in a cohort of young, cognitively healthy individuals plus two standard deviations.

    • Caveat: This method often results in a lower cutoff (e.g., 1.33 for this compound) that may misclassify a significant proportion of cognitively normal elderly individuals as amyloid-positive and is therefore not recommended as the primary method.[3][5]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes for establishing a definitive SUVR cutoff for amyloid PET imaging.

G cluster_0 Patient Recruitment & Imaging cluster_1 Image Processing & SUVR Calculation cluster_2 SUVR Cutoff Determination cluster_3 Final Cutoff & Validation p1 Recruit Patient Cohorts (e.g., AD, MCI, Healthy Controls) p2 Administer [18F]this compound p1->p2 p3 Acquire PET & MRI Scans p2->p3 ip1 Co-register PET to MRI p3->ip1 ip2 Spatially Normalize to Template ip1->ip2 ip3 Define Cortical & Reference ROIs ip2->ip3 ip4 Calculate Composite Cortical SUVR ip3->ip4 cd1 ROC Analysis (vs. Clinical Diagnosis) ip4->cd1 cd2 ROC Analysis (vs. Visual Read) ip4->cd2 cd3 Gaussian Mixture Modeling ip4->cd3 cd4 Comparison with CSF Biomarkers ip4->cd4 fc1 Converge on a Definitive SUVR Cutoff (e.g., 1.55) cd1->fc1 cd2->fc1 cd3->fc1 cd4->fc1 fc2 Validate with Sensitivity & Specificity Analysis fc1->fc2

Caption: Experimental workflow for establishing an this compound SUVR cutoff.

G start Calculated SUVR decision SUVR >= 1.55? start->decision positive Amyloid Positive (Aβ+) decision->positive Yes negative Amyloid Negative (Aβ-) decision->negative No

Caption: Decision pathway for classifying this compound PET scans.

References

Cross-Validation of AZD4694 PET with CSF Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AZD4694 positron emission tomography (PET) imaging with cerebrospinal fluid (CSF) biomarkers for the in vivo assessment of amyloid-β (Aβ) pathology, a hallmark of Alzheimer's disease. The content is tailored for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further research and clinical trial design.

Data Presentation

The quantitative relationship between this compound PET and CSF biomarkers is crucial for understanding their interchangeability and complementary roles in clinical research. Below are tables summarizing the key findings from cross-validation studies.

Table 1: this compound PET and CSF Aβ42/Aβ40 Ratio Cross-Validation

MetricValueStudy PopulationNotes
Optimal SUVR Cut-Point 1.51Cognitively unimpaired elderly and cognitively impaired individualsThis cut-point was determined by receiver-operating-characteristic (ROC) curves using the CSF Aβ42/Aβ40 ratio as the standard of truth.
Area Under the ROC Curve (AUC) Not explicitly stated in the direct this compound vs. CSF study, but a related study comparing visual assessment to the CSF Aβ42/Aβ40 ratio reported an AUC of 0.95.Cognitively unimpaired elderly and cognitively impaired individualsIndicates excellent discriminatory power between amyloid-positive and amyloid-negative individuals as defined by CSF analysis.
Sensitivity 88.9%Cognitively unimpaired elderly and cognitively impaired individualsThe percentage of individuals correctly identified as amyloid-positive by this compound PET, based on the CSF Aβ42/Aβ40 ratio.
Specificity 91.4%Cognitively unimpaired elderly and cognitively impaired individualsThe percentage of individuals correctly identified as amyloid-negative by this compound PET, based on the CSF Aβ42/Aβ40 ratio.

Table 2: General Correlation between Amyloid PET and CSF Biomarkers (Various Tracers)

While direct and extensive correlation data for this compound with a full panel of CSF biomarkers is limited in publicly available literature, studies with other 18F-labeled amyloid PET tracers provide valuable context.

Amyloid PET TracerCSF BiomarkerCorrelation Coefficient (r or ρ)Study Population
[18F]Flutemetamol CSF Aβ42Moderate negative correlationHealthy controls, MCI, and AD patients
CSF Aβ42/T-tau RatioHigh correlation (AUC 0.93-0.94 for diagnosis)[1]Healthy elderly and MCI patients who developed AD[1]
CSF Aβ42/P-tau RatioHigh correlation (AUC 0.93-0.94 for diagnosis)[1]Healthy elderly and MCI patients who developed AD[1]
[18F]Florbetapir CSF Aβ42Moderate negative correlationCognitively normal, MCI, and AD patients
CSF Aβ42/Aβ40 RatioR2 = 0.44[2]Individuals with and without cognitive impairment[2]
P-tau/Aβ42 RatioHigh agreement (OPA up to 88%)[2]Individuals with and without cognitive impairment[2]
[11C]PiB CSF Aβ42Strong negative correlationCognitively normal, MCI, and AD patients
CSF P-tau/Aβ42 RatioR = 0.63 (overall)[3]Cognitively normal, MCI, and AD patients[3]

Note: MCI = Mild Cognitive Impairment; AD = Alzheimer's Disease; SUVR = Standardized Uptake Value Ratio; T-tau = Total Tau; P-tau = Phosphorylated Tau; OPA = Overall Percent Agreement. Correlation coefficients and diagnostic accuracy metrics can vary based on the specific PET tracer, CSF assay, and patient cohort studied.

Experimental Protocols

Detailed and standardized protocols are fundamental for the reliable cross-validation of imaging and fluid biomarkers.

This compound PET Imaging Protocol
  • Radioligand Synthesis: [18F]this compound is synthesized with a high specific radioactivity.

  • Participant Preparation: Participants are typically required to fast for a specified period before the scan. Vital signs are monitored before and after the radiotracer injection.

  • Radiotracer Administration: A bolus injection of [18F]this compound (typically around 200 MBq) is administered intravenously.

  • Image Acquisition: PET scans are acquired using a high-resolution scanner. Data acquisition is often performed in list mode for a duration of 90-120 minutes post-injection. For quantitative analysis, a dynamic scan is often preferred, though static scans (e.g., 40-70 minutes post-injection) are also used.

  • Image Processing and Analysis:

    • PET images are reconstructed using algorithms such as Ordered Subsets Expectation Maximization (OSEM).

    • T1-weighted Magnetic Resonance Imaging (MRI) is acquired for anatomical co-registration and delineation of regions of interest (ROIs).

    • The cerebellum grey matter is commonly used as a reference region to calculate the Standardized Uptake Value Ratio (SUVR).

    • A global cortical SUVR is often calculated by averaging the SUVR from several cortical regions (e.g., precuneus, prefrontal, temporal, and cingulate cortices).

CSF Biomarker Analysis Protocol
  • Sample Collection: Cerebrospinal fluid is collected via lumbar puncture, typically in the morning after an overnight fast. Polypropylene tubes are used to minimize protein adhesion.

  • Sample Processing: CSF samples are centrifuged at a low speed to pellet any cellular debris. The supernatant is then aliquoted into smaller volumes for storage.

  • Sample Storage: Aliquots are stored at -80°C until analysis to ensure biomarker stability.

  • Biomarker Measurement:

    • Concentrations of Aβ42, Aβ40, total tau (T-tau), and phosphorylated tau (P-tau181) are measured using immunoassays.

    • Commonly used assay technologies include ELISA (Enzyme-Linked Immunosorbent Assay) and automated electrochemiluminescence (ECL) platforms.

    • The use of specific, validated commercial kits is essential for inter-laboratory consistency.

    • For cross-validation studies, it is critical that the CSF analysis is performed blinded to the PET results and clinical diagnosis of the participants.

Mandatory Visualization

The following diagrams illustrate the key workflows and conceptual relationships in the cross-validation of this compound PET with CSF biomarkers.

experimental_workflow cluster_patient_recruitment Patient Recruitment & Characterization cluster_pet_imaging This compound PET Imaging cluster_csf_analysis CSF Biomarker Analysis cluster_data_analysis Cross-Validation Analysis p Participant Cohort (e.g., Healthy Controls, MCI, AD) ce Clinical & Cognitive Assessments p->ce pet_inj [18F]this compound Injection lp Lumbar Puncture pet_acq PET Scan Acquisition pet_inj->pet_acq pet_proc Image Processing (SUVR Calculation) pet_acq->pet_proc corr Correlation & Concordance Analysis pet_proc->corr csf_proc CSF Processing & Storage lp->csf_proc csf_assay Immunoassay (Aβ42, T-tau, P-tau) csf_proc->csf_assay csf_assay->corr roc ROC Curve Analysis (Sensitivity & Specificity) corr->roc

Experimental workflow for cross-validating this compound PET with CSF biomarkers.

logical_relationship cluster_pet PET Imaging cluster_csf CSF Biomarkers brain_pathology Brain Aβ Plaque Pathology pet_tracer This compound Binding to Aβ Plaques brain_pathology->pet_tracer directly reflects csf_ab42 Decreased CSF Aβ42 brain_pathology->csf_ab42 inversely reflects csf_tau Increased CSF Tau (T-tau, P-tau) brain_pathology->csf_tau indirectly reflects (downstream effect) pet_signal PET Signal (SUVR) pet_tracer->pet_signal pet_signal->csf_ab42 high correlation

Logical relationship between brain pathology, this compound PET, and CSF biomarkers.

References

Amyloid PET Tracers in the Spotlight: A Comparative Guide on AZD4694, Florbetapir, and Flutemetamol for Monitoring Cognitive Decline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the accurate in vivo quantification of amyloid-β (Aβ) plaques is paramount. Positron Emission Tomography (PET) imaging with specific radiotracers has emerged as a critical tool for diagnosing, monitoring disease progression, and evaluating the efficacy of novel therapeutics. This guide provides a detailed comparison of AZD4694 (also known as NAV4694), Florbetapir, and Flutemetamol, focusing on their binding characteristics and the correlation of their signals with cognitive decline.

This document summarizes key performance indicators, experimental protocols, and the established relationship between tracer binding and cognitive outcomes, supported by experimental data.

Quantitative Comparison of Amyloid PET Tracers

The selection of an appropriate amyloid PET tracer is a critical decision in clinical trials and research studies. The ideal tracer exhibits high binding affinity and specificity for Aβ plaques, favorable pharmacokinetic properties, and a strong correlation with clinical outcomes. The following tables provide a quantitative comparison of this compound, Florbetapir, and Flutemetamol based on these key parameters.

Tracer Binding Affinity (Kd) (nM) Key Characteristics
This compound 2.3 ± 0.3[1]High affinity for Aβ fibrils, low non-specific white matter binding.[1][2]
Florbetapir 3.1[3]High affinity and specificity to Aβ plaques.[3]
Flutemetamol ~6.7[4]High affinity for amyloid plaques.[4]
Table 1: Binding affinities and key characteristics of amyloid PET tracers.
Tracer Annual Rate of SUVR Change (Cognitively Impaired Individuals) Correlation with Cognitive Decline (MMSE/CDR-SB)
This compound Modest accumulation in Aβ positive mild cognitive impairment (MCI) and dementia across the neocortex.[5] Higher rates of accumulation in Aβ positive cognitively unimpaired individuals.[5]Studies show a strong correlation between this compound SUVR and cognitive status.[4] A study on longitudinal changes in this compound uptake suggests its utility in monitoring Aβ levels.[5][6]
Florbetapir In MCI, higher baseline SUVR correlated with greater subsequent decline on the ADAS-Cog (p < 0.01), CDR-SB (p < 0.03), and MMSE (p < 0.05).[2]In both MCI and cognitively normal individuals, baseline Aβ+ scans were associated with greater clinical worsening on the ADAS-Cog (p < 0.01) and CDR-SB (p < 0.02).[2]
Flutemetamol Significant increases in composite SUVR observed over a 3.6-year period in non-demented older adults (p=0.002).[2]Studies have shown that a positive Flutemetamol PET scan is associated with a higher risk of progression from MCI to probable Alzheimer's disease.[7] However, one longitudinal study in patients with clinical AD found no association between baseline SUVR and the rate of CDR progression.[7]
Table 2: Correlation of tracer binding with cognitive decline.

Experimental Protocols

Standardized protocols are crucial for the reliable and reproducible application of amyloid PET imaging in clinical and research settings. Below are generalized experimental protocols for PET imaging with this compound, Florbetapir, and Flutemetamol, based on information from clinical trial documentation and research articles.

Parameter This compound Florbetapir Flutemetamol
Injected Dose ~203 ± 6 MBq[8]370 MBq (10 mCi)[7]~185 MBq (5 mCi)
Scan Acquisition Time 93 minutes post-injection[8]10-minute scan starting approximately 50 minutes post-injection.[7]PET data collected for each subject.
Image Analysis Standardized Uptake Value Ratio (SUVR) maps generated using cerebellar gray matter as the reference region.[4]SUVRs determined from the baseline PET images.[2]SUVRs defined quantitatively in regions of interest identified on coregistered MRI (cerebellar cortex as a reference region).
Table 3: Comparison of PET imaging protocols.

Visualizing the Process: From Amyloid Plaque to Cognitive Decline

The following diagrams illustrate the conceptual framework and a generalized experimental workflow for amyloid PET imaging in the context of Alzheimer's disease research.

G cluster_0 Pathophysiological Cascade Amyloid Plaque Accumulation Amyloid Plaque Accumulation Neuronal Dysfunction Neuronal Dysfunction Amyloid Plaque Accumulation->Neuronal Dysfunction leads to Cognitive Decline Cognitive Decline Neuronal Dysfunction->Cognitive Decline results in

Conceptual relationship between amyloid pathology and cognitive decline.

G Patient Recruitment Patient Recruitment Tracer Injection Tracer Injection Patient Recruitment->Tracer Injection Cognitive Assessment Cognitive Assessment Patient Recruitment->Cognitive Assessment PET Scan Acquisition PET Scan Acquisition Tracer Injection->PET Scan Acquisition Image Reconstruction & Analysis Image Reconstruction & Analysis PET Scan Acquisition->Image Reconstruction & Analysis SUVR Calculation SUVR Calculation Image Reconstruction & Analysis->SUVR Calculation Correlation Analysis Correlation Analysis SUVR Calculation->Correlation Analysis Cognitive Assessment->Correlation Analysis Data Interpretation Data Interpretation Correlation Analysis->Data Interpretation

Generalized experimental workflow for amyloid PET imaging studies.

References

A Comparative Analysis of Dynamic versus Static AZD4694 PET Imaging for Amyloid-β Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between dynamic and static Positron Emission Tomography (PET) imaging protocols for the amyloid-β tracer AZD4694 is a critical decision that impacts both the logistical feasibility and the quantitative accuracy of a study. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to facilitate an informed selection for clinical and research applications.

This compound, an 18F-labeled radioligand, is a second-generation amyloid PET tracer with high affinity and specificity for amyloid-β plaques. Its imaging characteristics are nearly identical to the benchmark tracer, 11C-Pittsburgh compound B (PiB), demonstrating reversible binding kinetics that reach an apparent steady state approximately 50 minutes after injection[1]. This kinetic profile allows for robust quantification using both dynamic and static imaging approaches.

Quantitative Data Summary

The primary quantitative outputs of dynamic and static this compound imaging are the Distribution Volume Ratio (DVR) and the Standardized Uptake Value Ratio (SUVR), respectively. Studies have demonstrated a strong correlation between these two measures, indicating that static imaging can provide a reliable estimate of amyloid-β burden.

ParameterDynamic Imaging (DVR)Static Imaging (SUVR)Key Findings
Primary Outcome Distribution Volume Ratio (DVR)Standardized Uptake Value Ratio (SUVR)Excellent linear correlation between DVR and SUVR (r = 0.95, p < 0.0001)[2].
Typical Neocortical SUVR Range N/A1.0 - 3.2[1][2]Similar dynamic range to 11C-PiB[1][2].
Data Acquisition Time 0-70 minutes post-injection[2]40-70 minutes post-injection[1][2][3]Static imaging offers a significantly shorter acquisition window.
Test-Retest Variability Generally lowerMay be slightly higherDynamic measures may be better at detecting earlier, subtle longitudinal changes[4].
Susceptibility to Blood Flow Less susceptibleMore susceptibleSUVR may be more influenced by alterations in cerebral blood flow[4][5].
Patient Burden HigherLowerShorter scan time for static imaging is more comfortable for patients[3].

Experimental Protocols

Dynamic this compound Imaging Protocol

Dynamic imaging captures the kinetics of the this compound tracer from its initial arrival in the brain to its binding and washout. This method allows for full kinetic modeling to derive the DVR, which represents the ratio of the total distribution volume in a region of interest to that in a reference region (typically the cerebellar cortex).

1. Radiotracer Administration:

  • A bolus injection of approximately 200 MBq of 18F-AZD4694 is administered intravenously[2].

2. PET Data Acquisition:

  • PET data acquisition starts simultaneously with the tracer injection (time 0)[2].

  • Continuous scanning is performed for a total of 70 minutes[2].

  • Data is typically framed into a series of time-sequenced images (e.g., multiple short frames at the beginning followed by longer frames).

3. Image Reconstruction and Analysis:

  • Images are reconstructed using a 3D row-action maximum-likelihood algorithm or similar methods[2].

  • A transmission scan is acquired for attenuation correction prior to the emission scan[2].

  • Time-activity curves are generated for various brain regions.

  • Kinetic modeling, often using a simplified reference tissue model (SRTM), is applied to the time-activity curves to calculate the DVR[4].

Static this compound Imaging Protocol

Static imaging is performed during a period when the tracer has reached a state of "pseudo-equilibrium," simplifying the acquisition and analysis process. The resulting SUVR is a ratio of the tracer uptake in a target region to a reference region at a specific time window.

1. Radiotracer Administration:

  • A bolus injection of 18F-AZD4694 is administered intravenously.

2. PET Data Acquisition:

  • A waiting period of 40 to 50 minutes post-injection is observed to allow the tracer to reach a steady state[1][2][6].

  • A static PET scan is acquired over a 20 to 30-minute window, typically between 40 and 70 minutes post-injection[1][2][3].

3. Image Reconstruction and Analysis:

  • A single set of images for the acquisition window is reconstructed.

  • Attenuation correction is performed.

  • SUVR maps are generated by normalizing the tracer uptake in each voxel to the mean uptake in the cerebellar gray matter[3][7][8].

  • A global cortical SUVR is often calculated by averaging the SUVRs from several cortical regions[3][8].

Visualizing the Methodologies

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual workflow of dynamic and static this compound imaging, from tracer administration to data analysis.

cluster_dynamic Dynamic Imaging Workflow cluster_static Static Imaging Workflow A IV Injection (this compound) B Continuous PET Scan (0-70 min) A->B C Time-Activity Curves B->C D Kinetic Modeling (e.g., SRTM) C->D E DVR Calculation D->E F IV Injection (this compound) G Uptake Period (40-50 min) F->G H Static PET Scan (40-70 min) G->H I SUVR Calculation H->I

This compound Imaging Workflows
Logical Relationship between Dynamic and Static Imaging

This diagram illustrates the relationship between the data-rich dynamic acquisition and the simplified, yet highly correlated, static acquisition.

Dynamic Dynamic Acquisition (Full Kinetic Data) DVR DVR (Distribution Volume Ratio) Dynamic->DVR Kinetic Modeling Static Static Acquisition (Pseudo-Equilibrium Snapshot) SUVR SUVR (Standardized Uptake Value Ratio) Static->SUVR Ratio to Reference DVR->SUVR Highly Correlated (r=0.95)

Dynamic vs. Static Data Relationship

Conclusion: Choosing the Right Approach

The selection between dynamic and static this compound imaging hinges on the specific goals of the study.

Dynamic imaging is the preferred method when the primary objective is to obtain the most accurate and reproducible quantitative measure of amyloid-β burden, particularly in longitudinal studies where detecting subtle changes over time is crucial. The detailed kinetic information it provides is less susceptible to variations in cerebral blood flow.

Static imaging , on the other hand, offers a more practical and less burdensome alternative for both participants and clinical sites. Given the excellent correlation between SUVR and DVR, static this compound imaging is a robust and reliable method for cross-sectional studies and for clinical trials where a dichotomous classification of amyloid positivity is the primary endpoint. Its simplicity and shorter acquisition time make it well-suited for large-scale studies and routine clinical use.

Ultimately, both dynamic and static this compound imaging are valuable tools in the study of Alzheimer's disease and related dementias. The choice of methodology should be guided by a careful consideration of the research questions, logistical constraints, and the desired level of quantitative precision.

References

Assessing the Diagnostic Accuracy of AZD4694 in Dementia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of dementia, particularly Alzheimer's disease (AD), is critical for patient management and the development of effective therapeutics. Amyloid positron emission tomography (PET) imaging has emerged as a key biomarker for the in vivo detection of amyloid-beta (Aβ) plaques, a core neuropathological feature of AD. This guide provides a detailed comparison of the diagnostic accuracy of AZD4694 (also known as NAV4694), a fluorine-18 labeled amyloid PET tracer, with other commercially available tracers.

Executive Summary

This compound demonstrates imaging characteristics nearly identical to the gold-standard ¹¹C-Pittsburgh compound B (¹¹C-PiB), exhibiting high cortical binding in Alzheimer's disease patients and low non-specific white matter binding.[1][2][3] This profile suggests a favorable signal-to-noise ratio, which is crucial for accurate image interpretation. Comparative data, although limited in direct head-to-head trials against all other ¹⁸F-labeled tracers, indicates that this compound has a wider dynamic range than florbetapir and florbetaben, potentially offering advantages in detecting subtle changes in amyloid load.[4]

Comparative Performance of Amyloid PET Tracers

The diagnostic performance of amyloid PET tracers is primarily assessed by their ability to distinguish between individuals with and without significant brain amyloid pathology. This is often quantified by sensitivity and specificity, ideally validated against post-mortem neuropathological examination or cerebrospinal fluid (CSF) biomarkers.

Quantitative Data Summary

The following tables summarize the key performance metrics for this compound and other widely used amyloid PET tracers.

Table 1: Head-to-Head Comparison of this compound (NAV4694) and ¹¹C-PiB [1][2][3]

ParameterThis compound (NAV4694)¹¹C-PiB
Neocortical SUVR (AD patients) 2.41 ± 0.452.45 ± 0.50
Neocortical SUVR (Healthy Controls) 1.27 ± 0.221.31 ± 0.25
Dynamic Range (SUVR) 1.0 - 3.21.1 - 3.3
Frontal Cortex-to-White Matter Ratio (AD) 1.33 ± 0.221.36 ± 0.22
Frontal Cortex-to-White Matter Ratio (HC) 0.71 ± 0.160.72 ± 0.16
Correlation with ¹¹C-PiB (r) 0.99 (p < 0.0001)N/A
Slope of Linear Correlation with ¹¹C-PiB 0.95N/A

SUVR: Standardized Uptake Value Ratio, with cerebellar cortex as the reference region.

Table 2: Diagnostic Accuracy of this compound (NAV4694) vs. Clinical Diagnosis and CSF Biomarkers

ComparisonSensitivitySpecificityAUC
Against Clinical Diagnosis (AD vs. Healthy Controls) 85%73%0.825
Against Visual Read (Amyloid Positive vs. Negative) 90.91%95%0.97
Against CSF Aβ42/Aβ40 Ratio 88.9%91.4%0.95

Data derived from a study establishing an optimal SUVR cutoff of 1.55 for this compound positivity.

Table 3: Comparative Diagnostic Accuracy of ¹⁸F-Labeled Amyloid PET Tracers (from Meta-Analyses and Head-to-Head Studies)

TracerSensitivitySpecificity
This compound (NAV4694) vs. Florbetapir (Visual Read) Comparable (Mean peak accuracy >95% for both)Comparable (Mean peak accuracy >95% for both)
Florbetapir 89.6%87.2%
Florbetaben 89.3%87.6%
Flutemetamol High (Comparable to other tracers)High (Comparable to other tracers)

Note: Direct head-to-head comparative data for this compound against all other ¹⁸F-tracers in a single cohort is limited. The data for Florbetapir, Florbetaben, and Flutemetamol are derived from meta-analyses and may not be directly comparable to the single-study data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols for amyloid PET imaging studies.

Key Experiment: Head-to-Head Comparison of this compound and ¹¹C-PiB
  • Participants: The study included healthy elderly controls (HCs), subjects with mild cognitive impairment (MCI), probable Alzheimer's disease (AD), and probable frontotemporal dementia (FTD).[1][2][3]

  • Radiotracers: Participants underwent PET imaging with both ¹¹C-PiB and ¹⁸F-AZD4694.[1][2][3]

  • Imaging Protocol:

    • PET scans were acquired for a specified duration following the intravenous injection of the radiotracer.

    • For quantitative analysis, dynamic scanning was often performed.

    • Images were reconstructed using standard algorithms.

  • Image Analysis:

    • PET images were co-registered with individual magnetic resonance imaging (MRI) scans to allow for accurate anatomical delineation of regions of interest (ROIs).

    • Standardized Uptake Value Ratios (SUVRs) were calculated by normalizing the tracer uptake in cortical ROIs to the uptake in a reference region, typically the cerebellar cortex, between 40 and 70 minutes post-injection for both tracers.[1][2][3]

    • Statistical analyses, including linear correlation, were performed to compare the performance of the two tracers.

Visualizations

Amyloid-Beta Signaling Pathway

The formation of amyloid-beta plaques, the primary target of amyloid PET tracers, is a complex process involving the sequential cleavage of the amyloid precursor protein (APP).

Amyloid_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP alpha_secretase α-secretase APP_non->alpha_secretase Cleavage sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_non γ-secretase C83->gamma_secretase_non Cleavage p3 p3 peptide gamma_secretase_non->p3 AICD_non AICD gamma_secretase_non->AICD_non APP_amy APP beta_secretase β-secretase (BACE1) APP_amy->beta_secretase Cleavage sAPP_beta sAPPβ (soluble) beta_secretase->sAPP_beta C99 C99 fragment beta_secretase->C99 gamma_secretase_amy γ-secretase C99->gamma_secretase_amy Cleavage Abeta Amyloid-beta (Aβ) monomer gamma_secretase_amy->Abeta Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques (Fibrils) Oligomers->Plaques Aggregation

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for Amyloid PET Imaging

The process of amyloid PET imaging involves several standardized steps to ensure data quality and consistency.

PET_Workflow start Patient Recruitment & Consent clinical_eval Clinical & Cognitive Assessment start->clinical_eval tracer_admin Radiotracer Administration (e.g., this compound) clinical_eval->tracer_admin mri_scan Structural MRI (for co-registration) clinical_eval->mri_scan uptake Uptake Period tracer_admin->uptake pet_scan PET Scan Acquisition uptake->pet_scan image_recon Image Reconstruction pet_scan->image_recon image_proc Image Processing & Co-registration mri_scan->image_proc image_recon->image_proc roi_analysis Region of Interest (ROI) Analysis image_proc->roi_analysis suvr_calc SUVR Calculation roi_analysis->suvr_calc stat_analysis Statistical Analysis & Interpretation suvr_calc->stat_analysis diagnosis Diagnostic Assessment stat_analysis->diagnosis

Caption: A typical experimental workflow for amyloid PET imaging studies.

Logical Relationship of Diagnostic Accuracy Assessment

The assessment of a diagnostic test's accuracy, such as an amyloid PET scan, often involves Receiver Operating Characteristic (ROC) analysis.

ROC_Logic cluster_data Data Input cluster_analysis ROC Analysis cluster_output Performance Metrics pet_results Quantitative PET Results (e.g., SUVR) thresholds Varying Thresholds Applied to PET Data pet_results->thresholds gold_standard Gold Standard (Autopsy or CSF) sensitivity Sensitivity (True Positive Rate) gold_standard->sensitivity specificity Specificity (True Negative Rate) gold_standard->specificity thresholds->sensitivity thresholds->specificity roc_curve ROC Curve Plot (Sensitivity vs. 1-Specificity) sensitivity->roc_curve specificity->roc_curve auc Area Under the Curve (AUC) roc_curve->auc optimal_cutoff Optimal Cutoff Value roc_curve->optimal_cutoff diagnostic_accuracy Overall Diagnostic Accuracy auc->diagnostic_accuracy optimal_cutoff->diagnostic_accuracy

Caption: Logical workflow for assessing diagnostic accuracy using ROC analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with AZD4694, particularly its radiolabeled form [18F]this compound, adherence to proper disposal procedures is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal protocols, grounded in the unique characteristics of this compound.

Key Safety and Logistical Information

This compound is a benzofuran-derived PET radioligand. In its most common application in research, it is labeled with the radionuclide Fluorine-18 ([18F]this compound). The disposal procedures are therefore primarily dictated by the radioactive nature of the compound. The key principle for the disposal of materials containing short-lived radionuclides like Fluorine-18 is "decay-in-storage."

Operational Plan for Disposal:

All waste contaminated with [18F]this compound, including unused vials, syringes, personal protective equipment (PPE), and absorbent materials, must be segregated from general and other chemical waste streams. A designated and properly shielded radioactive waste container should be used for collection.

Disposal Plan:

The short half-life of Fluorine-18 (approximately 110 minutes) allows for a straightforward disposal method. The collected radioactive waste should be stored in a secure, designated area with appropriate shielding to allow the radioactivity to decay to background levels. After a sufficient decay period (typically 10 half-lives), the waste can be disposed of as non-radioactive waste, following institutional guidelines for chemical or biomedical waste.

Physicochemical Properties of this compound Precursor

The following table summarizes the key physicochemical properties of the non-radioactive precursor to this compound, providing valuable context for handling and safety.

PropertyValue
Molecular Formula C22H25N3O7
Molecular Weight 443.45 g/mol [1]
Appearance Light green to yellow solid powder[1]
Solubility in DMSO 50 mg/mL[1]
Boiling Point 593.4 ± 50.0 °C[1]
Flash Point 312.7 ± 30.1 °C[1]
Density 1.3 ± 0.1 g/cm3 [1]
LogP 3.65[1]

Experimental Protocol: Decay-in-Storage for [18F]this compound Waste

The following is a detailed methodology for the proper disposal of waste contaminated with [18F]this compound:

  • Segregation: Immediately following use, all solid and liquid waste contaminated with [18F]this compound must be placed in a clearly labeled, lead-shielded radioactive waste container. This includes vials, needles, tubing, gloves, and bench paper.

  • Labeling: The waste container must be labeled with the radioactive symbol, the isotope ([18F]), the date of collection, and the responsible researcher's name.

  • Storage for Decay: The sealed container should be moved to a designated and secure radioactive waste storage area. This area must be shielded to prevent radiation exposure to personnel.

  • Decay Period: The waste must be stored for a minimum of 10 half-lives of Fluorine-18. Given the half-life of approximately 110 minutes, this equates to roughly 1100 minutes, or about 18.3 hours. To be conservative, a storage period of 24 hours is recommended.

  • Monitoring: After the decay period, the waste container must be surveyed with a calibrated radiation survey meter (e.g., a Geiger-Müller counter) to ensure that the radioactivity has decayed to background levels.

  • Final Disposal: Once the waste is confirmed to be at background radiation levels, the radioactive labels must be defaced or removed. The waste can then be disposed of according to institutional guidelines for non-radioactive chemical or biomedical waste. For any sharps, ensure they are in a puncture-proof container.

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step logical relationship of the disposal procedure for [18F]this compound.

AZD4694_Disposal_Workflow cluster_lab In the Laboratory cluster_storage Radioactive Waste Storage Area cluster_final Final Disposal A 1. Generation of [18F]this compound Waste B 2. Segregate Waste into Shielded Container A->B C 3. Label Container (Isotope, Date) B->C D 4. Store for Decay (min. 10 half-lives) C->D E 5. Monitor for Background Radiation Levels D->E F 6. Deface Radioactive Labels E->F Radiation at Background Level H Return to Storage E->H Radiation Above Background Level G 7. Dispose as Non-Radioactive Chemical/Biomedical Waste F->G H->D

Caption: Disposal workflow for [18F]this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering drug development, ensuring operational safety is paramount. This guide provides essential, immediate safety and logistical information for handling AZD4694, a potent amyloid-beta imaging ligand. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Laden Approach

Given that this compound is a potent pharmaceutical compound, and often radiolabeled with Fluorine-18 ([18F]) for PET imaging, a comprehensive personal protective equipment (PPE) strategy is mandatory. Engineering controls, such as certified chemical fume hoods or glove boxes, are the primary barrier against exposure. The following PPE serves as a critical secondary defense.

Body Part PPE Specification Rationale
Hands Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, minimizing the risk of exposure to the inner glove and skin.
Eyes Chemical safety goggles or a face shield.Protects eyes from splashes of chemical solutions or airborne particles. A face shield offers broader protection for the entire face.
Respiratory NIOSH-approved respirator with cartridges for organic vapors and particulates.Essential for preventing the inhalation of airborne powder or aerosols, particularly when handling the compound outside of a primary containment system like a fume hood.
Body Disposable, impermeable lab coat or gown with long sleeves and tight cuffs.Protects skin and personal clothing from contamination. The impermeable material prevents chemical seepage.
Feet Closed-toe shoes.Prevents injuries from spills or dropped laboratory equipment.

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound, with special considerations for its radiolabeled form, [18F]this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Designated Area: All handling of this compound must be conducted in a designated and clearly marked area with restricted access, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure.

  • Containment: All weighing and aliquoting of the solid compound should be performed within a containment device to minimize the generation and dispersal of airborne particles.

  • Tool and Equipment Preparation: Use dedicated, non-sparking tools for handling the powdered form of the compound. Ensure that all glassware and equipment are clean and dry before use.

  • Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, correctly don all required PPE as specified in the table above.

  • Compound Handling:

    • For non-radiolabeled this compound, handle with caution, avoiding direct contact and inhalation.

    • For [18F]this compound, adhere to the principles of radiation safety:

      • Time: Minimize the time spent in close proximity to the radioactive source.

      • Distance: Maximize the distance from the radioactive source whenever possible. Use tongs or other remote handling tools.

      • Shielding: Use appropriate shielding, such as lead bricks or lead-lined containers, to reduce radiation exposure. A minimum of 25mm of lead shielding is recommended for vials containing high-energy positron emitters like 18F.[1]

  • Decontamination: After handling, decontaminate all work surfaces, tools, and equipment with an appropriate solvent or cleaning agent. For [18F]this compound, monitor the area for radioactive contamination using a suitable survey meter.

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan: A Two-Stream Approach

Proper waste disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Chemical Waste: Non-radioactive this compound waste, including contaminated consumables (gloves, wipes, etc.), should be collected in a dedicated, clearly labeled hazardous chemical waste container.

    • Radioactive Waste: Waste contaminated with [18F]this compound must be segregated into a designated radioactive waste container. This container should be shielded to protect personnel from radiation.

  • Radioactive Waste Decay-in-Storage: Due to the short half-life of Fluorine-18 (approximately 110 minutes), a "decay-in-storage" policy is the most effective disposal method.

    • Store the sealed and shielded radioactive waste container in a secure, designated radioactive materials area.

    • Hold the waste for a minimum of 10 half-lives (approximately 18.3 hours, though 24 hours is a common practice to ensure decay to background levels).[2][3]

    • After the decay period, monitor the container with a radiation survey meter to confirm that radioactivity has returned to background levels.

  • Final Disposal:

    • Once confirmed to be non-radioactive, the decayed waste can be disposed of as chemical waste.

    • Arrange for the pickup and disposal of both chemical and decayed radioactive waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste down the drain or in regular trash.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

AZD4694_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Ensure all materials are ready handling Compound Handling (in Fume Hood) ppe->handling Enter designated area decon Decontaminate Workspace handling->decon After handling is complete waste Segregate Waste (Chemical & Radioactive) decon->waste doff Doff PPE waste->doff disposal Final Disposal via EHS doff->disposal Follow institutional protocols

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD4694
Reactant of Route 2
AZD4694

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.